Pyrrolnitrin
Descripción
This compound has been reported in Pseudomonas, Burkholderia cepacia, and other organisms with data available.
This compound is a pyrrole antifungal agent isolated from several Pseudomonas species. This compound interrupts the terminal electron transport system and inhibits cellular respiration. This agent has activity against dermatophytic fungi, especially species of Trichophyton.
This compound is a small molecule drug with a maximum clinical trial phase of II.
3-Chloro-4-(3-chloro-2-nitrophenyl)pyrrole. Antifungal antibiotic isolated from Pseudomonas pyrrocinia. It is effective mainly against Trichophyton, Microsporium, Epidermophyton, and Penicillium.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C10H6Cl2N2O2/c11-8-3-1-2-6(10(8)14(15)16)7-4-13-5-9(7)12/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBZDBLBQWFTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C2=CNC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046867 | |
| Record name | Pyrrolnitrin | |
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Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018-71-9 | |
| Record name | Pyrrolnitrin | |
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| Record name | Pyrrolnitrin [USAN:INN:JAN] | |
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| Record name | PYRROLNITRIN | |
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Foundational & Exploratory
Pyrrolnitrin: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Pseudomonas
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolnitrin [3-chloro-4-(2′-nitro-3′-chlorophenyl)pyrrole] is a potent antifungal metabolite produced by various bacterial species, most notably of the genus Pseudomonas. First identified in the 1960s, this secondary metabolite has garnered significant interest due to its broad-spectrum activity against fungal pathogens. This technical guide provides an in-depth overview of the discovery, isolation, and biosynthesis of this compound from Pseudomonas, tailored for researchers and professionals in drug development. It consolidates key quantitative data, details experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for the scientific community.
Discovery and Initial Characterization
This compound was first isolated from Pseudomonas pyrrocinia in 1964.[1] Early research focused on its chemical characterization and antifungal properties. Elemental analysis and molecular weight determination led to the assignment of the chemical formula C₁₀H₆Cl₂N₂O₂.[2] The presence of a pyrrole ring was suggested by the violet color produced in the Ehrlich reaction and confirmed by infrared and NMR spectroscopy.[2] The nitro group was identified through bands in the infrared spectrum.[2]
Biosynthesis of this compound
The biosynthetic pathway of this compound in Pseudomonas originates from the amino acid L-tryptophan.[3] A cluster of four genes, designated prnABCD, is responsible for the enzymatic conversion of tryptophan to this compound. The organization of these genes in the operon corresponds to the sequence of reactions in the pathway.
The key steps in the biosynthesis are as follows:
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Chlorination of L-tryptophan: The enzyme tryptophan 7-halogenase, encoded by the prnA gene, catalyzes the chlorination of L-tryptophan to form 7-chloro-L-tryptophan.
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Ring Rearrangement and Decarboxylation: The prnB gene product, a heme-dependent dioxygenase, facilitates a complex rearrangement and decarboxylation of 7-chloro-L-tryptophan to produce monodechloroaminothis compound.
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Second Chlorination: The prnC gene product chlorinates monodechloroaminothis compound at the 3-position to yield aminothis compound.
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Oxidation: Finally, the amino group of aminothis compound is oxidized to a nitro group by the prnD gene product, an aminothis compound oxygenase, to form the final product, this compound.
Regulation of this compound Production
The production of this compound, like many other secondary metabolites in Pseudomonas, is under the control of a global regulatory system. The GacS/GacA two-component system plays a crucial role in activating the transcription of the prn gene cluster. The GacA protein, a transcriptional activator, coordinately regulates the synthesis of multiple antifungal metabolites, including this compound. This global regulation allows the bacterium to respond to environmental cues and manage the production of these metabolically expensive compounds.
Experimental Protocols for Isolation and Purification
The isolation of this compound from Pseudomonas cultures typically involves solvent extraction followed by chromatographic purification. The following is a generalized workflow and a detailed protocol based on published methods.
Detailed Experimental Protocol
This protocol is a composite of methodologies described in the literature.
4.1.1. Bacterial Culture
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Culture Pseudomonas strains known to produce this compound, such as P. fluorescens or P. cepacia, in a suitable medium like Luria-Bertani (LB) broth or a specialized production medium (e.g., PPM broth).
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Incubate the cultures at 28°C for 5 days, or until optimal production is achieved.
4.1.2. Extraction
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Harvest the bacterial cells from the culture broth by centrifugation.
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Extract the pelleted cells with a suitable organic solvent. A common method is to use 80% acetone. Alternatively, ethyl acetate can be used.
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If extracting from agar plates, suspend the cells in sterile deionized water, pellet by centrifugation, and then extract with the chosen solvent. The spent agar can also be extracted with an equal volume of acetone.
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Remove the solvent from the extract under vacuum (e.g., using a rotary evaporator).
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Re-extract the resulting aqueous phase with ethyl acetate.
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Dry the ethyl acetate phase under vacuum to obtain the crude this compound extract.
4.1.3. Purification
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Dissolve the crude residue in a small volume of methanol.
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Perform preliminary purification and separation using Thin-Layer Chromatography (TLC). Reversed-phase C18 plates developed with a solvent system like acetonitrile/ammonia/water (1:1:1) can be effective.
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For larger scale purification, use column chromatography. Alumina chromatography with a mobile phase of n-hexane:benzene (1:3) has been successfully employed. Gel filtration on Sephadex LH-20 is another option.
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For high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.
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Monitor the purification process by bioautography against a sensitive fungal strain or by UV detection.
Quantitative Data
Physicochemical and Spectral Data
| Property | Value | Reference |
| Chemical Formula | C₁₀H₆Cl₂N₂O₂ | |
| Molecular Weight | 257.08 g/mol (Calculated) | |
| Melting Point | 124.5°C | |
| UV λmax (in ethanol) | 252 mμ (ε = 7500) | |
| Infrared (IR) νmax (cm⁻¹) | 3480 (pyrrole N-H), 1530 & 1375 (nitro group) | |
| ¹H NMR (ppm) | 6.82 (m, 2H, H-2 & H-5), 7.41-7.53 (m, 3H, H-5'), 8.29 (br s, 1H, NH) | |
| ¹³C NMR (ppm) | 111.9 (C-3), 115.4 (C-4), 116.6 (C-5), 117.4 (C-2), 124.8 (C-3'), 127.6 (C-1'), 128.6 (C-6'), 130.1 (C-4'), 130.3 (C-5') | |
| Mass Spectrometry (m/z) | 256 (Molecular Ion) |
Elemental Analysis
| Element | Found (%) | Calculated (%) | Reference |
| C | 46.58 | 46.71 | |
| H | 2.42 | 2.33 | |
| O | 12.41 | 12.45 | |
| N | 10.82 | 10.89 | |
| Cl | 27.23 | 27.68 |
Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Organism | MIC (µg/mL) | Reference |
| Trichophyton asteroides | 0.05 | |
| Trichophyton rubrum | 1 | |
| Candida albicans | 1 | |
| Aspergillus niger | 12.5 | |
| Staphylococcus aureus 209-P | 6.2 | |
| Bacillus subtilis | 0.78 | |
| Escherichia coli | >250 |
Conclusion
This compound remains a significant natural product with well-established antifungal properties. The elucidation of its biosynthetic pathway and the responsible gene cluster in Pseudomonas has opened avenues for metabolic engineering and synthetic biology approaches to enhance its production. The detailed experimental protocols and comprehensive data presented in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of this compound and its derivatives. The robust methodologies for its isolation and characterization, coupled with a deeper understanding of its biosynthesis and regulation, will continue to drive innovation in the fields of natural product chemistry and drug development.
References
The History and Science of Pyrrolnitrin: A Technical Guide
An in-depth exploration of the discovery, biosynthesis, mechanism of action, and regulation of the potent antifungal antibiotic, pyrrolnitrin.
This technical guide provides a comprehensive overview of the antibiotic this compound for researchers, scientists, and drug development professionals. Delving into its historical discovery, the intricate details of its biosynthesis, its mode of action at the molecular level, and the complex regulatory networks that govern its production, this document serves as a foundational resource for those engaged in the study and application of this significant natural product.
Discovery and Initial Characterization
This compound, a phenylpyrrole antibiotic, was first isolated in 1964 by Arima and his colleagues from the bacterium Pseudomonas pyrrocinia.[1] This discovery marked the identification of a novel class of antifungal compounds. Subsequent research has shown that this compound is produced by a variety of bacterial species, most notably from the genera Pseudomonas and Burkholderia.[2][3]
Initial characterization of this compound revealed it to be a pale-yellow crystalline substance with the chemical formula C₁₀H₆Cl₂N₂O₂ and a molecular weight of 257.07 g/mol .[1] Its structure was elucidated as 3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole.[1] this compound exhibits a broad spectrum of activity against various fungi and yeasts, as well as Gram-positive bacteria.
Biosynthesis of this compound
The biosynthesis of this compound proceeds from the amino acid L-tryptophan through a series of four enzymatic reactions encoded by the prnABCD gene cluster. This operon is highly conserved among this compound-producing bacteria.
The biosynthetic pathway is as follows:
-
Chlorination of L-tryptophan: The pathway is initiated by the flavin-dependent halogenase, PrnA (Tryptophan 7-halogenase), which catalyzes the regioselective chlorination of L-tryptophan at the 7-position of the indole ring to form 7-chloro-L-tryptophan. This reaction requires FADH₂ as a cofactor.
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Rearrangement and Decarboxylation: The second enzyme, PrnB , a heme-dependent dioxygenase, catalyzes a complex rearrangement of 7-chloro-L-tryptophan, leading to the formation of monodechloroaminothis compound. This step involves the opening of the indole ring and subsequent recyclization to form the phenylpyrrole core structure, accompanied by decarboxylation.
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Second Chlorination: PrnC , another flavin-dependent halogenase, then catalyzes the chlorination of monodechloroaminothis compound at the C3 position of the pyrrole ring to yield aminothis compound.
-
Oxidation: The final step is the oxidation of the amino group of aminothis compound to a nitro group, a reaction catalyzed by the mononuclear non-heme iron enzyme PrnD (aminothis compound oxygenase), to produce the final product, this compound.
dot
Caption: The four-step enzymatic biosynthesis of this compound from L-tryptophan.
Quantitative Data on this compound Biosynthetic Enzymes
| Enzyme | Substrate | Kₘ (µM) | kcat (min⁻¹) | kcat/Kₘ (µM⁻¹min⁻¹) | Source(s) |
| PrnC | Monodechloroaminothis compound | 15.8 ± 0.7 | 0.46 | 0.029 ± 0.002 | |
| PrnC | Monodechloroaminothis compound | 14.4 ± 1.2 | 1.66 ± 0.02 | 0.115 ± 0.01 | |
| PrnD | Aminothis compound | - | 6.8 | - | |
| PrnD | p-aminobenzyl amine | - | 6.5 | - | |
| PrnD | p-aminobenzyl alcohol | - | 1.8 | - | |
| PrnD | p-aminophenyl alanine | - | 1.2 | - |
Mechanism of Antifungal Action
This compound exerts its potent antifungal activity by disrupting the mitochondrial respiratory chain. Specifically, it inhibits the electron transport system between NADH or succinate and coenzyme Q. This blockade of electron flow leads to the cessation of ATP synthesis and ultimately cell death. Studies have shown that this compound inhibits NADH oxidase, succinate oxidase, NADH-cytochrome c reductase, and succinate-cytochrome c reductase activities in isolated mitochondria.
dot
Caption: this compound inhibits the fungal mitochondrial electron transport chain.
Antifungal Activity of this compound
The minimum inhibitory concentration (MIC) and minimum lethal concentration (MLC) of this compound have been determined for various pathogenic fungi.
| Fungal Species | MIC (µg/mL) | MLC (µg/mL) | Source(s) |
| Blastomyces dermatitidis | <0.78 - 1.56 | <0.78 - 1.56 | |
| Histoplasma capsulatum | 0.78 - 3.12 | 0.78 - 6.25 | |
| Cryptococcus neoformans | 1.56 - 6.25 | 1.56 - 12.5 | |
| Sporothrix schenckii | 3.12 - 12.5 | 3.12 - 25 | |
| Candida albicans | 6.25 - 100 | 12.5 - >100 | |
| Aspergillus niger | 12.5 | - | |
| Trichophyton rubrum | 1 | - | |
| Xylaria spp. | - | 57.71% inhibition | |
| Aspergillus fumigatus | - | 45.94% inhibition | |
| Aspergillus niger | - | 54.38% inhibition |
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated in producing organisms, primarily through a two-component signal transduction system, GacS/GacA, and a quorum-sensing system.
The GacS/GacA System
The GacS/GacA two-component system is a global regulator of secondary metabolism in many pseudomonads. GacS is a membrane-bound sensor kinase that, upon receiving an unknown signal, autophosphorylates and subsequently transfers the phosphate group to the response regulator, GacA. Phosphorylated GacA then acts as a transcriptional activator for small regulatory RNAs (sRNAs) such as RsmX, RsmY, and RsmZ. These sRNAs, in turn, sequester translational repressor proteins like RsmA and RsmE, which would otherwise bind to the 5' untranslated region of target mRNAs, including the prn operon, and inhibit their translation. By sequestering these repressors, the sRNAs allow for the translation of the prn genes and subsequent production of this compound.
dot
Caption: The GacS/GacA signaling pathway regulating this compound production.
Quorum Sensing
In some bacteria, such as Serratia plymuthica, this compound production is also regulated by a quorum-sensing (QS) system. This cell-density-dependent regulatory mechanism relies on the production and detection of small signaling molecules called N-acyl-homoserine lactones (AHLs). The splI gene encodes the AHL synthase, which produces AHLs. As the bacterial population density increases, the concentration of AHLs in the environment rises. Once a threshold concentration is reached, AHLs bind to and activate the transcriptional regulator SplR. The AHL-SplR complex then activates the expression of target genes, including the prn operon, leading to the production of this compound.
dot
Caption: Quorum sensing control of this compound production in Serratia.
Experimental Protocols
Extraction and Quantification of this compound
This protocol describes the extraction of this compound from bacterial cultures and its quantification using High-Performance Liquid Chromatography (HPLC).
Workflow:
dot
References
- 1. The Ternary Complex of PrnB (the Second Enzyme in the this compound Biosynthesis Pathway), Tryptophan, and Cyanide Yields New Mechanistic Insights into the Indolamine Dioxygenase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolnitrin-Producing Microorganisms in Soil: A Technical Guide for Researchers
Abstract
Pyrrolnitrin [3-chloro-4-(2'-nitro-3'-chlorophenyl)pyrrole] is a potent, broad-spectrum antifungal secondary metabolite produced by various soil-dwelling microorganisms. Its efficacy in suppressing phytopathogenic fungi has established it as a key molecule in the study of biological control and as a lead compound for developing new fungicides. This technical guide provides an in-depth overview of the microorganisms responsible for this compound production, the intricate biosynthetic pathway and its regulation, its spectrum of activity, and detailed experimental protocols for its study. The information is tailored for researchers, scientists, and drug development professionals engaged in natural product discovery, microbial ecology, and agricultural biotechnology.
Introduction
This compound (PRN) is a phenylpyrrole-derived antibiotic first isolated from Pseudomonas pyrrocinia.[1] It is synthesized from the amino acid tryptophan and exhibits strong activity against a wide range of fungi, as well as some yeasts and gram-positive bacteria.[1][2] The biological activity of this compound is primarily attributed to its ability to inhibit the electron transport system in sensitive organisms.[2][3] In the soil ecosystem, this compound production provides a competitive advantage to the producing microorganisms, enabling them to antagonize fungal pathogens and contributing to the natural suppressiveness of certain soils to plant diseases. This guide delves into the core technical aspects of this compound, from the producing organisms to the molecular pathways governing its synthesis.
This compound-Producing Microorganisms
This compound is not confined to a single genus; its production is distributed across several groups of soil and rhizosphere bacteria. This broad distribution highlights its ecological significance. The primary producers include:
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Pseudomonas species: Many fluorescent and non-fluorescent pseudomonads are prolific producers of this compound. Strains such as P. fluorescens, P. protegens, and P. aureofaciens are well-documented for their antifungal capabilities, which are often linked directly to this compound synthesis.
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Burkholderia species: Members of this genus, including B. cepacia, B. pyrrocinia, and B. lata, are also known to produce this compound. In many of these strains, production is tightly regulated by cell-density-dependent signaling known as quorum sensing.
-
Serratia species: Strains like S. plymuthica have been identified as this compound producers, contributing to their role as effective biocontrol agents.
-
Myxococcus species: The myxobacterium Myxococcus fulvus has also been shown to possess the genetic machinery for this compound biosynthesis.
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Enterobacter agglomerans : Certain strains of this species have been reported to produce this compound, demonstrating a broad spectrum of antagonistic activity.
These microorganisms are typically isolated from the rhizosphere, the area of soil directly influenced by plant roots, where they play a crucial role in protecting plants from fungal pathogens.
The this compound Biosynthesis Pathway
The biosynthesis of this compound from L-tryptophan is a four-step enzymatic process encoded by the highly conserved prnABCD gene operon. The organization of the genes in the operon corresponds to the sequence of reactions in the pathway.
-
First Chlorination (PrnA): The pathway begins with the flavin-dependent halogenase, PrnA (Tryptophan 7-halogenase), which catalyzes the regioselective chlorination of L-tryptophan at the 7-position of the indole ring to form 7-chloro-L-tryptophan.
-
Rearrangement and Decarboxylation (PrnB): The enzyme PrnB (Monodechloroaminothis compound synthase) then catalyzes a complex rearrangement and decarboxylation of 7-chloro-L-tryptophan to produce monodechloroaminothis compound.
-
Second Chlorination (PrnC): PrnC , another halogenase, chlorinates monodechloroaminothis compound at the 3-position of the newly formed pyrrole ring to yield aminothis compound.
-
Oxidation (PrnD): In the final step, the PrnD enzyme (Aminothis compound oxygenase) oxidizes the amino group of aminothis compound to a nitro group, completing the synthesis of this compound.
Regulation of this compound Production
The expression of the prn operon is tightly controlled by complex regulatory networks that integrate environmental and physiological signals. A central player in this regulation is the GacS/GacA two-component system .
-
GacS/GacA System: GacS is a membrane-bound sensor kinase that, in response to an unknown signal, autophosphorylates and transfers the phosphoryl group to its cognate response regulator, GacA.
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Small RNAs (sRNAs): Activated GacA positively regulates the transcription of small, non-coding RNAs (such as RsmY and RsmZ in Pseudomonas).
-
Translational Repression: These sRNAs act by sequestering translational repressor proteins (like RsmA or RsmE), which would otherwise bind to the 5' untranslated region of target mRNAs, including those for secondary metabolite production, and block their translation.
-
Downstream Effects: By alleviating this repression, the GacS/GacA cascade permits the production of secondary metabolites, including this compound. This system also influences stress responses and the production of other antifungal compounds and exoenzymes.
-
Quorum Sensing: In some bacteria, such as Burkholderia species, the Gac system is interconnected with N-acylhomoserine lactone (AHL)-based quorum sensing. The CepI/CepR quorum-sensing system can positively regulate the prnABCD operon, linking this compound production to cell population density.
Antifungal Activity and Spectrum
This compound demonstrates a broad spectrum of activity, primarily against filamentous fungi. Its mode of action involves the inhibition of the mitochondrial respiratory chain, specifically blocking electron transfer between dehydrogenases and cytochrome components. This disruption of cellular respiration leads to fungal cell death.
Table 1: Antimicrobial Spectrum of this compound
| Target Organism Category | Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |
| Fungi | Candida albicans | <0.78 - 10 | |
| Aspergillus niger | 12.5 | ||
| Trichophyton rubrum | 1 | ||
| Cryptococcus neoformans | <0.78 | ||
| Blastomyces dermatitidis | <0.78 | ||
| Histoplasma capsulatum | <0.78 | ||
| Penicillium puberulum | Low (Qualitative) | ||
| Paecilomyces variotii | Low (Qualitative) | ||
| Gram-Positive Bacteria | Bacillus subtilis | 0.78 - 6.25 | |
| Staphylococcus aureus | 50 | ||
| Streptomyces antibioticus | Low (Qualitative) | ||
| Mycobacterium spp. | 100 | ||
| Arthrobacter oxydans | 6.25 |
Experimental Protocols
Screening for this compound Producers from Soil
Objective: To isolate and identify bacteria from soil capable of producing this compound or other antifungal compounds.
Methodology:
-
Soil Sample Collection: Collect rhizosphere soil samples from healthy plants.
-
Bacterial Isolation: a. Prepare a soil suspension by vortexing 1 g of soil in 9 mL of sterile saline (0.85% NaCl). b. Perform serial dilutions and plate onto a suitable medium, such as King's B agar for pseudomonads or Luria-Bertani (LB) agar. c. Incubate plates at 28°C for 48-72 hours.
-
Primary Antifungal Bioassay (Dual Culture): a. Grow a lawn of a target fungus (e.g., Rhizoctonia solani, Fusarium sambucinum) on potato dextrose agar (PDA). b. Place a 0.5 cm agar plug of the actively growing fungus in the center of a new PDA plate. c. Streak individual bacterial isolates approximately 2-3 cm away from the fungal plug. d. Incubate at 28°C for 3-7 days. e. Observe for a zone of inhibition, where fungal growth is suppressed by the bacterial isolate.
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Secondary Screening (Extract Bioassay): a. Grow promising isolates in a liquid medium (e.g., LB broth) for 48-72 hours with shaking. b. Extract the culture supernatant and/or cell pellet with an equal volume of ethyl acetate or acetone. c. Evaporate the solvent and redissolve the crude extract in a small volume of methanol. d. Apply the extract to a sterile filter paper disc and place it on a PDA plate inoculated with the target fungus. e. Measure the zone of inhibition after incubation.
This compound Extraction and Quantification
Objective: To extract, detect, and quantify this compound from a bacterial culture.
Methodology:
-
Culturing: Inoculate the producer strain into a production medium (e.g., LB broth or a defined medium containing glycerol and L-glutamic acid) and incubate at 28°C with shaking for 48-96 hours.
-
Extraction: a. Centrifuge the culture to separate the supernatant and cell pellet. This compound can be found in both fractions. b. Extract the supernatant with an equal volume of ethyl acetate. c. Extract the cell pellet by resuspending in acetone or ethyl acetate, followed by sonication. d. Pool the organic phases and evaporate to dryness under reduced pressure.
-
Thin-Layer Chromatography (TLC) Analysis: a. Dissolve the crude extract in a small volume of methanol or chloroform. b. Spot the extract onto a silica gel TLC plate (e.g., Silica Gel GHLF) alongside a pure this compound standard. c. Develop the plate using a solvent system such as chloroform-hexane (4:1, v/v). d. Visualize the spots under UV light (254 nm). This compound will appear as a distinct spot. The Rf value should match the standard.
-
High-Performance Liquid Chromatography (HPLC) Quantification: a. Dissolve the dried extract in a known volume of mobile phase (e.g., methanol/water mixture). b. Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a UV detector (monitoring at ~252 nm). c. Create a standard curve using known concentrations of pure this compound. d. Quantify the this compound in the sample by comparing its peak area to the standard curve.
Quantitative Production of this compound
This compound yield is highly dependent on the producing strain, culture medium composition, and fermentation conditions. Optimization of these parameters is crucial for maximizing production for research or commercial purposes.
Table 2: Examples of this compound Production
| Microorganism | Culture Conditions / Medium | This compound Yield | Reference(s) |
| Burkholderia cepacia NB-1 | Batch culture with glycerol and L-glutamic acid | 0.54 mg/L | |
| Pseudomonas protegens JP2-4390 | Optimized medium (e.g., Glu10-YE10) | Significantly higher than standard media (qualitative) | |
| Metabolically Engineered Corynebacterium glutamicum | Flask fermentation producing aminothis compound (precursor) | 29.5 mg/L (of APRN) |
Conclusion and Future Perspectives
This compound-producing microorganisms are vital components of soil microbial communities, acting as natural antagonists to fungal plant pathogens. The conserved prnABCD biosynthetic pathway and its sophisticated regulation by the GacS/GacA system represent a fascinating area of microbial genetics and biochemistry. For drug development professionals, this compound and its derivatives, like aminothis compound, offer promising scaffolds for the development of novel antifungal agents. For agricultural scientists, harnessing these microorganisms as effective biocontrol agents remains a key strategy for sustainable agriculture. Future research will likely focus on elucidating the precise environmental signals that trigger the GacS/GacA cascade, engineering hyper-producing strains for industrial fermentation, and exploring the synergistic effects of this compound with other antimicrobial compounds produced by these versatile soil bacteria.
References
The Biosynthesis of Pyrrolnitrin from Tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolnitrin, a potent antifungal metabolite, has garnered significant interest in the fields of agriculture and medicine. Produced by various bacteria, most notably species of Pseudomonas and Burkholderia, this chlorinated phenylpyrrole derivative serves as a powerful biocontrol agent and a lead compound for the development of synthetic fungicides. The biosynthesis of this compound from the primary metabolite L-tryptophan is a fascinating example of enzymatic tailoring, involving a dedicated four-gene cluster (prnABCD) that orchestrates a series of halogenation, rearrangement, and oxidation reactions. This technical guide provides an in-depth exploration of the core biosynthetic pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the enzymatic cascade.
The Core Biosynthetic Pathway
The conversion of L-tryptophan to this compound is a four-step enzymatic pathway encoded by the prnABCD operon.[1][2] The genes and their corresponding enzymes work in a sequential manner to modify the tryptophan scaffold, ultimately yielding the final bioactive product.[2][3] The conservation of this gene cluster across different this compound-producing strains suggests a highly evolved and efficient biochemical route.[4]
Step 1: Chlorination of L-Tryptophan by PrnA
The pathway is initiated by the flavin-dependent halogenase, PrnA, which catalyzes the regioselective chlorination of L-tryptophan at the 7-position of the indole ring to form 7-chloro-L-tryptophan (7-Cl-Trp). This reaction requires a reduced flavin adenine dinucleotide (FADH2), which is supplied by a separate flavin reductase, and molecular oxygen. The enzyme exhibits a low turnover rate, with a reported kcat of 0.1 min⁻¹.
Step 2: Rearrangement and Decarboxylation by PrnB
The second step is a complex transformation catalyzed by the heme-dependent enzyme, PrnB. This enzyme orchestrates the rearrangement of the indole ring of 7-Cl-Trp and subsequent decarboxylation to yield monodechloroaminothis compound (MDAP). While PrnB shows robust activity in vivo, achieving activity in vitro under defined conditions has proven challenging, suggesting the possible requirement of yet-to-be-identified cellular factors.
Step 3: Second Chlorination by PrnC
Following the formation of MDAP, a second flavin-dependent halogenase, PrnC, introduces a chlorine atom at the 3-position of the pyrrole ring to produce aminothis compound (APRN). Similar to PrnA, PrnC requires FADH2 for its catalytic activity.
Step 4: Oxidation to this compound by PrnD
The final step in the biosynthesis is the oxidation of the amino group of APRN to a nitro group, a reaction catalyzed by the mononuclear non-heme iron and [2Fe-2S] cluster-containing oxygenase, PrnD. This conversion yields the final product, this compound.
Quantitative Data on this compound Biosynthetic Enzymes
The following tables summarize the available quantitative data for the enzymes of the this compound biosynthetic pathway. This information is crucial for understanding the efficiency and kinetics of each enzymatic step.
| Enzyme | Gene | Substrate | Product | KM (µM) | kcat (min-1) | kcat/KM (µM-1min-1) | Optimal pH | Optimal Temperature (°C) |
| PrnA | prnA | L-Tryptophan | 7-chloro-L-tryptophan | - | 0.1 | - | - | - |
| PrnB | prnB | 7-chloro-L-tryptophan | Monodechloroaminothis compound | N/A | N/A | N/A | - | - |
| PrnC | prnC | Monodechloroaminothis compound | Aminothis compound | 14.4 ± 1.2 | 1.66 ± 0.02 | 0.115 ± 0.011 | 7.4 | 30 |
| PrnD | prnD | Aminothis compound | This compound | 1,420 (for pABA) | 0.33 (for pABA) | - | 7.8 | 30 |
Note: Kinetic data for PrnB is not available due to challenges in obtaining in vitro activity under defined conditions. The provided kinetic data for PrnD is for the substrate p-aminobenzoic acid (pABA), as detailed in the cited literature.
Experimental Protocols
This section provides an overview of the methodologies for key experiments in the study of this compound biosynthesis.
Heterologous Expression of the prnABCD Gene Cluster
The entire prnABCD gene cluster can be expressed heterologously in organisms like Escherichia coli to produce this compound.
Protocol Outline:
-
Cloning: The prnABCD gene cluster is cloned from a this compound-producing strain (e.g., Pseudomonas fluorescens) into a suitable expression vector, such as a broad-host-range plasmid.
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).
-
Culture and Induction: The transformed E. coli is cultured in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance. Gene expression is induced, typically with IPTG if using a T7 promoter-based system.
-
Extraction and Analysis: After a suitable incubation period, the culture is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed for the presence of this compound and its intermediates using TLC or HPLC.
Enzyme Purification
PrnA (Tryptophan 7-halogenase):
-
Expression: PrnA is typically overexpressed in a Pseudomonas fluorescens strain from which the native prn gene cluster has been deleted.
-
Cell Lysis: Harvested cells are resuspended in a suitable buffer and lysed by sonication or other mechanical means.
-
Purification: The soluble protein can be purified using standard chromatographic techniques, such as affinity chromatography (if a tag is used) followed by size-exclusion chromatography.
PrnB:
Expression of soluble and active PrnB in E. coli has been reported to be unsuccessful.
-
Expression: PrnB is expressed in a Pseudomonas fluorescens expression system. A triple cysteine-to-serine mutant has been used to improve protein stability.
-
Purification: Purification of His-tagged PrnB can be achieved using immobilized metal affinity chromatography (IMAC).
-
Reactivation: Purified PrnB often requires reactivation for in vitro activity. This can be achieved by incubating the purified enzyme with a cell-free crude extract from the P. fluorescens host strain in the presence of the substrate, 7-chloro-L-tryptophan.
PrnC and PrnD:
Purification protocols for PrnC and PrnD typically involve overexpression in E. coli followed by standard chromatographic techniques.
Enzyme Assays
PrnA Halogenase Assay:
-
Reaction Mixture: A typical reaction mixture contains the purified PrnA enzyme, L-tryptophan, FAD, NADH, and a flavin reductase in a suitable buffer (e.g., phosphate buffer, pH 7.2).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature).
-
Analysis: The formation of 7-chloro-L-tryptophan is monitored by HPLC.
PrnC Halogenase Assay:
-
Reaction Mixture: The assay mixture includes purified PrnC, monodechloroaminothis compound (MDA), FAD, NADH (or an NADH regenerating system like glucose/glucose dehydrogenase), and a flavin reductase (e.g., PrnF or SsuE) in a phosphate buffer (pH 7.4).
-
Incubation: The reaction is incubated at 30°C.
-
Analysis: The conversion of MDA to aminothis compound (APRN) is quantified by GC-MS or HPLC.
PrnD Oxygenase Assay:
-
Reaction Mixture: The assay mixture contains purified PrnD, aminothis compound (APRN), NADPH, and a flavin reductase in Tris-HCl buffer (pH 7.8).
-
Incubation: The reaction is carried out at 30°C.
-
Analysis: The formation of this compound is monitored by HPLC.
Analysis of this compound and Intermediates
Thin-Layer Chromatography (TLC):
-
Extraction: Culture broth or reaction mixtures are extracted with ethyl acetate. The organic layer is concentrated.
-
Spotting and Development: The concentrated extract is spotted on a silica gel TLC plate. The plate is developed using a suitable mobile phase, such as toluene or a hexane-ethyl acetate mixture.
-
Visualization: The separated compounds can be visualized using van Urk's reagent, which produces distinct colors for the different intermediates and the final product (e.g., MDA - olive green, APRN - reddish-brown, PRN - purple).
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Extracts are dissolved in a suitable solvent (e.g., methanol).
-
Chromatographic Conditions: Separation is typically achieved on a C18 reverse-phase column. A variety of mobile phases can be used, often consisting of mixtures of acetonitrile, methanol, and water or a buffer solution.
-
Detection: Compounds are detected by their UV absorbance at a specific wavelength (e.g., 225 nm or 254 nm).
Visualizing the Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, provide a visual representation of the this compound biosynthetic pathway and a general experimental workflow for studying this pathway.
Caption: The enzymatic cascade of this compound biosynthesis from L-tryptophan.
Caption: A generalized workflow for studying the this compound biosynthetic pathway.
Conclusion
The biosynthesis of this compound from tryptophan is a well-defined and genetically tractable pathway, making it an excellent model system for studying enzymatic halogenation and complex molecular rearrangements. The availability of the prnABCD gene cluster opens avenues for metabolic engineering to enhance this compound production or to generate novel halogenated compounds. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to delve into the intricacies of this important biosynthetic pathway, paving the way for future discoveries and applications in drug development and agriculture.
References
- 1. Elucidating ligand interactions and small-molecule activation in the this compound biosynthetic enzyme PrnB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the low catalytic capability of flavin-dependent halogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Architecture of Pyrrolnitrin Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pyrrolnitrin is a potent antifungal secondary metabolite produced by various bacterial species, most notably from the genera Pseudomonas and Burkholderia.[1][2][3] Its broad-spectrum activity against fungal pathogens has made it a compound of significant interest for applications in agriculture and medicine.[1][2] This technical guide provides an in-depth exploration of the genetic basis of this compound production, detailing the core biosynthetic gene cluster, the enzymatic pathway, regulatory mechanisms, and key experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and harness the biosynthetic potential of this important natural product.
The this compound Biosynthetic Gene Cluster (prnABCD)
The genetic foundation for this compound biosynthesis is a highly conserved operon designated prnABCD. This gene cluster, first characterized in Pseudomonas fluorescens, contains four essential genes that encode the enzymatic machinery required for the conversion of the primary metabolite L-tryptophan into this compound. The organization of the genes within the cluster directly corresponds to the sequential steps of the biosynthetic pathway. Deletion of any of the prn genes results in the complete abolishment of this compound production. The transfer of the intact prnABCD cluster into a heterologous host, such as Escherichia coli, is sufficient to confer the ability to produce this compound, demonstrating that this cluster is both necessary and sufficient for biosynthesis.
The Biosynthetic Pathway and Enzymology
The conversion of L-tryptophan to this compound is a four-step enzymatic cascade catalyzed by the protein products of the prnABCD gene cluster.
Step 1: Halogenation of L-tryptophan by PrnA The pathway is initiated by the FADH₂-dependent halogenase, PrnA (Tryptophan 7-halogenase), which catalyzes the regioselective chlorination of L-tryptophan at the 7-position of the indole ring to form 7-chloro-L-tryptophan. This enzyme exhibits remarkable specificity for the C7 position.
Step 2: Rearrangement and Decarboxylation by PrnB The second enzyme, PrnB (Monodechloroaminothis compound synthase), a heme-dependent dioxygenase, catalyzes a complex reaction involving the rearrangement of the indole ring of 7-chloro-L-tryptophan and subsequent decarboxylation to yield monodechloroaminothis compound.
Step 3: Second Halogenation by PrnC PrnC (Monodechloroaminothis compound halogenase), another FADH₂-dependent halogenase, then carries out a second chlorination event, this time on the pyrrole ring of monodechloroaminothis compound at the 3-position, to produce aminothis compound.
Step 4: Oxidation by PrnD The final step in the pathway is the oxidation of the amino group of aminothis compound to a nitro group, a reaction catalyzed by the Rieske N-oxygenase PrnD (Aminothis compound oxygenase), to yield the final product, this compound.
Regulation of this compound Production
The expression of the prnABCD operon is tightly regulated to ensure efficient production of this compound in response to specific environmental and cellular cues.
Quorum Sensing in Burkholderia
In several species of Burkholderia, the production of this compound is under the control of a quorum-sensing (QS) system. This cell-density-dependent regulatory mechanism relies on the production and detection of N-acylhomoserine lactone (AHL) signaling molecules. The CepI/CepR system, a well-characterized AHL-based QS system, positively regulates the transcription of the prnABCD operon. At high cell densities, the accumulation of AHLs leads to the activation of the transcriptional regulator CepR, which in turn promotes the expression of the this compound biosynthetic genes. Inactivation of cepI (the AHL synthase) or cepR (the AHL receptor) results in the loss of this compound production.
Global Regulation in Pseudomonas
In Pseudomonas fluorescens, the GacS/GacA two-component system, a global regulatory system, has been shown to coordinately regulate the synthesis of multiple antifungal metabolites, including this compound. This system controls the expression of small regulatory RNAs which, in turn, influence the translation of target mRNAs, including those involved in secondary metabolism.
Quantitative Data on this compound Production and Enzyme Kinetics
The following tables summarize key quantitative data related to this compound production and the kinetic parameters of the biosynthetic enzymes.
Table 1: this compound Production in Various Bacterial Strains
| Bacterial Strain | Genotype/Condition | Medium | This compound Yield | Reference |
| Pseudomonas aureofaciens ATCC 15926 | Wild-type | Minimal Medium | < 0.3 µg/mL | |
| Pseudomonas aureofaciens ATCC 15926 | NTG Mutant | Minimal Medium | ~9 µg/mL | |
| Burkholderia cepacia | Wild-type | Monosodium Glutamate Medium | 0.54 mg/L | |
| Pseudomonas chlororaphis O6 | Wild-type | Nutrient Broth | 1.7 µg/mL | |
| Acinetobacter haemolyticus A19 | Wild-type | Luria Broth | 15 mg/L | |
| Corynebacterium glutamicum | Engineered for aminothis compound | 108 mg/L (7-Cl-Trp) |
Table 2: Enzyme Kinetic Parameters for this compound Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Reference |
| PrnC | Monodechloroaminothis compound | 14.4 ± 1.2 | 1.66 ± 0.02 | 0.115 ± 0.011 | |
| PrnD | Aminothis compound | 191 | 6.8 | 0.036 | |
| PrnD (F312S mutant) | Aminothis compound | - | 102 | - | |
| PrnD (F312S mutant) | p-aminobenzoic acid | 1420 | 0.33 | 0.00023 |
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of the genetic basis of this compound production.
Cloning of the prnABCD Gene Cluster
Objective: To isolate and clone the prnABCD gene cluster from a this compound-producing bacterium.
Methodology:
-
Genomic DNA Library Construction:
-
Isolate high-molecular-weight genomic DNA from the target bacterium (e.g., Pseudomonas fluorescens).
-
Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI).
-
Ligate the resulting DNA fragments into a suitable vector, such as a cosmid or fosmid (e.g., pWEB), to generate a genomic library.
-
-
Library Screening:
-
Design and synthesize DNA probes specific to conserved regions of the prnA and prnD genes. These can be based on known sequences from other this compound producers.
-
Label the probes with a detectable marker (e.g., digoxigenin or a radioactive isotope).
-
Screen the genomic library by colony hybridization using the labeled probes.
-
Identify and isolate positive clones that hybridize to both the prnA and prnD probes, indicating the presence of the entire gene cluster.
-
-
Subcloning and Sequencing:
-
Isolate the cosmid/fosmid DNA from the positive clones.
-
Subclone the insert containing the prn gene cluster into a sequencing vector.
-
Sequence the entire insert using techniques such as primer walking or next-generation sequencing to confirm the presence and organization of the prnABCD genes.
-
Generation of prn Gene Knockout Mutants
Objective: To create a targeted deletion of a prn gene to confirm its role in this compound biosynthesis. This protocol is adapted for Pseudomonas using homologous recombination with a suicide vector.
Methodology:
-
Construction of the Knockout Plasmid:
-
Amplify the upstream and downstream flanking regions (homologous arms, ~500-1000 bp each) of the target prn gene from the wild-type genomic DNA using PCR.
-
Clone the upstream and downstream fragments into a suicide vector (e.g., pT18mobsacB) on either side of a selectable marker (e.g., an antibiotic resistance gene). Ensure the fragments are in the correct orientation. This vector cannot replicate in the target bacterium and contains a counter-selectable marker like sacB.
-
-
Conjugation and First Recombination Event:
-
Transform the knockout plasmid into a suitable E. coli donor strain (e.g., S17-1).
-
Mate the E. coli donor with the wild-type Pseudomonas recipient strain.
-
Select for Pseudomonas cells that have integrated the plasmid into their genome via a single homologous recombination event. This is done by plating on a medium containing an antibiotic to which the recipient is sensitive but the plasmid confers resistance, and a counter-selective agent for the E. coli donor.
-
-
Second Recombination Event (Allelic Exchange):
-
Culture the single-crossover integrants in a non-selective medium to allow for a second recombination event to occur.
-
Plate the culture onto a medium containing a counter-selective agent (e.g., sucrose for the sacB gene). The SacB protein converts sucrose into a toxic product, so only cells that have lost the suicide vector backbone through a second recombination event will survive.
-
-
Screening and Confirmation:
-
Screen the surviving colonies by PCR using primers that flank the target gene. The wild-type will produce a larger PCR product than the knockout mutant.
-
Confirm the gene deletion by Southern blotting or sequencing of the PCR product.
-
Analyze the mutant for the loss of this compound production using methods like HPLC or bioassays.
-
Quantification of this compound
Objective: To extract and quantify the amount of this compound produced by a bacterial culture.
Methodology:
-
Extraction:
-
Grow the bacterial strain in a suitable liquid medium for a defined period.
-
Acidify the culture supernatant to pH 2.0 with HCl.
-
Extract the this compound from the supernatant with an equal volume of an organic solvent such as ethyl acetate.
-
Evaporate the organic solvent to dryness and resuspend the residue in a known volume of methanol.
-
-
Quantification by HPLC:
-
Analyze the extracted sample using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile and water.
-
Detect this compound by its absorbance at a characteristic wavelength (e.g., 252 nm).
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with purified this compound.
-
Visualizations
The following diagrams illustrate the key genetic and biochemical pathways involved in this compound production.
Caption: The prnABCD gene cluster and the corresponding biosynthetic pathway of this compound.
Caption: Quorum sensing regulation of this compound production in Burkholderia.
Caption: A general experimental workflow for the genetic analysis of this compound production.
Conclusion
The genetic basis of this compound production is well-defined, centered around the conserved prnABCD gene cluster. A thorough understanding of the biosynthetic pathway, the function of each enzyme, and the regulatory networks that control their expression is crucial for the rational design of strategies to improve this compound yields and to generate novel, bioactive derivatives. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic and agricultural potential of this remarkable antifungal agent. Future work should focus on elucidating the kinetic parameters of all the biosynthetic enzymes and further unraveling the complexity of the regulatory networks in various producing organisms.
References
Pyrrolnitrin's Mechanism of Action Against Fungi: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract Pyrrolnitrin is a naturally occurring antifungal antibiotic produced by several bacterial species, including Pseudomonas, Serratia, and Burkholderia.[1][2] Its potent, broad-spectrum activity against a wide range of phytopathogenic and dermatophytic fungi has made it a significant lead compound for the development of synthetic fungicides like fludioxonil and fenpiclonil.[1][3] This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's antifungal action. The primary mode of action is the potent inhibition of the mitochondrial electron transport chain, leading to a cascade of downstream effects including the cessation of macromolecular synthesis, induction of oxidative stress, and ultimately, fungal cell death. This document consolidates quantitative data, details key experimental methodologies, and provides visual diagrams of the core pathways and workflows to serve as a comprehensive resource for research and development in the field of antifungal agents.
Core Mechanism: Disruption of Mitochondrial Respiration
The primary and most critical action of this compound is the disruption of cellular respiration in fungi.[4] It targets the mitochondrial electron transport chain (ETC), a fundamental pathway for ATP generation.
Primary Target: The Electron Transport Chain
Studies across various fungal species, including Saccharomyces cerevisiae, Neurospora crassa, and Microsporum gypseum, have consistently identified the terminal electron transport system as the primary site of this compound's action. At growth-inhibitory concentrations, this compound immediately halts both endogenous and exogenous respiration.
Specific Inhibition Sites
This compound specifically blocks the transfer of electrons between the initial dehydrogenases (Complex I and Complex II) and coenzyme Q (ubiquinone). In mitochondrial preparations, the antibiotic has been shown to inhibit a range of enzyme activities that depend on this segment of the ETC:
-
NADH Oxidase
-
Succinate Oxidase
-
NADH-Cytochrome c Reductase
-
Succinate-Cytochrome c Reductase
-
Succinate-Coenzyme Q6 Reductase
Notably, this compound does not affect the activity of cytochrome c oxidase (Complex IV), indicating its action is localized to the earlier stages of the respiratory chain. Further investigation in Microsporum gypseum concluded that the primary site of action is the blockage of electron transfer between the flavoprotein of NADH-dehydrogenase and cytochrome b.
Uncoupling of Oxidative Phosphorylation
In Neurospora crassa, the effect of this compound is concentration-dependent. At lower concentrations, it acts as an uncoupler of oxidative phosphorylation, dissipating the proton gradient necessary for ATP synthesis. At higher concentrations, its inhibitory effect on electron transport becomes dominant, impeding the flow through the flavin region.
Downstream Cellular Effects
The disruption of the ETC triggers a series of secondary effects that contribute to the compound's fungicidal activity.
Inhibition of Macromolecular Synthesis
The severe reduction in ATP production resulting from respiratory inhibition leads to a halt in energy-dependent cellular processes. This compound has been shown to inhibit the incorporation of radiolabeled precursors into DNA, RNA, and proteins in whole fungal cells. However, it does not directly inhibit in vitro protein synthesis, confirming that this effect is a downstream consequence of energy depletion rather than a direct interaction with the translational machinery.
Induction of Reactive Oxygen Species (ROS)
Inhibition of the mitochondrial respiratory chain can cause electron leakage, leading to the formation of superoxide and other reactive oxygen species (ROS). A comparative study on Botrytis cinerea demonstrated that this compound is a potent inducer of ROS. This accumulation of ROS leads to significant oxidative stress, damaging cellular components and contributing to cell death.
Effects on Cell Membrane Integrity
While the primary mechanism is not direct membrane disruption, some effects have been noted. This compound inhibits the uptake of radioactive tracers without causing a general leakage of cellular metabolites in fungi like S. cerevisiae. However, in bacteria, it has been reported to form complexes with phospholipids in the cell membrane, leading to a cessation of respiration. Phenylpyrrole fungicides derived from this compound have also been shown to increase membrane permeability in B. cinerea.
Quantitative Antifungal Activity
The efficacy of this compound varies across different fungal and bacterial species. The following table summarizes key quantitative data from in vitro studies.
| Organism | Assay Type | Value (µg/mL) | Reference |
| Candida albicans | MIC | 10 | |
| Aspergillus niger | MIC | 12.5 | |
| Trichophyton rubrum | MIC | 1 | |
| Bacillus subtilis | MIC | 0.78 | |
| Staphylococcus aureus | MIC | 50 | |
| Cryptococcus neoformans | MIC | <0.78 to >100 | |
| Blastomyces dermatitidis | MIC | <0.78 to >100 | |
| Histoplasma capsulatum | MIC | <0.78 to >100 | |
| Botrytis cinerea | IC50 (72h) | 0.0087 | |
| Botrytis cinerea | IC50 (120h) | 0.0224 |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.
Visualizations: Pathways and Workflows
To clarify the complex interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound inhibits the electron transport chain (ETC) between Complexes I/II and Coenzyme Q.
Caption: A standard workflow for analyzing mitochondrial function using sequential inhibitor injections.
Caption: The causal chain from this compound's primary molecular action to fungal cell death.
Key Experimental Protocols
The elucidation of this compound's mechanism of action relies on several key experimental methodologies. Detailed protocols are provided below.
Fungal Growth Inhibition Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of Inoculum: Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar). Collect spores or mycelial fragments in a sterile saline solution containing a surfactant (e.g., 0.05% Tween 80). Adjust the suspension to a standardized concentration (e.g., 1 x 10⁵ cells/mL) using a hemocytometer or spectrophotometer.
-
Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640 or Yeast Nitrogen Base with glucose). The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Incubate the plate at an optimal temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species' growth rate.
-
Reading Results: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of growth. This can be confirmed by reading the optical density at 600 nm.
Mitochondrial Respiration Assay in Intact Cells
This protocol, often performed with a Seahorse XF Analyzer or similar respirometer, measures the Oxygen Consumption Rate (OCR) to assess mitochondrial function.
-
Cell Plating: Seed fungal cells (or protoplasts) onto a specialized microplate and allow them to adhere.
-
Assay Preparation: One hour before the assay, replace the growth medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator at 37°C.
-
Inhibitor Loading: Hydrate the sensor cartridge and load with concentrated solutions of mitochondrial inhibitors for sequential injection:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (a protonophore that uncouples the ETC)
-
Port C: Rotenone & Antimycin A (Complex I and III inhibitors)
-
-
Assay Protocol:
-
Calibrate the instrument and place the cell plate inside.
-
Measure the baseline OCR.
-
Inject Oligomycin to determine ATP-linked respiration; the remaining OCR is due to proton leak.
-
Inject FCCP to collapse the proton gradient and force the ETC to function at its maximum rate, revealing the maximal respiratory capacity.
-
Inject Rotenone & Antimycin A to shut down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.
-
-
Data Analysis: Analyze the OCR changes after each injection to calculate key parameters like basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A significant reduction in basal and maximal respiration in this compound-treated cells compared to a control would confirm ETC inhibition.
Measurement of Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect intracellular ROS levels.
-
Cell Treatment: Treat fungal cells with this compound at the desired concentration for a specified time period. Include an untreated control.
-
Probe Loading: Harvest the cells and wash them with a suitable buffer (e.g., PBS). Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in the dark. DCFH-DA is cell-permeable and non-fluorescent but is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader (excitation ~485 nm, emission ~535 nm).
-
Analysis: Compare the fluorescence intensity of treated cells to the control. A significant increase indicates ROS production.
Conclusion
The mechanism of action of this compound against fungi is well-defined and centers on the potent inhibition of the mitochondrial respiratory chain. By blocking electron flow between the primary dehydrogenases and coenzyme Q, this compound effectively shuts down cellular energy production. This primary action leads to a cascade of fatal downstream events, including the cessation of essential biosynthetic pathways and the induction of severe oxidative stress through ROS production. The detailed understanding of this mechanism provides a solid foundation for the rational design of new antifungal agents and for developing strategies to combat potential resistance. This guide serves as a technical resource, consolidating the critical data and methodologies required for professionals engaged in antifungal research and development.
References
Pyrrolnitrin's Inhibition of Respiratory Electron Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism by which the antifungal agent pyrrolnitrin inhibits the mitochondrial respiratory electron transport chain. The information presented herein is curated for researchers, scientists, and professionals involved in drug development, providing a comprehensive overview of the core inhibitory actions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.
Core Mechanism of Action
This compound, a metabolite produced by several bacterial species, including Pseudomonas and Burkholderia, exerts its potent antifungal activity primarily by disrupting cellular respiration.[1][2] The primary site of action for this compound is the terminal electron transport system.[3][4][5] It specifically inhibits the flow of electrons between the initial dehydrogenases (Complex I - NADH dehydrogenase and Complex II - succinate dehydrogenase) and coenzyme Q. This blockage effectively halts the respiratory chain, leading to a cessation of ATP synthesis and ultimately, fungal cell death.
At lower concentrations, this compound has been observed to act as an uncoupler of oxidative phosphorylation. However, at higher, growth-inhibitory concentrations, its predominant effect is the direct inhibition of electron transport. Studies have demonstrated that this compound does not affect the activity of cytochrome oxidase (Complex IV), pinpointing its inhibitory action to the earlier stages of the respiratory chain. The inhibition of NADH or succinate oxidase by this compound can be reversed by the addition of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), an artificial electron carrier that bypasses the inhibited sites by donating electrons directly to cytochrome c.
Quantitative Data on this compound Inhibition
The inhibitory effects of this compound on various components of the respiratory chain have been quantified in several studies. The following table summarizes key quantitative data.
| Target Enzyme/Process | Organism/System | Inhibitory Concentration | Reference |
| Growth | Saccharomyces cerevisiae, Penicillium atrovenetum, P. oxalicum | 10 µg/ml | |
| Succinate Oxidase (State 3) | Neurospora crassa mitochondria | 240 to 450 µM for 90% inhibition | |
| NADH Oxidase | S. cerevisiae mitochondria | Inhibited | |
| Succinate-cytochrome c reductase | S. cerevisiae mitochondria | Inhibited | |
| NADH-cytochrome c reductase | S. cerevisiae mitochondria | Inhibited | |
| Succinate-coenzyme Q6 reductase | S. cerevisiae mitochondria | Inhibited |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of inhibition and the experimental approaches used to study it, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits electron transport at Complexes I and II.
Caption: Workflow for assessing this compound's respiratory inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's inhibitory effects on mitochondrial respiration.
Protocol 1: Isolation of Fungal Mitochondria
This protocol is a generalized procedure for the isolation of mitochondria from fungal cells, such as Saccharomyces cerevisiae or Neurospora crassa.
Materials:
-
Fungal cell culture
-
Spheroplasting buffer (e.g., sorbitol, EDTA, DTT)
-
Lytic enzyme (e.g., zymolyase, lyticase)
-
Homogenization buffer (e.g., mannitol, sucrose, HEPES, EGTA)
-
Differential centrifugation equipment
-
Protein assay reagents (e.g., Bradford or BCA)
Procedure:
-
Harvest fungal cells from liquid culture by centrifugation.
-
Wash the cell pellet with a suitable buffer.
-
Resuspend the cells in spheroplasting buffer containing a lytic enzyme to digest the cell wall. Incubate until spheroplasts are formed.
-
Harvest the spheroplasts by gentle centrifugation.
-
Resuspend the spheroplasts in ice-cold homogenization buffer.
-
Homogenize the spheroplasts using a Dounce homogenizer or similar device.
-
Centrifuge the homogenate at a low speed (e.g., 1,500 x g) to pellet cell debris and nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of homogenization buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay. Keep the mitochondrial preparation on ice.
Protocol 2: Measurement of Oxygen Consumption
This protocol outlines the measurement of oxygen consumption in isolated mitochondria to assess the inhibitory effects of this compound.
Materials:
-
Isolated mitochondrial suspension
-
Oxygen electrode system (e.g., Clark-type electrode)
-
Respiration buffer (e.g., mannitol, sucrose, KH2PO4, MgCl2, HEPES)
-
Substrates: NADH or succinate
-
ADP
-
This compound stock solution (dissolved in a suitable solvent like ethanol)
-
Other inhibitors/uncouplers as controls (e.g., rotenone, antimycin A, oligomycin, FCCP)
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add respiration buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 25-30°C).
-
Add the isolated mitochondrial suspension to the chamber to achieve a final protein concentration of approximately 0.5-1.0 mg/mL.
-
Record the basal rate of oxygen consumption (State 2 respiration).
-
Add the respiratory substrate (e.g., succinate or NADH) to initiate electron transport and record the respiratory rate.
-
Add ADP to induce State 3 respiration (active phosphorylation) and record the increased rate of oxygen consumption.
-
Once a stable State 3 rate is established, add a known concentration of this compound to the chamber.
-
Record the change in oxygen consumption to determine the extent of inhibition.
-
To further characterize the inhibition, other respiratory chain inhibitors can be added in a sequential manner. For example, after observing this compound inhibition with succinate as the substrate, the addition of antimycin A should produce no further significant inhibition if this compound's effect is upstream.
-
At the end of the experiment, the addition of a reducing agent like sodium dithionite can be used to consume all remaining oxygen and set the zero point.
Protocol 3: Spectrophotometric Enzyme Assays
These assays measure the activity of specific segments of the electron transport chain by monitoring the change in absorbance of an artificial electron acceptor.
A. NADH-Cytochrome c Reductase Activity
Materials:
-
Isolated mitochondrial suspension
-
Assay buffer (e.g., phosphate buffer)
-
NADH
-
Cytochrome c (oxidized)
-
This compound
-
Spectrophotometer
Procedure:
-
In a cuvette, combine the assay buffer, cytochrome c, and the mitochondrial suspension.
-
Add this compound at the desired concentration (or solvent control).
-
Initiate the reaction by adding NADH.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
B. Succinate-Cytochrome c Reductase Activity
Materials:
-
Isolated mitochondrial suspension
-
Assay buffer
-
Succinate
-
Cytochrome c (oxidized)
-
Antimycin A (to inhibit Complex III and measure the non-enzymatic reduction)
-
This compound
-
Spectrophotometer
Procedure:
-
Follow the same procedure as for NADH-cytochrome c reductase, but use succinate as the substrate instead of NADH.
-
A parallel assay including antimycin A should be run to determine the background rate, which is then subtracted from the total rate.
By employing these detailed protocols and understanding the core mechanism of action, researchers can effectively investigate the inhibitory properties of this compound and its analogs on the mitochondrial respiratory electron transport chain.
References
- 1. This compound | C10H6Cl2N2O2 | CID 13916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The second enzyme in this compound biosynthetic pathway is related to the heme-dependent dioxygenase superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of the Antifungal Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Mechanism of Action of the Antifungal Antibiotic this compound | Semantic Scholar [semanticscholar.org]
- 5. Mechanism of action of the antifungal antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolnitrin: A Technical Guide to its Antifungal Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolnitrin is a potent antifungal antibiotic derived from various bacteria, most notably Pseudomonas and Burkholderia species.[1][2] As a phenylpyrrole derivative, it has garnered significant interest for its broad-spectrum activity against a range of pathogenic fungi, particularly dermatophytes.[1][3] This technical guide provides an in-depth overview of the antifungal activity spectrum of this compound, its mechanism of action, and the experimental protocols used to evaluate its efficacy.
Antifungal Activity Spectrum
This compound exhibits a wide range of inhibitory activity against various fungal species. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the reported MIC values of this compound against key fungal pathogens.
Table 1: Antifungal Activity of this compound against Dermatophytes
| Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Trichophyton rubrum | 1 | [4] |
| Trichophyton mentagrophytes | Not Specified | |
| Trichophyton verrucosum | 4 (MIC90 for Aminothis compound) | |
| Microsporum spp. | Not Specified | |
| Epidermophyton spp. | Not Specified |
Table 2: Antifungal Activity of this compound against Candida Species
| Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Candida albicans | <0.78 - 10 |
Table 3: Antifungal Activity of this compound against Other Pathogenic Fungi
| Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Aspergillus niger | 12.5 | |
| Cryptococcus neoformans | <0.78 | |
| Blastomyces dermatitidis | <0.78 | |
| Histoplasma capsulatum | <0.78 | |
| Sporothrix schenckii | <0.78 | |
| Penicillium atrovenetum | Inhibited at 10 | |
| Penicillium oxalicum | Inhibited at 10 | |
| Rhizoctonia solani | Not Specified | |
| Alternaria spp. | Not Specified | |
| Fusarium spp. | Not Specified |
Mechanism of Action
The primary mechanism of action of this compound is the disruption of the fungal mitochondrial respiratory chain. Specifically, it inhibits the electron transport system, blocking the transfer of electrons. This inhibition leads to a cascade of downstream effects, ultimately resulting in fungal cell death.
Signaling Pathway: Disruption of Fungal Respiration by this compound
Caption: Mechanism of action of this compound, illustrating the inhibition of the electron transport chain and its downstream consequences.
Biosynthesis of this compound
This compound is synthesized from the amino acid L-tryptophan through a four-step enzymatic pathway encoded by the prnABCD operon.
This compound Biosynthetic Pathway
Caption: The four-step enzymatic biosynthesis of this compound from L-tryptophan.
Experimental Protocols
The determination of the antifungal activity of this compound is primarily achieved through standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for both yeast and filamentous fungi.
Broth Microdilution Method (Adapted from CLSI M27/M38)
This method determines the MIC of an antifungal agent in a liquid medium.
Caption: A generalized workflow for the broth microdilution antifungal susceptibility test.
-
Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide). Perform serial two-fold dilutions in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
-
Inoculum Preparation:
-
Yeasts (e.g., Candida spp.): Culture the yeast on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL.
-
Filamentous Fungi (e.g., Aspergillus spp.): Grow the fungus on potato dextrose agar until sporulation occurs. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific optical density and then dilute to a final concentration of 0.4 to 5 x 10⁴ CFU/mL.
-
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, but complete inhibition is often used for polyenes and can be applied here) compared to the growth control. Reading times vary depending on the organism, typically 24-48 hours for yeasts and longer for some molds.
Agar Disk Diffusion Method (Kirby-Bauer)
This method provides a qualitative assessment of antifungal susceptibility.
Caption: The procedural flow for the Kirby-Bauer disk diffusion susceptibility test.
-
Media Preparation: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for optimal fungal growth and zone definition.
-
Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak the entire surface of the agar plate to ensure a uniform lawn of growth.
-
Disk Application: Aseptically place a paper disk containing a standardized amount of this compound onto the inoculated agar surface.
-
Incubation: Incubate the plate at 35°C for the appropriate duration.
-
Interpretation: Measure the diameter of the zone of growth inhibition around the disk. The size of the zone is indicative of the organism's susceptibility to this compound.
Conclusion
This compound is a well-established antifungal agent with a broad spectrum of activity, particularly against dermatophytes. Its mechanism of action, the inhibition of the mitochondrial electron transport chain, is a validated target for antifungal therapy. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of its in vitro efficacy. Further research into the downstream signaling effects of mitochondrial dysfunction induced by this compound could reveal additional therapeutic targets and enhance our understanding of its potent antifungal properties.
References
- 1. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Respiring to infect: Emerging links between mitochondria, the electron transport chain, and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolnitrin: A Comprehensive Technical Guide on its Biological Role as a Secondary Metabolite
Executive Summary: Pyrrolnitrin (PRN) is a potent, broad-spectrum antimicrobial secondary metabolite produced by various bacteria, including species of Pseudomonas, Burkholderia, and Serratia.[1][2] Derived from tryptophan, its biosynthesis is encoded by the conserved prnABCD gene operon.[3][4] The primary mechanism of action involves the potent inhibition of the fungal respiratory electron transport chain, specifically blocking electron transfer between dehydrogenases and cytochrome components.[5] This disruption of cellular energy production leads to the cessation of growth and inhibition of macromolecular synthesis. This compound exhibits significant activity against a wide range of fungi, particularly dermatophytes, as well as Gram-positive bacteria. Its production is often tightly regulated by quorum sensing mechanisms, linking its synthesis to bacterial population density. This guide provides an in-depth analysis of the biosynthesis, mechanism of action, biological activity, and key experimental protocols relevant to the study of this compound for researchers, scientists, and professionals in drug development.
Introduction
This compound [3-chloro-4-(2'-nitro-3'-chlorophenyl)pyrrole] is a halogenated phenylpyrrole antibiotic first isolated from Pseudomonas pyrrocinia. As a secondary metabolite, it is not essential for the primary growth of the producing organism but provides a significant competitive advantage by antagonizing other microorganisms in its ecological niche. Its potent antifungal properties have made it a lead compound for the development of agricultural fungicides, such as fenpiclonil and fludioxonil. The unique biosynthetic pathway, potent mechanism of action, and broad activity spectrum make this compound a subject of ongoing research for applications in agriculture and medicine.
Biosynthesis of this compound
The biosynthesis of this compound from the precursor L-tryptophan is a four-step enzymatic process encoded by a highly conserved gene operon, prnABCD. The organization of the genes in the operon directly corresponds to the sequence of reactions in the pathway.
The prn Gene Cluster and Enzymatic Cascade
The synthesis is initiated by the chlorination of L-tryptophan and proceeds through a series of modifications including ring rearrangement, a second chlorination, and a final oxidation.
-
prnA (Tryptophan 7-halogenase): This FADH₂-dependent enzyme catalyzes the regioselective chlorination of L-tryptophan at the 7-position of the indole ring to form 7-chloro-L-tryptophan (7-CLT).
-
prnB (Monodechloroaminothis compound synthase): The PrnB enzyme catalyzes a complex ring rearrangement and decarboxylation of 7-CLT to produce monodechloroaminothis compound (MDA).
-
prnC (MDAP halogenase): PrnC performs the second chlorination step, converting MDA to aminothis compound (APRN).
-
prnD (Aminothis compound oxygenase): In the final step, this Rieske N-oxygenase catalyzes the oxidation of the amino group of APRN to a nitro group, yielding the final product, this compound.
Regulation of Biosynthesis
In many producing organisms, such as Burkholderia and Serratia, this compound production is not constitutive but is regulated by a cell-density-dependent mechanism known as quorum sensing (QS). This regulation is typically mediated by N-acylhomoserine lactone (AHL) autoinducers. In Burkholderia lata, the AHL synthase CepI produces AHLs, which bind to the transcriptional regulator CepR. The activated CepR-AHL complex then binds to the promoter region of the prnABCD operon, initiating its transcription and leading to this compound synthesis.
Mechanism of Action
This compound's potent antifungal activity stems from its ability to disrupt fundamental cellular processes, primarily cellular respiration.
Primary Target: Inhibition of the Electron Transport Chain (ETC)
The primary site of action for this compound is the mitochondrial electron transport system. It functions by inhibiting electron flow between the initial dehydrogenases (Complex I - NADH dehydrogenase and Complex II - succinate dehydrogenase) and the later cytochrome components of the chain. This blockade occurs at or before the level of coenzyme Q. Specifically, this compound has been shown to inhibit NADH oxidase, succinate oxidase, NADH-cytochrome c reductase, and succinate-cytochrome c reductase. Crucially, it does not inhibit cytochrome oxidase (Complex IV), pinpointing its site of action to the earlier stages of the chain. This inhibition uncouples oxidative phosphorylation, leading to a rapid depletion of cellular ATP.
Secondary Effects
The severe disruption of energy metabolism leads to several downstream consequences. At growth-inhibitory concentrations, this compound has been observed to inhibit the incorporation of radiolabeled precursors into essential macromolecules like DNA, RNA, and proteins. It also inhibits the uptake of nutrients. However, these effects are considered secondary consequences of ATP depletion rather than direct inhibition of the respective biosynthetic pathways. Unlike some antifungal agents, this compound does not cause generalized membrane damage that would lead to the leakage of cellular contents.
Biological Activity Spectrum
This compound has a broad range of biological activities, with its most pronounced effects against fungi and Gram-positive bacteria.
Antifungal Activity
This compound is highly effective against a wide array of fungi, especially dermatophytes like Trichophyton species. It also shows activity against yeasts and filamentous fungi that are pathogenic to plants and humans.
Table 1: Antifungal Activity of this compound (MIC Values)
| Fungal Species | MIC (µg/mL) | Reference |
|---|---|---|
| Trichophyton rubrum | 1 | |
| Candida albicans | 10 | |
| Aspergillus niger | 12.5 | |
| Cryptococcus neoformans | <0.78 to 100 | |
| Blastomyces dermatitidis | <0.78 to 100 |
| Histoplasma capsulatum| <0.78 to 100 | |
Antibacterial Activity
While less effective against Gram-negative bacteria, this compound demonstrates significant activity against many Gram-positive bacteria.
Table 2: Antibacterial Activity of this compound (MIC Values)
| Bacterial Species | MIC (µg/mL) | Reference |
|---|---|---|
| Bacillus subtilis | 0.78 | |
| Bacillus species (various) | 6.25 | |
| Staphylococcus aureus | 50 |
| Mycobacterium species | 100 | |
Other Biological Activities
Recent studies have explored other potential therapeutic applications for this compound, including anticancer activity. It has demonstrated cytotoxic effects against human cancer cell lines.
Table 3: Antiproliferative Activity of this compound
| Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|
| HepG-2 (Liver Carcinoma) | 15 |
| SF767 (Glioblastoma) | 25 | |
Key Experimental Methodologies
The study of this compound's biological activity involves a range of established protocols.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The microtiter plate-based broth microdilution method is standard.
-
Preparation: A two-fold serial dilution of this compound is prepared in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi) in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism to a final concentration of ~5 x 10⁵ CFU/mL. A positive control (microbe, no drug) and negative control (medium, no microbe) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 30°C for 24-48 hours for yeast).
-
Analysis: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth).
Protocol: Mitochondrial Respiration Assay
This assay measures the effect of this compound on oxygen consumption in isolated mitochondria or whole cells.
-
Preparation of Mitochondria: Fungal cells (e.g., Saccharomyces cerevisiae) are grown, harvested, and spheroplasted. Mitochondria are then isolated by differential centrifugation.
-
Oxygen Consumption Measurement: Isolated mitochondria are suspended in a reaction buffer within a sealed chamber equipped with a Clark-type oxygen electrode.
-
Assay: A respiratory substrate (e.g., succinate or NADH) is added to initiate oxygen consumption. After a baseline rate is established, a known concentration of this compound (dissolved in a suitable solvent like ethanol) is injected into the chamber.
-
Analysis: The rate of oxygen consumption before and after the addition of this compound is recorded and compared. A significant decrease in the rate indicates inhibition of the respiratory chain.
Protocol: Analysis of Macromolecular Synthesis
This protocol assesses the impact of this compound on the synthesis of DNA, RNA, and protein using radiolabeled precursors.
-
Cell Culture and Treatment: A logarithmic phase culture of the test organism is divided into aliquots. This compound is added at its MIC or a multiple thereof to the experimental cultures, with a solvent control for comparison.
-
Radiolabeling: Specific radiolabeled precursors are added to the cultures: ³H-thymidine for DNA, ¹⁴C-uracil for RNA, and ¹⁴C-labeled amino acids for protein.
-
Incubation and Sampling: The cultures are incubated, and samples are taken at various time points.
-
Precipitation and Measurement: The reactions are stopped by adding cold trichloroacetic acid (TCA), which precipitates macromolecules. The precipitate is collected on filters, washed, and the radioactivity is measured using a scintillation counter.
-
Analysis: The amount of radioactivity incorporated into the TCA-insoluble fraction over time is compared between treated and control cultures to determine the percent inhibition of synthesis.
Conclusion and Future Directions
This compound stands out as a highly effective natural antimicrobial metabolite with a well-defined biosynthetic pathway and a specific, potent mechanism of action. Its primary role as an inhibitor of the fungal respiratory chain makes it a valuable molecule for both agricultural applications and as a scaffold for the development of new therapeutic agents. Future research should focus on several key areas: understanding the mechanisms of resistance to this compound and its derivatives, exploring the full potential of its anticancer and other bioactivities, and utilizing synthetic biology approaches to engineer the prn gene cluster for the production of novel, more potent analogues. A deeper understanding of its regulatory networks could also lead to strategies for overproducing the compound for commercial applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Microbial this compound: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions Encoded by this compound Biosynthetic Genes from Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conservation of the this compound biosynthetic gene cluster among six this compound-producing strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of the Antifungal Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Bacterial Pyrrolnitrin and Its Natural Derivatives: A Guide for Researchers
Published: November 25, 2025
Abstract
Pyrrolnitrin, a potent antifungal metabolite produced by various bacteria, has long been a subject of interest in the scientific community for its broad-spectrum activity and potential applications in agriculture and medicine. This technical guide provides an in-depth exploration of the natural derivatives of this compound, their biosynthesis, mechanism of action, and the methodologies for their isolation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of natural products.
Introduction
This compound [3-chloro-4-(2'-nitro-3'-chlorophenyl)pyrrole] is a secondary metabolite primarily produced by fluorescent Pseudomonas species and other bacteria such as Burkholderia.[1] Its discovery opened avenues for the development of novel antifungal agents. The unique chemical structure of this compound, featuring a chlorinated phenylpyrrole scaffold, is responsible for its significant biological activity. This guide will delve into the naturally occurring analogs of this compound, offering a comparative analysis of their bioactivities and the underlying biochemical pathways.
Biosynthesis of this compound and its Derivatives
The biosynthesis of this compound from the primary metabolite L-tryptophan is a four-step enzymatic pathway encoded by the prn operon, which consists of four genes: prnA, prnB, prnC, and prnD.[2]
-
Chlorination of Tryptophan: The pathway is initiated by the flavin-dependent halogenase PrnA, which catalyzes the regioselective chlorination of L-tryptophan at the 7-position of the indole ring to form 7-chloro-L-tryptophan.
-
Rearrangement and Decarboxylation: The enzyme PrnB then catalyzes a complex rearrangement and decarboxylation of 7-chloro-L-tryptophan to produce monodechloroaminothis compound.
-
Second Chlorination: PrnC, another halogenase, chlorinates monodechloroaminothis compound to yield aminothis compound.
-
Oxidation: The final step is the oxidation of the amino group of aminothis compound by the monooxygenase PrnD to form the final product, this compound.[2]
Natural derivatives of this compound can arise from variations in this biosynthetic pathway, such as incomplete processing by the enzymatic machinery or the incorporation of alternative substrates.
This compound Biosynthetic Pathway
Natural Derivatives of this compound
Several natural derivatives of this compound have been isolated from bacterial cultures. These compounds often differ in the degree or position of chlorination, or the nature of the functional groups on the pyrrole or phenyl rings. Notable examples include aminothis compound, isothis compound, 2-chlorothis compound, and various oxidized derivatives.[3][4]
Quantitative Biological Activity
The biological activity of this compound and its derivatives varies significantly. While this compound exhibits broad and potent antifungal activity, its derivatives often show a modified spectrum or reduced potency. The following table summarizes the available minimum inhibitory concentration (MIC) data for this compound and some of its natural derivatives against selected microorganisms.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Candida albicans | <0.78 - 12.5 | |
| Cryptococcus neoformans | <0.78 | ||
| Aspergillus niger | - | ||
| Rhizoctonia solani | - | ||
| Trichophyton verrucosum | - | ||
| Blastomyces dermatitidis | <0.78 | ||
| Histoplasma capsulatum | 0.156 | ||
| Sporothrix schenckii | <0.78 | ||
| Aminothis compound | Trichophyton verrucosum | 4 (MIC90) | |
| 2-Chlorothis compound | Fungi | ~10x less active than this compound | |
| Oxidized Derivatives | Rhizoctonia solani | Marginally active |
Note: A dash (-) indicates that specific quantitative data was not found in the surveyed literature.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the mitochondrial respiratory chain. It disrupts the electron flow between dehydrogenases (like NADH dehydrogenase and succinate dehydrogenase) and the cytochrome components, specifically targeting the electron transfer to cytochrome c. This uncoupling of oxidative phosphorylation leads to a depletion of cellular ATP, ultimately causing fungal cell death.
Inhibition of Mitochondrial Respiratory Chain by this compound
Experimental Protocols
Fermentation and Extraction
A general protocol for the production and extraction of this compound and its derivatives from bacterial cultures is as follows:
-
Bacterial Culture: Inoculate a suitable liquid medium (e.g., a minimal salt medium supplemented with tryptophan) with a this compound-producing bacterial strain, such as Pseudomonas fluorescens. Incubate the culture with shaking at 28-30°C for 48-72 hours.
-
Extraction: Acidify the cell-free supernatant to approximately pH 2.0 with HCl. Extract the acidified supernatant three times with an equal volume of ethyl acetate.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
Purification
The crude extract can be subjected to various chromatographic techniques for the purification of this compound and its derivatives.
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of chloroform and acetone (e.g., 9:1 v/v) is commonly used.
-
Visualization: Compounds can be visualized under UV light (254 nm) and by staining with reagents like van Urk's reagent, which gives a purple color with this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is typically employed.
-
Mobile Phase: A gradient of acetonitrile and water is often used for separation. An isocratic system of 45% water, 30% acetonitrile, and 25% methanol has also been reported for the preparative HPLC of this compound.
-
Detection: UV detection at 254 nm.
-
Characterization
The purified compounds are characterized using spectroscopic methods.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the detailed chemical structure of the derivatives. The characteristic chemical shifts for the protons and carbons of the pyrrole and phenyl rings are used for structural assignment.
References
- 1. Fermentative aminothis compound production by metabolically engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions Encoded by this compound Biosynthetic Genes from Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial this compound: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Pyrrolnitrin Antifungal Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolnitrin is a broad-spectrum antifungal antibiotic naturally produced by several species of bacteria, most notably Pseudomonas pyrrocinia.[1] It is a phenylpyrrole derivative that has demonstrated significant activity against a variety of fungi, including dermatophytes and plant pathogenic fungi.[2][3] The primary mechanism of action of this compound involves the inhibition of the fungal respiratory electron transport system, distinguishing it from many other antifungal agents.[3][4] This document provides detailed protocols for assessing the antifungal activity of this compound using common in vitro assays: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for evaluating the zone of inhibition.
Mechanism of Action
This compound exerts its antifungal effect by disrupting cellular respiration. Specifically, it inhibits the terminal electron transport system. Studies have shown that at growth-inhibitory concentrations, this compound immediately inhibits both endogenous and exogenous respiration in fungi. This inhibition occurs between succinate or NADH and coenzyme Q. While it effectively halts key processes like the incorporation of glucose into nucleic acids and proteins, it does not cause general damage to the cell membrane.
Data Presentation: In Vitro Antifungal Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against a range of fungal and bacterial species as reported in the literature. These values provide a quantitative measure of its potency.
| Microorganism | MIC (µg/mL) | Reference |
| Trichophyton rubrum | 1 | |
| Candida albicans | 10 | |
| Aspergillus niger | 12.5 | |
| Blastomyces dermatitidis | <0.78 | |
| Histoplasma capsulatum | <0.78 - 0.156 | |
| Cryptococcus neoformans | <0.78 | |
| Sporotrichum schenckii | <0.78 - 3.12 | |
| Penicillium atrovenetum | 10 | |
| Penicillium oxalicum | 10 | |
| Staphylococcus aureus | 50 | |
| Bacillus subtilis | 0.78 | |
| Mycobacterium | 100 |
Experimental Protocols
Two primary methods for evaluating the antifungal activity of this compound are detailed below. The choice of method may depend on the specific research question, with the broth microdilution assay providing quantitative MIC values and the disk diffusion assay offering a qualitative to semi-quantitative assessment of antifungal activity.
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is based on standardized methods for antifungal susceptibility testing and is adapted for the evaluation of this compound.
1. Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Test fungi (e.g., Candida albicans, Aspergillus niger)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Sabouraud Dextrose Broth, RPMI-1640)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
2. Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the test fungus on an appropriate agar medium.
-
Harvest fungal spores or yeast cells and suspend them in sterile saline.
-
Adjust the suspension to a concentration of approximately 1-5 x 10^5 CFU/mL using a spectrophotometer to measure optical density.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted this compound.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 24-48 hours, or until sufficient growth is observed in the positive control wells.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: Agar Disk Diffusion Assay (Zone of Inhibition)
This method provides a qualitative assessment of the antifungal activity of this compound.
1. Materials:
-
This compound solution of known concentration
-
Sterile filter paper disks (6 mm diameter)
-
Test fungi
-
Appropriate agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)
-
Sterile swabs
-
Incubator
2. Procedure:
-
Preparation of Fungal Lawn:
-
Prepare a fungal inoculum as described in the broth microdilution protocol.
-
Using a sterile swab, evenly spread the fungal suspension over the entire surface of the agar plate to create a uniform lawn.
-
-
Application of this compound Disks:
-
Impregnate sterile filter paper disks with a known volume and concentration of the this compound solution.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Place the this compound-impregnated disks onto the center of the inoculated agar plates.
-
A disk impregnated with the solvent alone should be used as a negative control.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours, or until a confluent lawn of growth is visible.
-
-
Measurement of Zone of Inhibition:
-
Measure the diameter of the clear zone around the disk where fungal growth has been inhibited. The diameter is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.
-
Visualizations
Caption: Workflow for this compound Antifungal Assays.
Caption: Mechanism of Action of this compound.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Pyrrolnitrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolnitrin is a broad-spectrum antifungal and antibacterial compound originally isolated from Pseudomonas pyrrocinia. It is effective against a variety of fungi, yeasts, and gram-positive bacteria.[1][2] Determining the Minimum Inhibitory Concentration (MIC) of this compound is a critical step in assessing its antimicrobial potency, understanding its spectrum of activity, and for the development of new antimicrobial agents. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[3][4]
These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[5] Additionally, this document includes a summary of reported MIC values for this compound against various microorganisms and a diagram illustrating its mechanism of action.
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound
The following table summarizes the reported MIC values of this compound against a range of microorganisms. These values have been compiled from various scientific sources.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Trichophyton rubrum | Fungus | 1 | |
| Bacillus subtilis | Bacterium | 0.78 | |
| Candida albicans | Yeast | 10 | |
| Aspergillus niger | Fungus | 12.5 | |
| Staphylococcus aureus | Bacterium | 50 | |
| Mycobacterium | Bacterium | 100 | |
| Arthrobacter oxydans ATCC 14358 | Bacterium | 6.25 | |
| Bacillus coagulans ATCC 7050 | Bacterium | 6.25 | |
| Bacillus licheniformis ATCC 14580 | Bacterium | 6.25 | |
| Bacillus thuringiensis ATCC 10792 | Bacterium | 6.25 | |
| Agrobacterium tumefaciens | Bacterium | ≥1 | |
| Corynebacterium insidiousum | Bacterium | ≥1 | |
| Pseudomonas syringae pv. syringae | Bacterium | ≥1 | |
| Xanthomonas campestris | Bacterium | ≥1 | |
| Clavibacterium michiganense | Bacterium | ≥10 | |
| Serratia marcescens | Bacterium | ≥10 | |
| Blastomyces dermatitidis | Fungus | <0.78 - 100 | |
| Histoplasma capsulatum | Fungus | <0.78 - 100 | |
| Cryptococcus neoformans | Yeast | <0.78 - 100 | |
| Sporothrix schenckii | Fungus | <0.78 - 100 |
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium. This protocol is based on CLSI guidelines.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microorganism to be tested
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
-
Multichannel pipette
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold dilutions of the this compound stock solution in the appropriate sterile broth medium in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Typically, a concentration range of 0.06 to 128 µg/mL is tested.
-
Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast) on a suitable agar plate, pick several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the sterile broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate (except the sterility control well). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria; 30-35°C for 24-48 hours for yeasts).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. Growth can be assessed visually as turbidity or by using a microplate reader to measure the optical density at 600 nm.
-
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganism. This method is particularly useful for certain bacteria and for testing multiple isolates simultaneously.
Materials:
-
This compound stock solution
-
Sterile molten agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) maintained at 45-50°C
-
Sterile petri dishes
-
Microorganism to be tested
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., multipoint inoculator)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Add a defined volume of each this compound dilution to a specific volume of molten agar to achieve the desired final concentrations. Mix well by gentle inversion.
-
Pour the agar-pyrrolnitrin mixture into sterile petri dishes and allow them to solidify.
-
Include a growth control plate (agar without this compound).
-
-
Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution method (Step 2).
-
The final inoculum density on the agar surface should be approximately 10⁴ CFU per spot.
-
-
Inoculation of Agar Plates:
-
Using an inoculum replicating device, spot the prepared inoculum onto the surface of each agar plate, including the control plate.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism. This is observed as the absence of colonies at the inoculation spot.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathway: Mechanism of Action of this compound
This compound inhibits fungal growth by targeting the respiratory electron transport system. It specifically acts between succinate or NADH and coenzyme Q, effectively blocking electron flow and cellular respiration.
Caption: this compound inhibits the electron transport chain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. cmdr.ubc.ca [cmdr.ubc.ca]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
Application Notes and Protocols for Pyrrolnitrin Solutions in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of pyrrolnitrin solutions in a laboratory setting. This compound is a potent antifungal agent that functions by disrupting the mitochondrial respiratory chain.[1] Accurate preparation and handling of this compound solutions are critical for reproducible experimental results.
Data Presentation
Solubility and Storage of this compound
This compound is sparingly soluble in aqueous solutions but shows good solubility in various organic solvents.[2] Proper storage is crucial to maintain its stability and efficacy.
| Parameter | Value | Reference |
| Molecular Weight | 257.07 g/mol | [1] |
| Appearance | Pale yellow to green-yellow solid | [3] |
| Solubility in DMSO | ≥ 2.57 mg/mL (≥ 10 mM) | [3] |
| Qualitative Solubility | Soluble in ethanol, butanol, ethyl acetate, acetone, ethyl ether, and chloroform. Slightly soluble in water, petroleum ether, and cyclohexane. | |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. | |
| Stability | Sensitive to light (photodegradation). |
Antifungal Activity of this compound
This compound exhibits a broad spectrum of activity against various fungi. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify its antifungal potency.
| Organism | MIC Range (µg/mL) | Reference |
| Candida albicans | 1 | |
| Trichophyton asteroides | 0.05 | |
| Staphylococcus aureus | 6.2 | |
| Escherichia coli | >250 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing this compound: Accurately weigh out 2.57 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but prolonged heating should be avoided.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against Candida albicans using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Candida albicans strain (e.g., ATCC 90028 as a quality control strain)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24 hours at 35°C.
-
Suspend several colonies in sterile saline or PBS.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted fungal suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in RPMI-1640 medium. A typical starting concentration for the serial dilution could be 64 µg/mL.
-
In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12 of a designated row.
-
Add 200 µL of the 64 µg/mL this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a concentration range from 32 µg/mL to 0.0625 µg/mL.
-
Well 11 should contain 100 µL of RPMI-1640 medium with no drug (growth control).
-
Well 12 should contain 200 µL of RPMI-1640 medium with no drug and no inoculum (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control well. The turbidity can be assessed visually or by using a microplate reader at 600 nm.
-
Visualizations
Signaling Pathway of this compound's Antifungal Action
Caption: this compound inhibits fungal growth by disrupting the mitochondrial electron transport chain.
Experimental Workflow for MIC Determination
References
Pyrrolnitrin: Application Notes and Protocols for Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolnitrin [3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole] is a potent antifungal antibiotic produced by several species of bacteria, most notably from the genera Pseudomonas and Burkholderia.[1][2][3] Its broad-spectrum activity against a wide range of phytopathogenic fungi has made it a subject of significant interest in agricultural research as a potential biocontrol agent.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Antifungal Spectrum and Efficacy
This compound has demonstrated significant in vitro and in vivo activity against numerous fungal plant pathogens. Its efficacy is notable, often showing remarkable inhibition of mycelial growth and conidial germination at low concentrations.
Quantitative Antifungal Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) and other measures of antifungal activity of this compound against various plant pathogenic fungi.
| Fungal Species | Pathogen Of | Efficacy Measure | Concentration (µg/mL) | Reference |
| Rhizoctonia solani | Various crops (root rot, damping-off) | MIC | 0.2 - 1.56 | |
| Fusarium oxysporum | Various crops (wilt) | Zone of Inhibition | 25 - 27 mm | |
| Botrytis cinerea | Various crops (grey mold) | EC50 (spore germination) | ~0.08 - 0.26 | |
| Alternaria brassicae | Brassicas | Strong Inhibition | 0.4 | |
| Gaeumannomyces graminis | Wheat (take-all) | Inhibition | Not specified | |
| Sclerotinia sclerotiorum | Various crops | Significant Inhibition | Not specified | |
| Fusarium culmorum | Cereals | Significant Inhibition | Not specified | |
| Pyrenophora tritici-repentis | Wheat | Inhibition | Not specified | |
| Verticillium dahliae | Various crops | Inhibition | Not specified | |
| Candida albicans | (Human pathogen, for reference) | MIC | 10 | |
| Aspergillus niger | (Common mold, for reference) | MIC | 12.5 |
Mechanism of Action
The primary mode of action of this compound is the disruption of the fungal mitochondrial respiratory chain. It specifically inhibits the electron transport system, leading to the uncoupling of oxidative phosphorylation and cessation of cellular respiration. This ultimately results in the inhibition of key biomolecule synthesis (DNA, RNA, and protein) and mitotic division.
Signaling Pathway of this compound's Antifungal Action
Caption: this compound inhibits the fungal electron transport chain, primarily at Complexes II and III.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Agar Well Diffusion Assay
This protocol determines the susceptibility of a fungal pathogen to this compound by measuring the zone of inhibition on an agar plate.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO or ethanol)
-
Sterile Potato Dextrose Agar (PDA) plates
-
Fungal pathogen culture
-
Sterile saline solution (0.85% NaCl) or sterile distilled water
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a spore suspension or mycelial suspension of the test fungus in sterile saline or water. Adjust the concentration to approximately 10^6 spores/mL or a visually turbid mycelial suspension.
-
Plate Inoculation: Pipette 100 µL of the fungal suspension onto the surface of a PDA plate. Spread the inoculum evenly over the entire surface using a sterile cotton swab to create a lawn.
-
Well Creation: Aseptically create wells in the inoculated agar plate using a sterile cork borer.
-
Application of this compound: Add a known volume (e.g., 50-100 µL) of the this compound stock solution or its dilutions into the wells. A negative control (solvent alone) should also be included.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the test fungus (typically 25-28°C) for 48-72 hours, or until sufficient growth is observed in the control.
-
Data Collection: Measure the diameter of the zone of inhibition (clear zone around the well where fungal growth is inhibited) in millimeters.
In Vivo Biocontrol Assay: Seed Treatment
This protocol evaluates the efficacy of this compound as a seed treatment to protect against seed-borne or soil-borne fungal pathogens.
Materials:
-
This compound solution of desired concentration
-
Viable seeds of a susceptible plant species
-
Pathogen inoculum (e.g., spore suspension or infested soil)
-
Sterile soil mix
-
Pots or trays for planting
-
Growth chamber or greenhouse with controlled conditions
Procedure:
-
Seed Treatment: Immerse seeds in the this compound solution for a specified period (e.g., 30 minutes) or coat the seeds with a this compound formulation. Air-dry the treated seeds in a sterile environment. Control seeds should be treated with the solvent alone.
-
Pathogen Inoculation (if not using infested soil): Inoculate the sterile soil mix with the fungal pathogen. The method of inoculation will depend on the pathogen (e.g., mixing a spore suspension into the soil).
-
Sowing: Sow the treated and control seeds in the pathogen-infested soil.
-
Growth Conditions: Place the pots in a growth chamber or greenhouse with appropriate conditions for the plant species (light, temperature, humidity).
-
Data Collection: After a predetermined period (e.g., 14-21 days), assess the following parameters:
-
Seed germination percentage
-
Disease incidence (% of plants showing disease symptoms)
-
Disease severity (on a rated scale)
-
Plant height and biomass (fresh and dry weight)
-
Experimental and Screening Workflows
Biocontrol Agent Screening Workflow
The following diagram illustrates a typical workflow for screening potential biocontrol agents like this compound-producing bacteria.
References
- 1. Effect of this compound on Electron Transport and Oxidative Phosphorylation in Mitochondria Isolated from Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolnitrin: A Potent Biocontrol Agent for Sustainable Plant Disease Management
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolnitrin [3-chloro-4-(2'-nitro-3'-chlorophenyl)pyrrole] is a potent antifungal metabolite produced by various soil- and plant-associated bacteria, most notably species of Pseudomonas and Burkholderia.[1][2][3] Its broad-spectrum activity against a wide range of phytopathogenic fungi has established it as a significant agent for the biological control of plant diseases.[3][4] This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action of this compound for researchers, scientists, and professionals involved in drug development and sustainable agriculture.
Mechanism of Action
This compound's primary mode of action is the disruption of the fungal respiratory electron transport chain. It specifically inhibits the electron flow between succinate or NADH and coenzyme Q, effectively halting cellular respiration and leading to fungal cell death. This targeted action on a fundamental cellular process contributes to its broad-spectrum efficacy. While its primary role is direct antagonism against fungal pathogens, there is evidence that this compound-producing rhizobacteria can also trigger Induced Systemic Resistance (ISR) in plants, a state of heightened defense readiness. This ISR is typically mediated through the jasmonic acid (JA) and ethylene (ET) signaling pathways. However, the direct role of this compound as the elicitor molecule for ISR is still under investigation, and it is likely that other bacterial factors contribute to this plant-mediated defense response.
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound (MIC Values)
| Fungal/Bacterial Species | MIC (µg/mL) | Reference |
| Aspergillus niger | 12.5 | |
| Candida albicans | 10 | |
| Trichophyton rubrum | 1 | |
| Bacillus subtilis | 0.78 | |
| Staphylococcus aureus | 50 | |
| Mycobacterium spp. | 100 | |
| Arthrobacter oxydans | 6.25 | |
| Bacillus coagulans | 6.25 | |
| Bacillus licheniformis | 6.25 | |
| Bacillus thuringiensis | 6.25 | |
| Candida albicans | <0.78 - 100 | |
| Cryptococcus neoformans | <0.78 - 100 | |
| Blastomyces dermatitidis | <0.78 - 100 | |
| Sporotrichum schenckii | <0.78 - 100 | |
| Histoplasma capsulatum | <0.78 - 100 |
Table 2: In Vitro Antifungal Activity of this compound against Botrytis cinerea (EC50 Values)
| Number of Isolates | Mean EC50 (µg/L) | Standard Deviation | Range of EC50 (µg/L) | Reference |
| 204 | 14.8 | 6.2 | 4.2 - 35.3 |
EC50: The effective concentration required to inhibit 50% of spore germination.
Experimental Protocols
Protocol 1: In Vitro Antifungal Activity Assay - Agar Diffusion Method
This protocol is designed to qualitatively assess the antifungal activity of this compound or this compound-producing bacterial isolates.
Materials:
-
Pure this compound standard or bacterial culture of a known this compound producer.
-
Pathogenic fungal culture.
-
Potato Dextrose Agar (PDA) plates.
-
Sterile paper discs (6 mm diameter).
-
Sterile cork borer (6 mm diameter).
-
Solvent for dissolving this compound (e.g., methanol, acetone).
-
Incubator.
Procedure:
-
Fungal Inoculum Preparation: Prepare a spore suspension or mycelial slurry of the target fungus in sterile distilled water. Adjust the concentration to approximately 1 x 10^6 spores/mL.
-
Plate Inoculation: Spread 100 µL of the fungal inoculum evenly over the surface of a PDA plate using a sterile spreader.
-
Application of this compound:
-
For pure compound: Dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL). Aseptically apply a known volume (e.g., 10 µL) onto a sterile paper disc. Allow the solvent to evaporate completely.
-
For bacterial culture: Grow the this compound-producing bacterium in a suitable liquid medium. Place a sterile paper disc on the surface of the inoculated PDA plate and apply a known volume (e.g., 10 µL) of the bacterial culture onto the disc. Alternatively, a 6 mm agar plug can be taken from a bacterial culture grown on an agar plate and placed on the inoculated PDA plate.
-
-
Controls: Use a paper disc treated with the solvent alone as a negative control.
-
Incubation: Place the prepared plates in an incubator at the optimal temperature for the growth of the target fungus (typically 25-28°C).
-
Observation: After 3-7 days of incubation, measure the diameter of the zone of inhibition (clear zone around the disc where fungal growth is inhibited).
Protocol 2: In Vivo Biocontrol Efficacy Assay - Seed Treatment
This protocol evaluates the ability of this compound or a this compound-producing bacterium to protect plants from a seed-borne or soil-borne fungal pathogen.
Materials:
-
Seeds of a susceptible plant species (e.g., cotton, cucumber).
-
Pure this compound or a culture of a this compound-producing bacterium.
-
Pathogenic fungal inoculum (e.g., spores, sclerotia).
-
Sterile soil or potting mix.
-
Pots or trays for planting.
-
Growth chamber or greenhouse.
Procedure:
-
Seed Treatment:
-
Pure Compound: Dissolve this compound in a suitable solvent and prepare a solution of the desired concentration. Coat the seeds with the solution and allow the solvent to evaporate. A sticker agent can be used to ensure adherence.
-
Bacterial Culture: Grow the this compound-producing bacterium to a high cell density. Coat the seeds with the bacterial suspension. A carrier material like talc can be used to create a solid formulation.
-
-
Pathogen Inoculation: The pathogen can be introduced in several ways, depending on the disease model:
-
Seed Inoculation: Coat the seeds with the fungal inoculum after the biocontrol agent treatment.
-
Soil Inoculation: Mix the fungal inoculum thoroughly with the soil before planting.
-
-
Planting: Plant the treated and control seeds in pots containing the prepared soil. Include the following controls:
-
Untreated, uninoculated seeds (Negative control).
-
Untreated, inoculated seeds (Positive disease control).
-
Seeds treated with the biocontrol agent but not inoculated (To check for phytotoxicity).
-
-
Growth Conditions: Maintain the plants in a growth chamber or greenhouse with appropriate conditions of light, temperature, and humidity.
-
Disease Assessment: After a predetermined period (e.g., 14-21 days), assess the disease severity. This can be done by:
-
Counting the percentage of germinated seeds.
-
Measuring plant height, root length, and fresh/dry weight.
-
Visually scoring disease symptoms on a scale (e.g., 0-5, where 0 is no disease and 5 is severe disease).
-
-
Data Analysis: Calculate the percentage of disease reduction compared to the positive disease control.
Protocol 3: Extraction and Quantification of this compound from Bacterial Culture
This protocol describes the extraction of this compound from a bacterial culture and its quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Culture of a this compound-producing bacterium grown in a suitable medium (e.g., King's B broth supplemented with L-tryptophan).
-
Ethyl acetate or acetone.
-
Centrifuge.
-
Rotary evaporator.
-
HPLC system with a UV detector and a C18 column.
-
This compound standard.
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
Procedure:
-
Culture Growth: Inoculate the this compound-producing bacterium into a suitable liquid medium and incubate with shaking for 48-72 hours.
-
Extraction:
-
Centrifuge the bacterial culture to pellet the cells.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
The cell pellet can also be extracted with acetone to recover intracellular this compound.
-
-
Concentration: Combine the organic extracts and evaporate to dryness using a rotary evaporator.
-
Sample Preparation: Re-dissolve the dried extract in a known volume of methanol. Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, or an isocratic mixture of methanol, acetonitrile, and water.
-
Column: A C18 reversed-phase column is typically used.
-
Detection: Monitor the absorbance at 252 nm.
-
Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. Compare the peak area of the sample to the standard curve to determine the concentration of this compound in the extract.
-
Visualization of Pathways and Workflows
Caption: Biosynthetic pathway of this compound from L-tryptophan.
Caption: General experimental workflow for evaluating this compound.
Caption: Putative role of this compound-producing bacteria in inducing systemic resistance.
References
Application Notes and Protocols for Pyrrolnitrin in the Control of Rhizoctonia solani
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrrolnitrin, a potent antifungal metabolite, for the control of the plant pathogenic fungus Rhizoctonia solani. This document includes a summary of its antifungal activity, detailed experimental protocols for in vitro and in vivo evaluation, and an exploration of its mechanism of action.
Introduction to this compound
This compound [3-chloro-4-(2'-nitro-3'-chlorophenyl)pyrrole] is a secondary metabolite produced by several species of bacteria, most notably from the genera Pseudomonas and Burkholderia.[1][2] It exhibits broad-spectrum antifungal activity against a variety of phytopathogenic fungi and has been identified as a key factor in the biological control of several plant diseases.[3][4] This document focuses on its application in controlling Rhizoctonia solani, a soil-borne pathogen responsible for significant crop losses worldwide.
Antifungal Activity of this compound against Rhizoctonia solani
Table 1: In Vitro Antifungal Activity of this compound against Rhizoctonia solani
| Assay Type | Concentration | Result | Reference |
| Disc Diffusion Assay | 50 µ g/disc | Inhibition of mycelial growth | [1] |
Note: The provided data is based on a disc diffusion assay and indicates the presence of antifungal activity. For more precise quantitative analysis, determination of Minimum Inhibitory Concentration (MIC) and Effective Concentration 50 (EC50) values through broth or agar dilution methods is recommended.
Experimental Protocols
The following protocols are provided as a guide for researchers to evaluate the efficacy of this compound against Rhizoctonia solani in a laboratory and greenhouse setting.
In Vitro Antifungal Susceptibility Testing
3.1.1. Broth Microdilution Method (Adapted from CLSI M38-A2 Guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against Rhizoctonia solani.
Materials:
-
Rhizoctonia solani culture
-
Potato Dextrose Agar (PDA) plates
-
Sterile distilled water
-
Spectrophotometer
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture R. solani on PDA plates at 25-28°C for 5-7 days.
-
Harvest mycelia by gently scraping the surface of the agar with a sterile loop.
-
Suspend the mycelial fragments in sterile distilled water and vortex to break up clumps.
-
Adjust the inoculum suspension to a concentration of 1-5 x 10^4 CFU/mL using a spectrophotometer or hemocytometer.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plates. The final concentration range should be sufficient to determine the MIC.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared R. solani inoculum to each well of the microtiter plate containing 100 µL of the this compound dilutions.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
-
Incubate the plates at 25-28°C for 48-72 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.
-
3.1.2. Agar Dilution Method
This method can also be used to determine the MIC of this compound.
Materials:
-
Same as for the broth microdilution method, but with the addition of sterile molten PDA.
Procedure:
-
Preparation of this compound-Amended Agar:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Add a defined volume of each this compound dilution to sterile molten PDA (cooled to 45-50°C) to achieve the desired final concentrations.
-
Pour the agar into sterile Petri dishes and allow to solidify.
-
Include a control plate with no this compound.
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared R. solani inoculum onto the surface of the agar plates.
-
Incubate the plates at 25-28°C for 3-5 days.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that prevents visible mycelial growth.
-
In Vivo Evaluation in a Greenhouse Setting
This protocol outlines a method to assess the efficacy of this compound in controlling Rhizoctonia solani infection on a host plant (e.g., cotton, bean, or tomato).
Materials:
-
Host plant seeds
-
Sterile potting mix (soil, sand, and peat mixture)
-
Pots or trays
-
Rhizoctonia solani inoculum (e.g., colonized grain or mycelial slurry)
-
This compound solution at various concentrations
-
Greenhouse with controlled temperature and humidity
Procedure:
-
Inoculum Preparation:
-
Grow R. solani on a suitable substrate like sterilized wheat or oat grains for 2-3 weeks.
-
-
Soil Infestation:
-
Mix the R. solani inoculum thoroughly with the sterile potting mix at a predetermined ratio (e.g., 1:100 w/w).
-
Fill pots or trays with the infested soil.
-
-
Seed Treatment and Sowing:
-
Treat seeds with different concentrations of this compound solution. An untreated control and a positive control (commercial fungicide) should be included.
-
Sow the treated and untreated seeds in the infested soil.
-
-
Growth Conditions:
-
Maintain the pots in a greenhouse at approximately 25-28°C with adequate moisture.
-
-
Disease Assessment:
-
After a suitable incubation period (e.g., 14-21 days), assess disease severity using a rating scale (e.g., 0 = no symptoms, 5 = severe damping-off or root rot).
-
Calculate the disease incidence (%) and disease severity index.
-
Measure plant growth parameters such as seedling emergence, plant height, and root and shoot dry weight.
-
Mechanism of Action and Signaling Pathways
The primary mode of action of this compound is the inhibition of the fungal respiratory chain. While the specific signaling pathways in R. solani affected by this compound are not yet fully elucidated, the general mechanism involves the disruption of electron transport.
Diagram 1: Proposed General Mechanism of this compound Action
Caption: General overview of this compound's inhibitory action on fungal respiration.
Caption: Logical progression of an in vivo experiment to test this compound's efficacy.
Conclusion
This compound demonstrates significant potential as a biocontrol agent against Rhizoctonia solani. The provided protocols offer a framework for researchers to further quantify its efficacy and explore its mode of action. Further research is warranted to elucidate the specific signaling pathways in R. solani targeted by this compound to develop more effective and targeted disease control strategies.
References
- 1. Microbial this compound: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning of Genes Involved in the Synthesis of this compound from Pseudomonas fluorescens and Role of this compound Synthesis in Biological Control of Plant Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and phenazine production by Pseudomonas cepacia, strain 5.5B, a biocontrol agent of Rhizoctonia solani | Semantic Scholar [semanticscholar.org]
Pyrrolnitrin for the Management of Fusarium Head Blight: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarium Head Blight (FHB), primarily caused by the fungus Fusarium graminearum, is a devastating disease of cereal crops worldwide, leading to significant yield losses and contamination of grain with mycotoxins, such as deoxynivalenol (DON). Pyrrolnitrin, a secondary metabolite produced by various bacteria, notably Pseudomonas species, has emerged as a potent biocontrol agent against a broad range of phytopathogenic fungi, including F. graminearum.[1][2] Studies have demonstrated that this compound plays a more crucial role than other antifungal compounds like phenazines in the suppression of F. graminearum by biocontrol strains such as Pseudomonas chlororaphis G05.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in the management of FHB.
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound-Producing Bacteria against Fusarium graminearum
| Bacterial Strain | Assay Type | Target | Efficacy | Reference |
| Pseudomonas chlororaphis G05 | Dual Culture | Mycelial Growth | Significant inhibition | Huang et al., 2018 |
| Pseudomonas chlororaphis O6 | Dual Culture | Mycelial Growth | Antifungal activity eliminated in prnA mutant | Park et al., 2011[3] |
| Pseudomonas protegens Pf-5 | Dual Culture | Fungal Antagonism | Primarily responsible for fungal antagonism | Quecine et al., 2016 |
Table 2: In Planta Efficacy of this compound-Producing Bacteria against Fusarium Head Blight
| Bacterial Strain/Treatment | Host Plant | Experimental Setting | Disease Reduction | Mycotoxin (DON) Reduction | Reference |
| Pseudomonas chlororaphis G05 (wild-type) | Wheat | Greenhouse | Significant reduction in FHB symptoms | Not specified | Huang et al., 2018 |
| P. chlororaphis G05 Δprn (this compound-deficient) | Wheat | Greenhouse | Biocontrol effect abolished | Not specified | Huang et al., 2018 |
| Bacillus subtilis RC 218 & Brevibacillus sp. RC 263 | Wheat | Field | 42-76% reduction in FHB severity | Up to 100% | Palazzini et al., 2016 |
| M20 Extract (Zanthoxylum bungeanum) | Wheat | In planta | 85.5% reduction in F. graminearum DNA | 73% reduction in DON | Toth et al., 2022 |
Experimental Protocols
Protocol 1: In Vitro Antifungal Activity Assay (Dual Culture)
This protocol is for assessing the antagonistic activity of this compound-producing bacteria against F. graminearum on a solid medium.
Materials:
-
Potato Dextrose Agar (PDA) plates
-
Cultures of F. graminearum and the test bacterium (e.g., Pseudomonas chlororaphis)
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Prepare fresh PDA plates.
-
From a 5-day-old culture of F. graminearum grown on PDA, take a mycelial plug (5 mm diameter) using a sterile cork borer.
-
Place the fungal mycelial plug at the center of a new PDA plate.
-
Streak the test bacterium in a line on the PDA plate, approximately 2.5 cm away from the fungal plug.
-
As a control, use a PDA plate with only the fungal mycelial plug.
-
Incubate the plates at 25°C for 5-7 days, or until the fungal mycelium in the control plate has grown to the edge of the plate.
-
Measure the radius of the fungal colony in the direction of the bacterial streak and the radius of the fungal colony on the control plate.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(R1 - R2) / R1] * 100 Where R1 is the radius of the fungal colony in the control plate, and R2 is the radius of the fungal colony in the dual culture plate.
Protocol 2: Extraction and Quantification of this compound from Bacterial Culture
This protocol describes the extraction of this compound from a bacterial culture for further analysis.
Materials:
-
Bacterial culture grown in a suitable broth medium (e.g., PPM broth)
-
Ethyl acetate
-
Acetone (80%)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or vacuum concentrator (e.g., Speed Vac)
-
Methanol
-
Silica gel TLC plates or HPLC system
Procedure:
-
Grow the this compound-producing bacterium in liquid culture (e.g., PPM broth) for 4-5 days with shaking.
-
Centrifuge the culture at 10,000 rpm for 20 minutes at 4°C to pellet the bacterial cells.
-
Extraction from Cell Pellet:
-
Suspend the cell pellet in 80% acetone.
-
Vortex vigorously for 1 minute.
-
Centrifuge to remove cell debris.
-
Collect the acetone supernatant.
-
-
Extraction from Culture Supernatant (Optional):
-
Acidify the culture supernatant to pH 2 with HCl.
-
Extract with an equal volume of ethyl acetate.
-
Collect the ethyl acetate phase.
-
-
Combine the extracts and remove the solvent using a rotary evaporator or vacuum concentrator.
-
Dissolve the dried residue in a small volume of methanol.
-
Analyze the extract for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase is acetonitrile:methanol:water (1:1:1). This compound can be visualized under UV light (254 nm).
Protocol 3: In Planta Biocontrol Assay (Detached Spike Assay)
This protocol is for evaluating the efficacy of this compound or a this compound-producing bacterium in controlling FHB on detached wheat spikes.
Materials:
-
Healthy wheat heads at the anthesis stage
-
F. graminearum spore suspension (e.g., 1 x 10^5 spores/mL)
-
Bacterial suspension of the biocontrol agent (e.g., 1 x 10^8 CFU/mL) or a solution of purified this compound
-
Sterile water with 0.05% Tween 20
-
Moist chambers (e.g., petri dishes with moist filter paper)
-
Growth chamber or incubator
Procedure:
-
Collect healthy wheat heads at the mid-anthesis stage.
-
Surface sterilize the wheat heads if necessary.
-
Prepare the following treatments:
-
Control: Wheat heads treated with sterile water.
-
Pathogen control: Wheat heads inoculated with F. graminearum spore suspension.
-
Biocontrol treatment: Wheat heads treated with the bacterial suspension or this compound solution, followed by inoculation with F. graminearum spore suspension after a specified time (e.g., 24 hours).
-
-
For treatment application, spray the wheat heads until runoff.
-
Place the treated wheat heads in moist chambers.
-
Incubate the chambers at 25°C with a 12-hour photoperiod for 7-14 days.
-
Visually assess the disease severity on each spikelet using a rating scale (e.g., 0-100% of spikelets showing symptoms).
-
Calculate the FHB index.
-
For mycotoxin analysis, the spikes can be harvested, dried, and analyzed for DON content using appropriate methods (e.g., HPLC, ELISA).
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis of this compound from L-tryptophan.
Experimental Workflow for Biocontrol Agent Evaluation
Caption: Workflow for evaluating this compound's biocontrol efficacy.
Proposed Mechanism of Action of this compound on Fusarium graminearum
Caption: this compound's proposed impact on F. graminearum.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is more essential than phenazines for Pseudomonas chlororaphis G05 in its suppression of Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of the antifungal compounds phenazine and this compound from Pseudomonas chlororaphis O6 is differentially regulated by glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolnitrin: Application Notes and Protocols for Antifungal Drug Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of pyrrolnitrin, a potent antifungal compound, and its application in pharmaceutical research. Detailed protocols for key experiments are provided to facilitate the investigation of its mechanism of action and the screening of novel derivatives.
Introduction
This compound is a naturally occurring antibiotic produced by several species of bacteria, most notably from the genera Pseudomonas and Burkholderia.[1][2][3][4] It exhibits a broad spectrum of activity against various fungal pathogens, including yeasts and filamentous fungi.[1] The primary mechanism of action of this compound involves the disruption of the fungal mitochondrial respiratory chain, making it a valuable lead compound in the development of novel antifungal drugs.
Mechanism of Action
This compound exerts its antifungal effect by inhibiting the fungal electron transport chain (ETC). Specifically, it targets the respiratory chain between dehydrogenases (such as NADH dehydrogenase and succinate dehydrogenase) and the cytochrome components. This inhibition disrupts the normal flow of electrons, leading to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, fungal cell death. Studies have shown that this compound can inhibit NADH oxidase, succinate oxidase, NADH-cytochrome c reductase, and succinate-cytochrome c reductase.
dot
Caption: this compound's mechanism of action in the fungal electron transport chain.
Quantitative Data
The antifungal activity of this compound has been quantified against a range of fungal species. The Minimum Inhibitory Concentration (MIC) is a key parameter used to measure the potency of an antimicrobial agent.
| Fungal Species | MIC (µg/mL) | Reference(s) |
| Candida albicans | 10 | |
| Aspergillus niger | 12.5 | |
| Trichophyton rubrum | 1 | |
| Bacillus subtilis | 0.78 | |
| Staphylococcus aureus | 50 | |
| Mycobacterium sp. | 100 | |
| Cryptococcus neoformans | <0.78 - 100 | |
| Blastomyces dermatitidis | <0.78 - 100 | |
| Histoplasma capsulatum | <0.78 - 100 | |
| Sporothrix schenckii | <0.78 - 100 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.
1. Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal isolates
-
Spectrophotometer or microplate reader
-
Sterile water or saline
-
Vortex mixer
-
Incubator (35°C)
2. Inoculum Preparation:
-
Grow fungal isolates on appropriate agar plates (e.g., Potato Dextrose Agar) to obtain sporulating cultures.
-
Harvest spores by flooding the agar surface with sterile saline and gently scraping with a sterile loop.
-
Transfer the spore suspension to a sterile tube.
-
Adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or by cell counting.
3. Assay Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Include a drug-free well as a growth control and a well with medium only as a sterility control.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Incubate the plates at 35°C for 48-72 hours.
-
Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control. Growth inhibition can be assessed visually or by measuring the absorbance at 490 nm.
Protocol 2: Fungal Mitochondrial Isolation
This protocol is essential for performing in vitro assays on the electron transport chain components.
1. Materials:
-
Fungal mycelia
-
Grinding buffer (e.g., 0.6 M mannitol, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Differential centrifugation buffer (e.g., 0.44 M sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)
-
Mortar and pestle or bead beater
-
Refrigerated centrifuge
-
Spectrophotometer for protein quantification (e.g., Bradford assay)
2. Procedure:
-
Harvest fresh fungal mycelia by filtration.
-
Wash the mycelia with distilled water and then with grinding buffer.
-
Disrupt the fungal cells by grinding with a pre-chilled mortar and pestle with acid-washed sand or using a bead beater with glass beads until a homogenous paste is formed.
-
Suspend the homogenate in grinding buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in differential centrifugation buffer and centrifuging again at 12,000 x g for 20 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.
-
Store the isolated mitochondria on ice and use them for assays as soon as possible.
Protocol 3: Succinate Dehydrogenase (Complex II) Activity Assay
This colorimetric assay measures the activity of succinate dehydrogenase.
1. Materials:
-
Isolated fungal mitochondria
-
Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.2, 1 mM KCN)
-
Succinate solution (substrate)
-
2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)
-
This compound stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
2. Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, isolated mitochondria, and DCPIP.
-
To determine the effect of this compound, add various concentrations of the inhibitor to the respective wells. Include a solvent control.
-
Initiate the reaction by adding the succinate solution to each well.
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C) for 5-10 minutes.
-
The rate of DCPIP reduction is proportional to the SDH activity. Calculate the specific activity of SDH and the percent inhibition by this compound.
Protocol 4: NADH Dehydrogenase (Complex I) Activity Assay
This assay measures the activity of NADH dehydrogenase (Complex I).
1. Materials:
-
Isolated fungal mitochondria
-
Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.4)
-
NADH solution (substrate)
-
Coenzyme Q1 (electron acceptor)
-
This compound stock solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
2. Procedure:
-
In a cuvette, prepare a reaction mixture containing assay buffer and isolated mitochondria.
-
Add various concentrations of this compound to the cuvette and incubate for a few minutes. Include a solvent control.
-
Add Coenzyme Q1 to the mixture.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the rate of NADH oxidation to determine Complex I activity and the percentage of inhibition by this compound.
Workflow for Screening this compound Derivatives
The following workflow outlines a systematic approach for the discovery and evaluation of novel this compound analogs with improved antifungal properties.
dot
Caption: A typical workflow for the development of new antifungal agents based on the this compound scaffold.
References
Application Notes and Protocols for Utilizing Pyrrolnitrin as a Lead Compound in the Development of Novel Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolnitrin, a naturally occurring antifungal metabolite produced by several bacterial species, including Pseudomonas and Burkholderia, presents a compelling starting point for the development of novel fungicides.[1][2] Its unique phenylpyrrole structure and potent activity against a broad spectrum of fungal pathogens have established it as a valuable lead compound.[1][2] The primary mechanism of action of this compound involves the disruption of the fungal respiratory electron transport chain, specifically inhibiting the electron flow between succinate or NADH and coenzyme Q.[3] This mode of action, distinct from many existing fungicide classes, offers the potential for new solutions to combat resistant fungal strains. This document provides detailed application notes and experimental protocols for researchers engaged in the design, synthesis, and evaluation of novel fungicides derived from the this compound scaffold.
Mechanism of Action of this compound
This compound exerts its fungicidal effect by targeting the mitochondrial respiratory chain, a critical pathway for cellular energy production in fungi. Specifically, it inhibits the activity of NADH:ubiquinone oxidoreductase (Complex I) and succinate:ubiquinone oxidoreductase (Complex II). This inhibition disrupts the electron transport chain, leading to a cessation of ATP synthesis and ultimately fungal cell death. The disruption of electron flow also leads to the generation of reactive oxygen species (ROS), which can cause further cellular damage.
Structure-Activity Relationship (SAR) and Lead Optimization
The development of novel fungicides from this compound hinges on understanding its structure-activity relationship (SAR). Modifications to both the phenyl and pyrrole rings can significantly impact antifungal potency and spectrum.
Key Structural Features for Antifungal Activity
Based on available data, several structural motifs are crucial for the antifungal activity of this compound and its analogs:
-
Phenyl Ring Substitution: The presence and position of substituents on the phenyl ring are critical. Halogen atoms, particularly chlorine, at the 2' and 3' positions of the phenyl ring are important for high activity.
-
Pyrrole Ring: The pyrrole ring itself is an essential part of the pharmacophore. Modifications at the 3 and 4 positions of the pyrrole ring can modulate activity.
-
Nitro Group: The nitro group on the phenyl ring contributes to the electronic properties of the molecule and is generally important for potent activity.
Quantitative Antifungal Activity of this compound and its Analogs
The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC) of this compound and some of its derivatives against various fungal pathogens.
Table 1: Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | 10 | |
| Aspergillus niger | 12.5 | |
| Trichophyton rubrum | 1 | |
| Cryptococcus neoformans | <0.78 - 100 | |
| Blastomyces dermatitidis | <0.78 - 100 | |
| Histoplasma capsulatum | <0.78 - 100 | |
| Sporothrix schenckii | <0.78 - 100 | |
| Rhizoctonia solani | Strong activity |
Table 2: In Vitro Antifungal Activity of Thiophene-Containing this compound Analogs against Plant Pathogenic Fungi
| Compound ID | R | Alternaria solani (% Inhibition at 50 µg/mL) | Gibberella zeae (% Inhibition at 50 µg/mL) | Physalospora piricola (% Inhibition at 50 µg/mL) | Fusarium oxysporum (% Inhibition at 50 µg/mL) | Cercospora arachidicola (% Inhibition at 50 µg/mL) |
| IV-h | 2-Thienyl | 85.3 | 92.1 | 88.5 | 90.7 | 86.4 |
| V-h | 3-Thienyl | 88.1 | 95.6 | 91.2 | 93.4 | 89.7 |
| This compound | Phenyl | 98.2 | 99.1 | 98.6 | 99.5 | 98.9 |
Note: The data in Table 2 is presented as percent inhibition at a fixed concentration, as reported in the source. Compound V-h was highlighted as a promising lead for further development.
Experimental Protocols
General Workflow for Novel Fungicide Discovery from a this compound Lead
The process of developing novel fungicides from a lead compound like this compound involves a multi-step workflow.
Protocol for the Synthesis of this compound Analogs
The following is a general protocol for the synthesis of halogenated arylpyrroles, including this compound and its analogs, which can be adapted for the creation of a chemical library for screening. A common and versatile method is the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Appropriately substituted halogenated pyrrole pinacolboronate ester
-
Appropriately substituted 2,6-disubstituted nitrobenzene or 2,6-disubstituted aniline
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere, combine the halogenated pyrrole pinacolboronate ester (1.0 eq), the 2,6-disubstituted nitrobenzene or aniline (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound analog.
-
Characterization: Characterize the purified compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is suitable for determining the Minimum Inhibitory Concentration (MIC) of novel this compound analogs against filamentous fungi.
Materials:
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Fungal strains of interest
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or hemocytometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strains on PDA or SDA plates at 28-35°C until sufficient sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer or a hemocytometer.
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations (e.g., 0.125 to 64 µg/mL).
-
-
Assay Plate Setup:
-
Add 100 µL of each compound dilution to the corresponding wells of a new 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (fungal inoculum in medium without any compound) and a negative control (medium only). A known antifungal agent (e.g., amphotericin B) should be included as a reference standard.
-
-
Incubation:
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth as compared to the positive control. The endpoint can be read visually or with a microplate reader.
-
Conclusion
This compound serves as an excellent lead structure for the development of novel fungicides due to its potent and broad-spectrum activity and its distinct mechanism of action. By leveraging the structure-activity relationship data and employing the detailed synthetic and screening protocols outlined in these application notes, researchers can systematically design and evaluate new this compound analogs with improved efficacy, a broader spectrum of activity, and potentially a reduced risk of resistance development. The continued exploration of the chemical space around the this compound scaffold holds significant promise for the future of fungal disease management in agriculture and medicine.
References
Application Notes and Protocols for the Extraction of Pyrrolnitrin from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction, purification, and quantification of pyrrolnitrin from bacterial cultures. This compound, a potent antifungal metabolite produced by various bacteria, including species of Pseudomonas and Burkholderia, is of significant interest for agricultural and pharmaceutical research.
I. Overview of this compound Extraction
The extraction of this compound from bacterial cultures is a critical step for its study and application. The process typically involves separating the bacterial cells from the culture medium, followed by solvent-based extraction of the metabolite from either the cell pellet, the supernatant, or both. The choice of solvent and extraction method can significantly impact the yield and purity of the recovered this compound. Subsequent purification and quantification are essential for accurate downstream applications.
II. This compound Biosynthesis Pathway
This compound is synthesized from the amino acid L-tryptophan through a series of enzymatic reactions encoded by the prn gene cluster (prnA, prnB, prnC, and prnD).[1][2] Understanding this pathway is crucial for optimizing production through genetic engineering or culture condition manipulation.
-
Step 1: Chlorination of L-tryptophan. The enzyme tryptophan 7-halogenase, encoded by prnA, catalyzes the chlorination of L-tryptophan to form 7-chloro-L-tryptophan.[2]
-
Step 2: Ring Rearrangement. The prnB gene product converts 7-chloro-L-tryptophan to monodechloroaminothis compound.[2]
-
Step 3: Second Chlorination. The prnC gene product chlorinates monodechloroaminothis compound to produce aminothis compound.[2]
-
Step 4: Oxidation. Finally, the prnD gene product oxidizes the amino group of aminothis compound to a nitro group, forming the final product, this compound.
Caption: this compound biosynthesis pathway from L-tryptophan.
III. Experimental Protocols
The following protocols provide a general framework for the extraction and analysis of this compound. Optimization may be required depending on the bacterial strain and culture conditions.
A. Bacterial Culture and this compound Production
For optimal this compound production, culture conditions such as media composition, pH, temperature, and aeration should be optimized. For instance, Serratia marcescens has been shown to enhance this compound yield in a medium containing glycerol, KH2PO4, and monosodium glutamate.
B. This compound Extraction Workflow
The general workflow for extracting this compound involves cultivation, cell separation, extraction with an organic solvent, and subsequent analysis.
Caption: General workflow for this compound extraction and analysis.
C. Protocol 1: Solvent Extraction of this compound
This protocol describes the extraction of this compound from a bacterial culture using ethyl acetate or acetone.
Materials:
-
Bacterial culture broth
-
Ethyl acetate or acetone
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Methanol
-
Vortex mixer
Procedure:
-
Cell Separation: Centrifuge the bacterial culture (e.g., 50 mL) at a high speed (e.g., 8,000 x g) for 15 minutes to separate the cell pellet and the supernatant.
-
Extraction from Supernatant:
-
Transfer the supernatant to a separating funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the upper organic phase.
-
Repeat the extraction of the aqueous phase twice more with fresh ethyl acetate.
-
Pool the organic phases.
-
-
Extraction from Cell Pellet:
-
Resuspend the cell pellet in a small volume of water.
-
Add 3 volumes of acetone and vortex vigorously for 5 minutes.
-
Centrifuge to pellet the cell debris.
-
Collect the acetone supernatant.
-
Repeat the extraction of the cell pellet with acetone.
-
Pool the acetone extracts.
-
-
Solvent Evaporation: Evaporate the pooled organic solvent (ethyl acetate or acetone) to dryness using a rotary evaporator at a temperature below 40°C.
-
Reconstitution: Dissolve the dried extract in a small, known volume of methanol (e.g., 1 mL) for subsequent analysis.
D. Protocol 2: Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid and effective method for the qualitative analysis of this compound in crude extracts.
Materials:
-
Silica gel TLC plates (e.g., Silica gel 60 F254)
-
Methanol
-
Developing solvent (mobile phase): e.g., Chloroform:Acetone (9:1 v/v) or Toluene:Acetone (4:1 v/v)
-
This compound standard
-
TLC developing tank
-
UV lamp (254 nm)
-
Ehrlich's reagent for visualization
Procedure:
-
Spotting: Spot a small amount (e.g., 5-10 µL) of the reconstituted crude extract and the this compound standard onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing tank containing the chosen mobile phase. Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the tank and allow the solvent to evaporate.
-
Visualize the spots under a UV lamp at 254 nm. This compound will appear as a dark spot.
-
For chemical visualization, spray the plate with Ehrlich's reagent. This compound will appear as a characteristic colored spot (e.g., violet).
-
-
Rf Value Calculation: Calculate the Retention Factor (Rf) value for the spots and compare the Rf of the sample with that of the standard.
E. Protocol 3: High-Performance Liquid Chromatography (HPLC) Quantification
HPLC is a precise method for the quantification of this compound.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: e.g., Acetonitrile:Water (with 0.1% phosphoric acid or formic acid for MS compatibility)
-
This compound standard of known concentrations
-
Methanol for sample preparation
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standards in methanol at different known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
HPLC Analysis:
-
Set the HPLC conditions (e.g., mobile phase composition, flow rate, column temperature).
-
Inject a fixed volume (e.g., 20 µL) of each standard and the sample extract onto the HPLC column.
-
Monitor the absorbance at the wavelength of maximum absorbance for this compound (approximately 252 nm).
-
-
Quantification:
-
Record the retention time and peak area for each standard and the sample.
-
Construct a standard curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.
-
IV. Quantitative Data Summary
The yield of this compound can vary significantly depending on the bacterial strain, culture medium, and extraction method. The following table summarizes reported yields from different studies.
| Bacterial Strain | Culture Medium | Extraction Solvent | This compound Yield | Reference |
| Pseudomonas protegens JP2-4390 | Optimized Medium (Glu 10 g/L, YE 15 g/L) | Not Specified | ~25 µg/mL | |
| Serratia marcescens NCIM 5696 | Optimized Medium | Not Specified | 96.54 µg/mL | |
| Burkholderia cepacia NB-1 | Monosodium Glutamate Medium | Acetone | 0.54 mg/L | |
| Pseudomonas aureofaciens ATCC 15926 | Minimal Medium | Not Specified | <0.3 µg/mL | |
| P. aureofaciens ATCC 15926 (mutated) | Minimal Medium | Not Specified | ~9 µg/mL (30-fold increase) |
V. Troubleshooting
-
Low this compound Yield:
-
Optimize culture conditions (media components, pH, temperature, aeration).
-
Ensure complete cell lysis during extraction.
-
Test different extraction solvents or solvent mixtures.
-
Minimize degradation by protecting the extract from light and high temperatures.
-
-
Poor TLC/HPLC Resolution:
-
Adjust the mobile phase composition.
-
Ensure the sample is free of particulate matter before injection.
-
Check the column performance and regenerate or replace if necessary.
-
-
Presence of Impurities:
-
Incorporate a purification step such as column chromatography using silica gel or Sephadex LH-20.
-
VI. Safety Precautions
-
Work in a well-ventilated area or a fume hood when using organic solvents.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle bacterial cultures using aseptic techniques to prevent contamination.
-
Dispose of all chemical and biological waste according to institutional guidelines.
References
Troubleshooting & Optimization
pyrrolnitrin solubility problems in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling Pyrrolnitrin, focusing on its challenging solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or buffer?
A1: this compound is a lipophilic molecule and is characterized as being slightly soluble or sparingly soluble in water.[1][2][3][4] Its chemical structure, a phenylpyrrole derivative with two chlorine atoms, contributes to its low affinity for aqueous solvents.[2] Direct dissolution in aqueous media like buffers or culture media is generally unsuccessful and can lead to precipitation or inaccurate final concentrations.
Q2: What is the recommended solvent for creating a this compound stock solution?
A2: Organic solvents are necessary to dissolve this compound effectively. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions in a laboratory setting. Other suitable solvents include methanol, ethanol, acetone, ethyl acetate, and chloroform.
Q3: How should I prepare my aqueous working solution for a biological assay?
A3: The standard method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then perform a serial dilution into your aqueous experimental medium (e.g., PBS, cell culture media). It is critical to ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% v/v). See the detailed protocol below for a step-by-step guide.
Q4: I see a precipitate after diluting my DMSO stock into my aqueous buffer. What should I do?
A4: Precipitation indicates that the solubility limit of this compound has been exceeded in the final aqueous solution. To resolve this:
-
Increase the final volume: A higher final volume will lower the final concentration of this compound, potentially keeping it in solution.
-
Reduce the concentration of the working solution: You may need to work with a lower concentration of this compound.
-
Increase the percentage of co-solvent: If your experimental system tolerates it, a slightly higher final concentration of DMSO may help maintain solubility. However, always run a vehicle control to check for solvent toxicity.
-
Vortex thoroughly: Ensure vigorous mixing during the dilution step to aid dispersion.
Q5: How stable is this compound in solution?
A5: this compound is sensitive to light. On exposure to sunlight, it can gradually change color from pale yellow to red or brown and lose its antibiotic activity. Furthermore, studies have shown that this compound undergoes photodegradation in the presence of water, especially under UV irradiation. Therefore, it is crucial to:
-
Store stock solutions at -20°C or -80°C in light-protected vials.
-
Prepare fresh aqueous working solutions for each experiment.
-
Protect all solutions from direct light during preparation and experimentation.
Physicochemical & Solubility Data
The following table summarizes the key properties of this compound and its solubility in various solvents.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₆Cl₂N₂O₂ | |
| Molecular Weight | 257.07 g/mol | |
| Appearance | Pale yellow crystals | |
| Melting Point | 124.5 °C | |
| Solubility in Water | Slightly soluble / Sparingly soluble | |
| Solubility in DMSO | ≥ 2.57 mg/mL (10 mM) | |
| Other Soluble Solvents | Methanol, ethanol, butanol, acetone, ethyl acetate, benzene, ether, chloroform, carbon tetrachloride, pyridine, acetic acid | |
| Insoluble Solvents | Petroleum ether, cyclohexane |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 257.07 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated scale and vortex mixer
Methodology:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 257.07 mg/mmol = 2.57 mg
-
-
Weigh this compound: Carefully weigh 2.57 mg of this compound powder and place it into a sterile, light-protected vial.
-
Add Solvent: Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Dissolve: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Properly label the vials with the compound name, concentration, solvent, and date. A stock solution stored at -80°C is stable for up to 6 months.
Protocol 2: Preparation of a 10 µg/mL Aqueous Working Solution
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous medium (e.g., PBS, cell culture medium)
-
Sterile conical tubes
Methodology:
-
Convert Stock Concentration: First, convert the stock concentration from mM to µg/mL:
-
10 mM = 10 mmol/L = 0.01 mmol/mL
-
Concentration (µg/mL) = 0.01 mmol/mL * 257.07 g/mol * (10⁶ µg/g) * (1 mol/1000 mmol) = 2570.7 µg/mL
-
-
Calculate Dilution: Use the M₁V₁ = M₂V₂ formula to determine the volume of stock solution needed. To prepare 10 mL of a 10 µg/mL working solution:
-
(2570.7 µg/mL) * V₁ = (10 µg/mL) * (10 mL)
-
V₁ = 100 / 2570.7 ≈ 0.0389 mL or 38.9 µL
-
-
Perform Dilution: a. Add 9.96 mL (10 mL - 0.0389 mL) of your desired aqueous medium to a sterile conical tube. b. Add 38.9 µL of the 10 mM this compound stock solution to the aqueous medium. Important: Add the stock solution dropwise while vortexing the aqueous medium to ensure rapid dispersion and prevent precipitation.
-
Verify Solvent Concentration: The final DMSO concentration in this example is (38.9 µL / 10,000 µL) * 100% = 0.389%, which is typically well-tolerated in biological assays.
-
Use Immediately: Use the freshly prepared working solution immediately and protect it from light.
Visualizations
Experimental Workflow: Preparing this compound Solutions
Caption: Workflow for preparing this compound solutions.
Biosynthesis Pathway of this compound
References
Technical Support Center: Pyrrolnitrin for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of pyrrolnitrin in in vitro assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro assays?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound. It is sparingly soluble in water, petroleum ether, and cyclohexane, but more soluble in organic solvents like ethanol, butanol, ethyl acetate, and chloroform.[1][2] For consistency and compatibility with most in vitro assays, sterile, anhydrous DMSO is preferred.
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is at least 10 mM (approximately 2.57 mg/mL).[3] It is advisable to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in high-quality, sterile DMSO to your desired concentration (e.g., 10 mM). Vortex gently to ensure the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution. It is recommended to prepare a high-concentration stock solution to minimize the volume of DMSO introduced into the final assay medium.
Q4: How should I store the this compound stock solution?
A4: For long-term storage, aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. The powder form of this compound can be stored at -20°C for up to 3 years.
Q5: What is the mechanism of action of this compound?
A5: this compound's primary mechanism of action is the inhibition of the mitochondrial respiratory electron transport chain. It specifically blocks electron transfer between dehydrogenases (such as NADH dehydrogenase and succinate dehydrogenase) and coenzyme Q. At higher concentrations, it may also inhibit cytochrome oxidase. This disruption of cellular respiration is the basis for its antifungal and antimicrobial activity.
Troubleshooting Guide
Issue: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture medium or buffer.
Cause: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. The rapid change in solvent polarity causes the compound to "crash out" of solution.
Solutions:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform serial dilutions. You can first make an intermediate dilution of your stock in pre-warmed (37°C) culture medium or buffer.
-
Maintain Low Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally at or below 0.1%, to prevent both precipitation and solvent-induced cytotoxicity. Some cell lines may tolerate up to 0.5%, but this should be determined empirically.
-
Pre-warm Aqueous Medium: Always use cell culture medium or buffer that has been pre-warmed to 37°C before adding the this compound solution. Adding the compound to cold liquid will decrease its solubility.
-
Gentle Mixing: When adding the diluted this compound to your culture vessel or assay plate, ensure rapid and uniform mixing by gently agitating the vessel.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent on the cells or the assay.
Issue: I am observing cytotoxicity in my cell-based assay that may not be due to this compound's activity.
Cause: The DMSO solvent itself can be toxic to cells at higher concentrations. The tolerated concentration is cell-line specific.
Solutions:
-
Determine DMSO Tolerance: Before conducting your experiment with this compound, perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum tolerated concentration that does not affect cell viability or the experimental readout.
-
Minimize Final DMSO Concentration: As a general rule, aim for a final DMSO concentration of ≤0.1%.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 257.07 g/mol | |
| Solubility in DMSO | ≥ 10 mM (≥ 2.57 mg/mL) | |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | |
| Recommended Final DMSO Concentration in Assays | ≤ 0.1% (up to 0.5% for some cell lines) |
Table 1: this compound Stock Solution Preparation in DMSO
| Desired Stock Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.257 mg | 1.285 mg | 2.57 mg |
| 5 mM | 1.285 mg | 6.425 mg | 12.85 mg |
| 10 mM | 2.57 mg | 12.85 mg | 25.7 mg |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
Materials:
-
This compound powder
-
Sterile, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare a 10 mM Stock Solution:
-
Aseptically weigh out 2.57 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex gently until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Prepare Working Solutions (Example for a final concentration of 10 µM):
-
Pre-warm your cell culture medium to 37°C.
-
Intermediate Dilution: Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium. This results in a 100 µM solution. Mix gently by inverting the tube.
-
Final Dilution: Add the appropriate volume of the 100 µM intermediate solution to your cell culture plates to achieve the final desired concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well of a 24-well plate.
-
Ensure the final concentration of DMSO is below the cytotoxic level for your cell line (ideally ≤0.1%).
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution
Materials:
-
This compound 10 mM stock solution in DMSO
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum, standardized to the appropriate density (e.g., 5 x 10^5 CFU/mL)
-
Sterile multichannel pipette
Methodology:
-
Prepare this compound Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Prepare a starting solution of this compound in the first well. For example, to get a starting concentration of 100 µg/mL, you would need to calculate the dilution from your 10 mM stock.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL. This will halve the concentration of this compound in each well.
-
-
Controls:
-
Growth Control: A well containing 100 µL of MHB and 100 µL of the inoculum (no this compound).
-
Sterility Control: A well containing 200 µL of MHB only (no inoculum).
-
Vehicle Control: A well containing the highest concentration of DMSO used in the assay, MHB, and the inoculum.
-
-
Incubation:
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on the electron transport chain.
Caption: Experimental workflow for dissolving and using this compound.
References
Pyrrolnitrin Stability and Degradation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of pyrrolnitrin in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to have lost activity. What are the common causes?
A1: Loss of this compound activity can be attributed to several factors. This compound is known to be sensitive to light (photodegradation) and its stability is influenced by pH and temperature.[1] Improper storage, such as exposure to ambient light or elevated temperatures, can lead to degradation. Additionally, the choice of solvent and the pH of aqueous solutions can significantly impact its stability. For optimal stability, stock solutions should be stored protected from light at low temperatures, such as -20°C or -80°C.
Q2: What are the ideal storage conditions for this compound stock solutions?
A2: For long-term storage (up to 6 months), it is recommended to store this compound stock solutions at -80°C. For shorter periods (up to 1 month), storage at -20°C is acceptable. Solutions should be stored in light-protecting containers (e.g., amber vials) to prevent photodegradation.
Q3: I am observing inconsistent results in my cell-based assays with this compound. What could be the issue?
A3: Inconsistent results can arise from the degradation of this compound in your culture medium. The pH of the medium and exposure to laboratory lighting during incubation can contribute to its breakdown. It is advisable to prepare fresh dilutions of this compound from a frozen stock solution for each experiment and minimize the exposure of plates to light. The antifungal activity of this compound is reported to be maximal at a pH between 10 and 11 and at a temperature of 28°C, suggesting that deviations from these conditions might affect its efficacy.[1]
Q4: What are the known degradation products of this compound?
A4: The degradation of this compound, particularly through photodegradation, leads to different products depending on the solvent system. Under UV irradiation in an anhydrous aprotic solvent, the primary degradation product is 7,4'-dichlorospiro[1,3-dihydrobenzo[c]isoxazole-3,3'-pyrrolin-2'-one].[2] In an aqueous aprotic solvent, UV irradiation results in the formation of this spiro compound along with 3,7-dichloro-8-hydroxy-8,8a-dihydropyrrolo[2,3-b]indol-2-one.[2] These degradation products have been shown to result in a loss of antifungal activity.[2]
Q5: Is there any information on the toxicity of this compound's degradation products?
A5: Currently, there is a significant lack of publicly available toxicological data specifically for the degradation products of this compound. When handling degraded samples of this compound, it is prudent to assume that the degradation products may have their own toxicological profiles and handle them with appropriate safety precautions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Antifungal Activity | Photodegradation | Store stock solutions and experimental samples in amber vials or wrapped in aluminum foil. Minimize exposure to ambient light during experiments. |
| Temperature-related degradation | Store stock solutions at recommended low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. For experiments at elevated temperatures, consider the potential for accelerated degradation. | |
| pH-dependent instability | Be mindful of the pH of your experimental solutions. While maximal activity is at a high pH, the stability at this pH over long periods has not been quantified. Buffer your solutions appropriately and consider the duration of your experiment. | |
| Precipitate Formation in Stock Solution | Poor solubility in the chosen solvent | Ensure the chosen solvent is appropriate for the desired concentration. Gentle warming and vortexing may help in redissolving the precipitate. |
| Solvent evaporation | Ensure vials are tightly sealed to prevent solvent evaporation, which can lead to increased concentration and precipitation. | |
| Inconsistent Analytical Results (HPLC/LC-MS) | Degradation during sample preparation or analysis | Prepare samples immediately before analysis. Use a validated stability-indicating method. Ensure the mobile phase is compatible with this compound and does not induce on-column degradation. |
| Adsorption to labware | Use low-adsorption plasticware or silanized glassware to minimize loss of compound due to surface adsorption. |
Quantitative Data on this compound Stability
| Condition | Effect on this compound Stability | Notes |
| Light (UV) | Significant degradation | Photodegradation leads to loss of antifungal activity. |
| pH | Stability is pH-dependent | Antifungal activity is reported to be maximal between pH 10 and 11. This suggests a degree of stability in this range, although prolonged exposure may still lead to degradation. |
| Temperature | Degradation increases with temperature | Antifungal activity is maximal at 28°C. Higher temperatures are expected to accelerate degradation. |
| Solvents | Stability varies with the solvent | The nature of the solvent (anhydrous vs. aqueous) influences the photodegradation pathway. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
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Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place the solid this compound powder in an oven at 70°C for 48 hours.
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Photodegradation: Expose a solution of this compound (e.g., in methanol or water/acetonitrile mixture) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
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After the specified stress period, cool the samples to room temperature.
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Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
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Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC-UV or LC-MS method.
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Analyze the stressed samples along with an unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are crucial.
1. Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 252 nm.
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Column Temperature: 30°C.
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Injection Volume: 10 µL.
2. Method Validation (as per ICH guidelines):
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Specificity: Analyze stressed samples to demonstrate that the method can resolve this compound from its degradation products and any matrix components.
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Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
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Accuracy: Determine the closeness of the measured values to the true values by spiking a placebo with known amounts of this compound.
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Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
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Robustness: Evaluate the method's performance when small, deliberate changes are made to the chromatographic conditions (e.g., pH of the mobile phase, column temperature, flow rate).
Visualizations
Caption: A general workflow for conducting forced degradation studies on this compound.
Caption: The biosynthetic pathway of this compound from L-tryptophan.
Caption: this compound's mechanism of action via inhibition of the electron transport chain.
References
Technical Support Center: Optimizing Pyrrolnitrin Production by Pseudomonas
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the optimization of pyrrolnitrin (PRN) production by Pseudomonas species.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the optimization of this compound production.
Q1: My Pseudomonas strain shows inconsistent or declining this compound production, especially after subculturing or in large-scale fermentation. What could be the cause?
A1: A common cause for the loss of secondary metabolite production is the spontaneous mutation in global regulatory genes, particularly the gacS and gacA genes. The GacS/GacA two-component system is a primary regulator of antifungal metabolite synthesis, including this compound.[1][2][3] Mutants in these genes can accumulate rapidly in liquid cultures, especially during scale-up, as they may have a growth advantage in nutrient-rich media.[3] These gac mutants are unable to produce this compound and other secondary metabolites.[4]
Troubleshooting Steps:
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Monitor Colony Morphology: Plate your culture on a suitable agar medium. gacS or gacA mutants of some P. fluorescens strains can exhibit a distinct phenotype, such as an orange color, larger diameter, and hyperfluorescence, which allows for visual screening.
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Genetic Verification: Use PCR to amplify and sequence the gacS and gacA genes from non-producing colonies to check for mutations.
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Culture Conditions: Mutant competitiveness can be favored in nutrient-rich media with high electrolyte concentrations. Consider using less rich media or diluting your standard medium to potentially reduce the selective pressure for mutants.
Q2: My this compound yield is very low. What are the key culture parameters I should optimize?
A2: Low yield is often related to suboptimal culture conditions. Key factors to investigate include media composition (carbon, nitrogen, and mineral sources), pH, and aeration. This compound biosynthesis is derived from tryptophan, and its regulation is tightly controlled by environmental signals.
Key Optimization Parameters:
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Carbon Source: The choice of carbon source is critical. Glucose has been shown to inhibit this compound production in some strains like Pseudomonas chlororaphis. Consider screening alternative carbon sources.
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Precursor Supplementation: Adding the precursor L-tryptophan to the medium can enhance production. However, be cautious, as excessive amounts can be inhibitory. It's recommended to test a range of concentrations (e.g., up to 1 mg/mL).
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Mineral Content: Certain minerals can have a significant impact. For instance, the addition of Zn²⁺ has been shown to stimulate the production of other antibiotics regulated similarly to this compound and can be strain-dependent. Conversely, high concentrations of inorganic phosphate can reduce the production of related secondary metabolites.
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pH: Maintain an optimal pH for your specific strain throughout the fermentation process. The initial pH of the medium should be optimized, and buffering capacity may be required for large-scale cultures.
Q3: What is the genetic basis of this compound production?
A3: this compound biosynthesis is encoded by a conserved four-gene operon, prnABCD. These genes are sufficient for the complete biosynthetic pathway, converting the primary metabolite L-tryptophan into this compound.
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prnA : Encodes a tryptophan 7-halogenase that chlorinates L-tryptophan.
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prnB : Catalyzes ring rearrangement and decarboxylation.
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prnC : Encodes a second halogenase that adds a chlorine atom to the pyrrole ring.
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prnD : Catalyzes the final oxidation of an amino group to a nitro group to form this compound.
Data Presentation: Culture Condition Effects
The following tables summarize quantitative data on the effects of various medium components on secondary metabolite production, which is often co-regulated with this compound.
Table 1: Effect of Carbon Source on Antibiotic Production by P. chlororaphis
| Carbon Source | This compound (PRN) Yield (µg/mL) | Phenazine-1-Carboxylic Acid (PCA) Yield (µg/mL) | Reference |
| No Glucose | 1.7 | 2.5 | |
| With Glucose | 0.2 | 27.4 |
Table 2: Effect of Precursor and Genetic Modification on this compound Production by P. aureofaciens
| Condition | Fold Increase in PRN Production | Reference |
| Addition of DL-tryptophan (1 mg/mL) | ~2x | |
| Mutation with N-methyl-N'-nitro-N-nitrosoguanidine | ~30x |
Table 3: Influence of Minerals on Secondary Metabolite Production by P. fluorescens
| Mineral Amendment | Effect on Production | Note | Reference |
| Zn²⁺ | Stimulatory | Effect is strain-dependent | |
| Inorganic Phosphate (100 mM) | Reductive | Reduces production of co-regulated metabolites |
Experimental Protocols
Protocol 1: Extraction of this compound from Liquid Culture
This protocol describes a general method for extracting this compound from a bacterial culture for analysis.
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Cultivation: Grow the Pseudomonas strain in the selected production medium (e.g., PPM broth) at 28°C for 48-120 hours.
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Cell Separation: Harvest the culture (e.g., 10 mL) and centrifuge at 8,000 x g for 15 minutes to separate the supernatant and the cell pellet. This compound is often cell-associated.
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Cell Lysis and Extraction:
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Resuspend the cell pellet in 1 mL of acetone.
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Lyse the cells by sonication for 1-3 minutes.
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Centrifuge at high speed (e.g., 4,000 rpm for 5 min) to pellet the cell debris.
-
Carefully transfer the acetone supernatant to a clean glass vial.
-
-
Re-extraction (Optional but Recommended): To maximize yield, re-extract the cell debris pellet with an additional 0.5 mL of acetone, sonicate, centrifuge, and combine the supernatants.
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Solvent Evaporation: Dry the combined acetone extracts completely. This can be done under a gentle stream of nitrogen gas or in a vacuum concentrator.
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Resuspension: Dissolve the dried residue in a small, precise volume (e.g., 100-200 µL) of a suitable solvent for analysis, such as methanol or ethyl acetate, for subsequent analysis by TLC or HPLC.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a starting point for developing an HPLC method for this compound quantification.
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Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is required.
-
Mobile Phase: An isocratic system can be effective. One reported system uses a mixture of 45% water, 30% acetonitrile, and 25% methanol. Gradient systems can also be developed for better separation from other metabolites.
-
Detection: Set the UV detector to 252 nm, which is the absorption maximum for this compound.
-
Standard Curve:
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Prepare a stock solution of pure this compound standard of known concentration in methanol.
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Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).
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Inject each standard onto the HPLC system and record the peak area.
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Plot peak area versus concentration to create a linear regression curve.
-
-
Sample Analysis:
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Inject the extracted and redissolved sample (from Protocol 1) into the HPLC system.
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Identify the this compound peak by comparing its retention time to that of the pure standard.
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Calculate the concentration of this compound in the sample by using the peak area and the equation from the standard curve.
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Visualizations: Pathways and Workflows
The following diagrams illustrate the key biological and experimental processes involved in this compound production.
Caption: The this compound biosynthetic pathway encoded by the prnABCD operon.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. The Two-Component Regulators GacS and GacA Influence Accumulation of the Stationary-Phase Sigma Factor ςS and the Stress Response in Pseudomonas fluorescens Pf-5 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent pyrrolnitrin bioassay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during pyrrolnitrin bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a broad-spectrum antifungal and antibacterial antibiotic produced by several species of bacteria, including Pseudomonas and Burkholderia.[1][2][3] Its primary mechanism of action is the inhibition of the mitochondrial respiratory electron transport system.[4][5] At lower concentrations, it can uncouple oxidative phosphorylation, while at higher concentrations, it inhibits electron transport.
Q2: In which solvents is this compound soluble and stable for bioassay preparation?
A2: this compound is highly soluble in dimethyl sulfoxide (DMSO) and ethanol. For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. This stock solution should then be diluted to the final working concentration in the appropriate culture medium. It is crucial to ensure that the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit fungal growth. This compound is sparingly soluble in water, petroleum ether, and cyclohexane, but more soluble in ethanol, butanol, ethyl acetate, ethyl ether, and chloroform.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions prepared in DMSO should be stored at -20°C for up to 6 months. For longer-term storage, -80°C is also suitable. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.
Q4: Can this compound be used in combination with other antifungal drugs?
A4: Preliminary data suggests potential synergistic or additive effects when this compound is combined with other antifungal agents like azoles (e.g., fluconazole). However, researchers should perform their own synergy analysis, such as a checkerboard assay, to determine the fractional inhibitory concentration (FIC) index for their specific fungal strains and experimental conditions.
Troubleshooting Inconsistent Bioassay Results
Inconsistent results in this compound bioassays can arise from a variety of factors, from reagent preparation to procedural variations. This guide provides a systematic approach to troubleshooting.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values
High variability in MIC values is a common challenge in antifungal susceptibility testing.
Potential Causes and Solutions:
| Potential Cause | Observation | Recommended Action |
| Inoculum Preparation | MIC values are inconsistent across replicates and experiments. | Ensure the inoculum is prepared from a fresh, pure culture (e.g., subcultured on Sabouraud Dextrose Agar for 24 hours at 35°C). Standardize the inoculum density accurately using a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL), verified with a spectrophotometer. |
| This compound Stock Solution | MIC values are consistently higher or lower than expected. | Prepare a fresh stock solution of this compound in 100% DMSO. Ensure complete dissolution before preparing serial dilutions. Verify that the final DMSO concentration in the assay is below inhibitory levels (typically ≤1%). |
| Endpoint Reading | Difficulty in determining the precise well that shows inhibition, leading to inconsistent MICs. | The MIC for this compound should be read as the lowest concentration that produces a significant decrease in turbidity (≥50% inhibition) compared to the growth control. Using a plate reader for optical density measurements can provide more objective results than visual inspection. |
| Incubation Conditions | Variable growth in control wells and inconsistent MICs. | Ensure the incubator provides a stable and uniform temperature. Check for proper atmospheric conditions if required for the test organism. Incubate for a consistent period (e.g., 24 hours for Candida albicans). |
| Plastic Adsorption | Loss of active compound leading to higher than expected MICs. | This compound, being a hydrophobic molecule, may adsorb to polystyrene microplate wells. Consider using low-binding plates or pre-treating plates to minimize this effect. |
Issue 2: No Inhibition Zone or Irregular Zones in Disk Diffusion Assays
Potential Causes and Solutions:
| Potential Cause | Observation | Recommended Action |
| Disk Preparation/Storage | No zone of inhibition around the this compound disk. | Ensure disks are properly impregnated with the correct concentration of this compound. Store prepared disks in a desiccator to prevent degradation from moisture. |
| Agar Medium | Inconsistent zone sizes or poor growth. | Use Mueller-Hinton Agar (MHA) for standardized testing. Ensure a uniform agar depth (approximately 4 mm) in all plates. |
| Inoculum Application | Uneven bacterial/fungal lawn. | Streak the inoculum evenly across the entire agar surface to achieve confluent growth. Allow the inoculum to dry for a few minutes before applying the disks. |
| Disk Placement | Overlapping or merging inhibition zones. | Place disks sufficiently far apart (at least 24 mm from center to center) and away from the edge of the plate to allow for clear, circular zones of inhibition. |
Quantitative Data Summary
The following tables summarize reported Minimum Inhibitory Concentration (MIC) values for this compound against various microorganisms.
Table 1: Antifungal Activity of this compound
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | <0.78 - 10 | |
| Cryptococcus neoformans | <0.78 | |
| Aspergillus niger | 12.5 | |
| Trichophyton rubrum | 1 | |
| Blastomyces dermatitidis | <0.78 | |
| Histoplasma capsulatum | <0.78 | |
| Sporotrichum schenckii | <0.78 |
Table 2: Antibacterial Activity of this compound
| Bacterial Species | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 50 | |
| Mycobacterium | 100 | |
| Bacillus subtilis | 0.78 | |
| Arthrobacter oxydans ATCC 14358 | 6.25 | |
| Bacillus coagulans ATCC 7050 | 6.25 | |
| Bacillus licheniformis ATCC 14580 | 6.25 | |
| Bacillus thuringiensis ATCC 10792 | 6.25 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for this compound
This protocol is adapted from standard CLSI guidelines and optimized for this compound.
1. Preparation of this compound Stock and Dilutions: a. Prepare a 1 mg/mL stock solution of this compound in 100% DMSO. b. Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL.
2. Inoculum Preparation: a. Subculture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24 hours at 35°C. b. Suspend several colonies in sterile saline. c. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm. d. Dilute the standardized inoculum in RPMI 1640 medium to the final required concentration.
3. Inoculation and Incubation: a. Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a drug-free well for a growth control and an uninoculated well for a sterility control. c. Incubate the plate at 35°C for 24 hours.
4. Reading the MIC: a. The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control, as determined by visual inspection or a microplate reader.
Protocol 2: Agar Disk Diffusion Assay for this compound
1. Preparation of Agar Plates and Inoculum: a. Prepare Mueller-Hinton Agar plates with a uniform depth of 4 mm. b. Prepare a standardized inoculum of the test organism as described in the broth microdilution protocol.
2. Inoculation of Agar Plates: a. Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. b. Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.
3. Application of this compound Disks: a. Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of this compound. b. Aseptically place the disks on the inoculated agar surface, ensuring firm contact. c. Space the disks at least 24 mm apart.
4. Incubation and Measurement: a. Invert the plates and incubate at the appropriate temperature and duration for the test organism (e.g., 35°C for 16-18 hours for many bacteria). b. After incubation, measure the diameter of the zone of inhibition (where growth is absent) in millimeters.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Microbial this compound: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on electron transport and oxidative phosphorylation in mitochondria isolated from Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on Electron Transport and Oxidative Phosphorylation in Mitochondria Isolated from Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolnitrin Extraction and Purification: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of pyrrolnitrin.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for extracting this compound from bacterial cultures?
A1: The initial extraction of this compound typically involves separating the bacterial cells from the fermentation broth. The antibiotic is often found within the cells.[1] A common method is to extract the cell pellet with acetone.[2][3][4][5] The resulting acetone extract is then concentrated, and the oily residue is further extracted with a nonpolar solvent like petroleum benzin or ethyl acetate to separate this compound from more polar impurities.
Q2: My this compound yield is very low. What are the potential causes and solutions?
A2: Low yields of this compound are a common challenge, particularly from wild-type microbial strains which naturally produce it in small quantities. Here are several factors to consider:
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Microbial Strain and Culture Conditions: The producing strain (e.g., Pseudomonas, Burkholderia) and the composition of the culture medium significantly impact yield. Optimization of medium constituents, pH, and fermentation time can enhance production. For instance, the addition of tryptophan, a precursor in the this compound biosynthetic pathway, has been shown to increase yields, although excessive amounts can be inhibitory.
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Extraction Efficiency: Ensure complete cell lysis to release intracellular this compound. Sonication can be used to aid this process. The choice of extraction solvent is also critical; acetone is commonly used for initial extraction from cell pellets.
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Compound Degradation: this compound is susceptible to photodegradation, especially in the presence of UV light and water. It is advisable to protect extracts from light and use anhydrous solvents where possible during purification.
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Inefficient Purification: Losses can occur at each purification step. Monitor each fraction using methods like Thin Layer Chromatography (TLC) to ensure you are not discarding the product.
Q3: I am having trouble separating this compound from other closely related compounds. What purification strategies are most effective?
A3: The presence of this compound derivatives and other secondary metabolites can complicate purification. A multi-step purification approach is often necessary:
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Column Chromatography: This is a primary method for purification. Silica gel and alumina are common stationary phases. A gradient of nonpolar to polar solvents (e.g., hexane-benzene, chloroform-methanol) is used to elute compounds based on their polarity.
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Flash Chromatography: This is a faster version of column chromatography that can be effective for initial purification.
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High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for final purification, offering high resolution to separate closely related compounds. Various solvent systems have been reported for the analytical and preparative separation of this compound.
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Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the purification process. It helps in identifying fractions containing this compound and assessing purity. Different solvent systems and visualization reagents like diazotized sulfanilic acid (DSA) or van Urk's reagent can be used.
Q4: How can I confirm the presence and quantify the amount of this compound in my samples?
A4: Several analytical techniques can be used for the identification and quantification of this compound:
-
Chromatographic Methods:
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HPLC: High-Performance Liquid Chromatography is a standard method for quantification, often using a UV detector set at 252 nm.
-
Gas-Liquid Chromatography (GLC): GLC coupled with a flame ionization detector or an electron capture detector can be used for the separation and quantification of this compound and its derivatives.
-
-
Spectroscopic Methods:
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UV-Vis Spectroscopy: this compound exhibits a characteristic absorption maximum at around 252 nm in ethanol.
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Mass Spectrometry (MS): Techniques like LC-MS and GC-MS provide information on the molecular weight and fragmentation pattern, which is crucial for structural confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure of the purified compound.
-
-
Bioassays: A simple method to detect the presence of this compound is to test the antifungal activity of your extract or fractions against a sensitive fungal strain, such as Rhizoctonia solani.
Q5: What is the biosynthetic precursor of this compound, and how can this information be used to improve yield?
A5: The biosynthesis of this compound starts from the amino acid L-tryptophan. A key step is the halogenation of tryptophan to form 7-chlorotryptophan, catalyzed by the enzyme tryptophan 7-halogenase. Understanding this pathway can inform strategies to increase production, such as:
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Precursor Feeding: Supplementing the culture medium with tryptophan can boost the production of this compound.
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Metabolic Engineering: Genetically modifying the producing microorganism to overexpress the genes in the this compound biosynthetic cluster (prn genes) can lead to significantly higher yields.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low antifungal activity in the crude extract. | 1. The microbial strain is not producing this compound. 2. Inappropriate culture conditions (medium, pH, temperature, incubation time). 3. Inefficient extraction method. | 1. Verify the strain's ability to produce this compound. 2. Optimize fermentation parameters. 3. Ensure complete cell lysis (e.g., using sonication) and use an appropriate extraction solvent like acetone. |
| Low purity of the final product. | 1. Inadequate separation during chromatography. 2. Co-elution of impurities with similar polarity. | 1. Optimize the solvent system for column chromatography or HPLC. 2. Employ a multi-step purification strategy combining different chromatographic techniques (e.g., silica gel followed by preparative HPLC). |
| Loss of product during purification. | 1. Degradation of this compound due to light exposure. 2. Inadvertent discarding of fractions containing the product. | 1. Protect all samples from direct light. 2. Monitor all fractions from each purification step using TLC or HPLC. |
| Inconsistent TLC Rf values. | 1. Variations in the stationary phase (silica gel plates). 2. Changes in the mobile phase composition. 3. Different saturation levels of the TLC chamber. | 1. Use high-quality, consistent TLC plates. 2. Prepare fresh mobile phase for each run and ensure accurate solvent ratios. 3. Allow the TLC chamber to become fully saturated with the solvent vapor before developing the plate. |
Quantitative Data Summary
Table 1: this compound Production by Different Microbial Strains
| Microbial Strain | Yield | Reference |
| Pseudomonas aureofaciens ATCC 15926 (wild-type) | <0.3 µg/mL | |
| Pseudomonas aureofaciens ATCC 15926 (mutated) | ~9 µg/mL (30-fold increase) | |
| Pseudomonas cepacia | ~40-80 µg/mL | |
| Burkholderia cepacia NB-1 | 0.54 mg/L | |
| Acinetobacter haemolyticus A19 | 60.50 mg/mL (with glutamate) |
Table 2: Chromatographic Conditions for this compound Analysis
| Technique | Stationary Phase | Mobile Phase | Detection | Reference |
| TLC | Silica Gel G | Chloroform: Methanol (9:1) | Diazotized Sulfanilic Acid (DSA) | |
| TLC | Reversed-phase | Acetonitrile: Ammonia: Water (1:1:1) | DSA | |
| Column Chromatography | Alumina | n-hexane: Benzene (1:3) | - | |
| HPLC | C18 | 45% Water, 30% Acetonitrile, 25% Methanol | UV at 252 nm |
Detailed Experimental Protocols
Protocol 1: Extraction of this compound from Pseudomonas fluorescens
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Culturing: Grow P. fluorescens in a suitable broth medium (e.g., PPM broth) at 28°C for 5 days.
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Cell Harvesting: Suspend the bacterial cells from the culture in sterile deionized water and collect the cells by centrifugation.
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Extraction: Extract the pelleted cells with 80% acetone.
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Solvent Partitioning: Concentrate the acetone extract and re-extract the resulting oily material with ethyl acetate or petroleum benzin.
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Drying: Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude this compound extract.
Protocol 2: Purification of this compound using Column Chromatography
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Column Preparation: Prepare a silica gel column packed in a nonpolar solvent such as hexane.
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Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
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Elution: Elute the column with a gradient of solvents, starting with a nonpolar solvent system (e.g., hexane:benzene) and gradually increasing the polarity (e.g., by adding acetone or methanol).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing this compound.
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Pooling and Concentration: Pool the pure fractions and evaporate the solvent to obtain purified this compound.
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Recrystallization: For further purification, recrystallize the solid from a suitable solvent like hot cyclohexane.
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. This compound from Burkholderia cepacia: antibiotic activity against fungi and novel activities against streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsnet.org [apsnet.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Microbial this compound: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Pyrrolnitrin Yield from Bacterial Fermentation
Welcome to the Technical Support Center for Pyrrolnitrin Fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this compound from bacterial fermentation.
Frequently Asked Questions (FAQs)
Q1: My bacterial culture is growing well (high cell density), but the this compound yield is low. What are the potential reasons?
A1: High biomass does not always correlate with high secondary metabolite production. This phenomenon, known as "growth-product decoupling," can occur for several reasons in this compound fermentation:
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Nutrient Repression: High concentrations of readily available carbon sources, like glucose, can repress the expression of genes in the this compound biosynthetic cluster (prnABCD).[1] The switch to secondary metabolism is often triggered by nutrient limitation.
-
Suboptimal Precursor Availability: this compound is derived from the amino acid L-tryptophan.[2] Insufficient endogenous production or lack of supplementation in the medium can be a bottleneck.
-
Incorrect Fermentation Phase: this compound is a secondary metabolite, and its production is typically initiated during the late exponential or early stationary phase of bacterial growth.[3] Harvesting the culture too early may result in a low yield.
-
Regulatory System Malfunction: The production of this compound is tightly regulated by complex signaling networks, including quorum sensing and two-component systems like GacS/GacA.[4][5] Mutations or suboptimal conditions affecting these systems can downregulate this compound biosynthesis.
Q2: What is the typical yield of this compound in bacterial fermentation, and how much can it be improved?
A2: The yield of this compound can vary significantly depending on the bacterial strain, fermentation medium, and culture conditions. Wild-type strains often produce low levels of this compound. For instance, Pseudomonas aureofaciens ATCC 15926 produces less than 0.3 µg/mL in a minimal medium. However, through strain improvement techniques like mutagenesis and optimization of fermentation parameters, the yield can be significantly increased. For example, a mutant of P. aureofaciens produced a 30-fold increase in this compound. Statistical optimization of the medium for a Serratia marcescens strain resulted in a threefold increase in production, reaching 96.54 µg/mL.
Q3: How does quorum sensing regulate this compound production?
A3: In many producing bacteria, such as Pseudomonas and Burkholderia, the production of this compound is dependent on quorum sensing (QS), a cell-density-dependent communication system. This regulation is often mediated by N-acylhomoserine lactone (AHL) signaling molecules. At a high cell density, AHLs accumulate and bind to transcriptional regulators (e.g., CepR in Burkholderia, PhzR in Pseudomonas), which in turn activate the expression of the prnABCD biosynthetic gene cluster. In some bacteria, there is also cross-regulation with other global regulators like RpoS.
Q4: Can the choice of carbon and nitrogen source significantly impact this compound yield?
A4: Yes, the choice of carbon and nitrogen sources is critical. While glucose supports good cell growth, it can sometimes repress secondary metabolite production. Glycerol has been shown to be a favorable carbon source for this compound production in some strains. The type of nitrogen source also plays a role. For instance, monosodium glutamate has been used in media for this compound production by Burkholderia cepacia. Supplementation with the precursor L-tryptophan can also enhance yield, although high concentrations may be inhibitory.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no this compound detected, but good cell growth. | 1. Carbon source repression. 2. Suboptimal pH. 3. Inappropriate harvest time. 4. Lack of precursor (L-tryptophan). 5. Disruption in regulatory pathways (e.g., quorum sensing). | 1. Replace glucose with a less repressive carbon source like glycerol. 2. Optimize the initial pH of the medium. A pH of 5.8 has been shown to be beneficial for some Burkholderia cepacia strains. 3. Perform a time-course experiment to determine the optimal harvest time, typically in the stationary phase. 4. Supplement the medium with L-tryptophan (e.g., 1 mg/mL), but also test a range of concentrations to avoid inhibition. 5. Ensure culture conditions (e.g., high cell density) are conducive to activating quorum sensing. |
| Inconsistent this compound yield between batches. | 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters (temperature, aeration). 4. Genetic instability of the production strain. | 1. Standardize the age and size of the inoculum. 2. Ensure precise measurement and sterilization of all media components. 3. Closely monitor and control temperature, pH, and dissolved oxygen levels throughout the fermentation. 4. Re-streak the strain from a frozen stock to ensure a pure and genetically stable culture for each fermentation. |
| Difficulty in extracting this compound from the fermentation broth. | 1. Inefficient cell lysis (for intracellular this compound). 2. Incorrect solvent or pH for extraction. 3. Emulsion formation during liquid-liquid extraction. | 1. If this compound is intracellular, use sonication or other cell disruption methods on the cell pellet. 2. Use an appropriate organic solvent like ethyl acetate or acetone. 3. Centrifuge the mixture at a higher speed or for a longer duration to break the emulsion. |
| Poor resolution or no peak in HPLC analysis. | 1. Inappropriate mobile phase composition. 2. Incorrect detection wavelength. 3. Column degradation. 4. Low concentration of this compound in the sample. | 1. Use a suitable mobile phase, such as a mixture of acetonitrile and water, with or without an acid modifier like phosphoric or formic acid. 2. Set the UV detector to the maximum absorbance wavelength of this compound, which is around 252 nm. 3. Use a guard column and ensure the mobile phase is filtered and degassed. 4. Concentrate the extract before injection. |
Data Presentation
Table 1: this compound Yields from Different Bacterial Strains and Conditions
| Bacterial Strain | Medium/Conditions | This compound Yield | Reference |
| Pseudomonas aureofaciens ATCC 15926 (Wild-Type) | Minimal Medium | <0.3 µg/mL | |
| Pseudomonas aureofaciens (Mutant) | Not specified | 9 µg/mL | |
| Burkholderia cepacia NB-1 | Batch culture with glycerol and L-glutamic acid | 0.54 mg/L | |
| Serratia marcescens NCIM 5696 | Optimized medium with glycerol and monosodium glutamate | 96.54 µg/mL | |
| Serratia spp. (Rhizospheric isolates) | MSG and MSD medium | 11.35 - 35.97 µg/mL |
Table 2: HPLC Parameters for this compound Quantification
| Parameter | Value | Reference |
| Column | C18 | |
| Mobile Phase | Acetonitrile and water (e.g., 80:20, v/v) | |
| Flow Rate | 1 mL/min | |
| Detection Wavelength | 252 nm | |
| Column Temperature | 25°C |
Experimental Protocols
Protocol 1: Fermentation of this compound-Producing Bacteria
-
Inoculum Preparation:
-
Aseptically transfer a single colony of the this compound-producing bacterium from a solid agar plate to a flask containing a suitable seed medium (e.g., Luria-Bertani broth).
-
Incubate the seed culture at the optimal temperature (e.g., 28-30°C) with shaking (e.g., 200 rpm) until it reaches the late exponential phase of growth.
-
-
Production Fermentation:
-
Inoculate the production medium with the seed culture (typically 1-5% v/v). The production medium should contain optimized carbon and nitrogen sources, as well as any necessary precursors like L-tryptophan.
-
Incubate the production culture under optimized conditions of temperature, pH, and aeration for a predetermined duration (e.g., 48-168 hours).
-
Protocol 2: Extraction of this compound
-
Cell Separation:
-
Transfer a known volume of the fermentation broth to a centrifuge tube.
-
Centrifuge at a sufficient speed and duration (e.g., 8,000 x g for 15 minutes) to pellet the bacterial cells.
-
Separate the supernatant and the cell pellet. This compound can be intracellular, extracellular, or both, so both fractions may need to be analyzed.
-
-
Extraction from Cell Pellet (for intracellular this compound):
-
Resuspend the cell pellet in acetone.
-
Sonicate the suspension to lyse the cells and release the intracellular contents.
-
Centrifuge to remove cell debris and collect the acetone supernatant containing the extracted this compound.
-
-
Extraction from Supernatant (for extracellular this compound):
-
Perform a liquid-liquid extraction of the supernatant using an equal volume of ethyl acetate.
-
Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
-
Collect the organic (ethyl acetate) layer. Repeat the extraction process on the aqueous layer to maximize recovery.
-
-
Sample Preparation for HPLC:
-
Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen gas.
-
Reconstitute the dried extract in a small, known volume of a suitable solvent for HPLC analysis (e.g., methanol or the mobile phase).
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
-
Protocol 3: Quantification of this compound by HPLC
-
Standard Curve Preparation:
-
Prepare a stock solution of pure this compound standard of a known concentration in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and the appropriate mobile phase (e.g., acetonitrile:water).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 20 µL) of each standard and the prepared samples.
-
Run the analysis and record the chromatograms.
-
-
Quantification:
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the pure standard.
-
Measure the peak area of the this compound peak in each standard and sample.
-
Plot a standard curve of peak area versus concentration for the standards.
-
Use the equation of the line from the standard curve to calculate the concentration of this compound in the samples.
-
Visualizations
Caption: this compound biosynthetic pathway from L-tryptophan.
Caption: General experimental workflow for this compound production and analysis.
Caption: Quorum sensing regulation of this compound biosynthesis.
References
- 1. old.57357.org [old.57357.org]
- 2. Microbial this compound: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Burkholderia cepacia: antibiotic activity against fungi and novel activities against streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Two-Component Regulators GacS and GacA Influence Accumulation of the Stationary-Phase Sigma Factor ςS and the Stress Response in Pseudomonas fluorescens Pf-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional identification of the prnABCD operon and its regulation in Serratia plymuthica - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synergistic Effects of Pyrrolnitrin with Antifungal Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the synergistic effects of pyrrolnitrin with other antifungal agents. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound inhibits fungal growth by disrupting the terminal electron transport system in the mitochondria.[1] Specifically, it acts between succinate or reduced nicotinamide adenine dinucleotide (NADH) and coenzyme Q.[1] This inhibition of cellular respiration halts fungal growth.[1]
Q2: Has synergism between this compound and other antifungal agents been reported?
A2: Yes, a significant synergistic effect has been reported between this compound and clotrimazole against various fungi, including Candida albicans, Trichophyton rubrum, and Trichophyton mentagrophytes.[2][3]
Q3: What is the proposed mechanism for the synergistic action of this compound and clotrimazole?
A3: The synergistic effect likely arises from the two agents targeting different essential fungal processes. This compound disrupts mitochondrial respiration, leading to a decrease in cellular energy (ATP). Clotrimazole, an azole antifungal, inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane. The combination of energy depletion by this compound and cell membrane disruption by clotrimazole leads to a more potent antifungal effect than either agent alone.
Q4: Are there reports of synergy between this compound and other classes of antifungals like polyenes (e.g., amphotericin B) or other azoles (e.g., fluconazole)?
Q5: What experimental method is commonly used to determine antifungal synergy?
A5: The checkerboard assay is a standard in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents. This method involves testing a range of concentrations of both drugs, alone and in combination, against a specific fungal isolate.
Q6: How is the result of a checkerboard assay quantified?
A6: The results are quantified by calculating the Fractional Inhibitory Concentration (FIC) Index. The FIC for each drug is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone. The FIC Index is the sum of the FICs of the two drugs. An FIC Index of ≤ 0.5 is generally considered synergistic.
Troubleshooting Guide for Checkerboard Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in MIC values between experiments | Inconsistent inoculum preparation. Variations in incubation time or temperature. Pipetting errors during serial dilutions. | Standardize the inoculum density using a spectrophotometer or hemocytometer. Ensure precise and consistent incubation conditions. Use calibrated pipettes and be meticulous with dilution steps. |
| Poor or no fungal growth in control wells | Inoculum viability is low. Issues with the growth medium. | Use a fresh, actively growing fungal culture to prepare the inoculum. Verify the quality and sterility of the growth medium. |
| "Skipped" wells (growth in wells with higher drug concentrations than in wells with lower concentrations) | Drug precipitation at higher concentrations. Contamination of individual wells. Paradoxical growth effect (e.g., the Eagle effect). | Check the solubility of the antifungal agents in the test medium. The use of a small amount of DMSO (typically <1%) may be necessary to dissolve the compounds. Maintain sterile technique throughout the assay setup. If a paradoxical effect is suspected, repeat the assay with a narrower range of concentrations around the MIC. |
| Difficulty in determining the MIC endpoint visually | Trailing growth, where there is reduced but not absent turbidity over a range of concentrations. | Read the MIC at a specific percentage of growth inhibition (e.g., 50% or 90%) compared to the drug-free control well, using a spectrophotometer for more objective measurement. |
| FIC index is consistently in the additive or indifferent range (0.5 < FIC ≤ 4.0) | The two drugs may not have a synergistic interaction against the tested fungal strain. The concentration ranges tested may not be optimal to reveal synergy. | Consider testing different fungal strains or species. Expand the concentration ranges of the drugs tested in the checkerboard assay. |
Data on Synergistic Effects of this compound and Clotrimazole
Note: The full text of the primary study by Tawara et al. (1989) detailing the precise FIC indices was not available in the search results. The following table is an illustrative example based on the reported synergistic activity, demonstrating how such data would be presented.
| Fungal Species | This compound MIC Alone (µg/mL) | Clotrimazole MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Clotrimazole MIC in Combination (µg/mL) | FIC Index (ΣFIC) | Interpretation |
| Candida albicans | 12.5 | 0.78 | 3.13 | 0.1 | ~0.38 | Synergy |
| Trichophyton rubrum | 0.2 | 0.1 | 0.05 | 0.025 | ~0.5 | Synergy |
| Trichophyton mentagrophytes | 0.2 | 0.2 | 0.05 | 0.05 | ~0.5 | Synergy |
Experimental Protocols
Checkerboard Assay for Antifungal Synergy
This protocol outlines the steps for performing a checkerboard assay to determine the synergistic effect of this compound and clotrimazole.
1. Preparation of Materials:
-
Fungal Isolate: A pure, fresh culture of the test fungus (e.g., Candida albicans).
-
Growth Medium: RPMI-1640 with L-glutamine, buffered with MOPS.
-
Antifungal Agents: this compound and Clotrimazole stock solutions in dimethyl sulfoxide (DMSO).
-
Equipment: 96-well microtiter plates, multichannel pipette, spectrophotometer (optional, for objective MIC reading).
2. Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in the growth medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
3. Drug Dilution and Plate Setup:
-
Prepare serial dilutions of this compound and clotrimazole in the 96-well plate.
-
In a standard 8x12 plate, dedicate rows A-G for combinations and row H for this compound alone. Dedicate columns 1-10 for combinations and column 11 for clotrimazole alone. Column 12 will serve as the growth control.
-
Add 50 µL of growth medium to all wells.
-
Add 100 µL of the highest concentration of this compound to the first well of each column and perform serial dilutions down the columns.
-
Add 100 µL of the highest concentration of clotrimazole to the first well of each row and perform serial dilutions across the rows.
-
This creates a matrix of varying concentrations of both drugs.
4. Inoculation and Incubation:
-
Inoculate each well with 100 µL of the prepared fungal suspension.
-
Incubate the plate at 35°C for 24-48 hours.
5. Determination of MIC and FIC Index:
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each drug in every well showing no growth:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Clotrimazole = (MIC of Clotrimazole in combination) / (MIC of Clotrimazole alone)
-
-
Calculate the FIC Index (ΣFIC) for each combination:
-
ΣFIC = FIC of this compound + FIC of Clotrimazole
-
-
The lowest ΣFIC value determines the nature of the interaction.
Visualizations
References
- 1. Mechanism of Action of the Antifungal Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial this compound: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas synxantha 2–79 transformed with this compound biosynthesis genes has improved biocontrol activity against soilborne pathogens of wheat and canola - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrrolnitrin Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of pyrrolnitrin.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the antifungal activity of this compound?
A1: The antifungal activity of this compound is significantly influenced by pH. Optimal activity is generally observed in a pH range of 6.0 to 10 or 11.[1] Activity may decrease in more acidic environments. When designing in vitro assays or formulation buffers, it is recommended to maintain the pH within this optimal range to ensure maximal efficacy.
Q2: My this compound solution seems to be losing activity over time, even when stored at the correct pH. What could be the issue?
A2: this compound is known to be susceptible to photodegradation.[2] Exposure to light can cause the compound to decompose, leading to a loss of antifungal activity. It is crucial to store this compound solutions and solid compounds in light-protected containers (e.g., amber vials) and to minimize exposure to ambient light during experiments.
Q3: I am developing a formulation for this compound. What are the key stability considerations related to pH?
Q4: How is this compound biosynthesized, and can this process be affected by environmental factors?
A4: this compound is a secondary metabolite produced by several bacterial species, such as Pseudomonas and Burkholderia, from the amino acid tryptophan. The biosynthesis involves a four-step enzymatic pathway. The production of this compound by these microorganisms can be influenced by culture conditions, including the pH of the growth medium.
Troubleshooting Guides
Issue: Inconsistent Antifungal Activity in Assays
| Possible Cause | Troubleshooting Step |
| Incorrect pH of Assay Medium | Verify the pH of your culture medium or buffer. Adjust to be within the optimal range of 6.0-10.0 for this compound activity. |
| Degradation of this compound Stock Solution | Prepare a fresh stock solution of this compound. Ensure the solid compound has been stored properly (cool, dark, and dry). Protect the stock solution from light. |
| Photodegradation During Experiment | Minimize the exposure of your assay plates and solutions to light. Use amber-colored labware or cover plates with foil. |
Issue: Suspected Degradation of this compound in Formulation
| Possible Cause | Troubleshooting Step |
| Hydrolysis at Extreme pH | Conduct a forced degradation study by exposing your formulation to acidic and alkaline conditions to assess stability. Use HPLC or UPLC-MS to quantify the remaining this compound and detect degradation products. |
| Oxidative Degradation | If your formulation contains components that could promote oxidation, consider adding an antioxidant. Test for degradation in the presence of an oxidizing agent (e.g., H₂O₂) as part of a forced degradation study. |
| Interaction with Excipients | Evaluate the compatibility of this compound with other components in your formulation. Analyze samples with and without the active ingredient to identify any interactions. |
Data Presentation
pH-Dependent Antifungal Activity of this compound
| pH | Relative Antifungal Activity |
| < 6.0 | Reduced |
| 6.0 - 10.0 | Optimal |
| > 11.0 | Reduced |
This table summarizes the general trend of this compound's antifungal activity as a function of pH.
Illustrative Example: pH-Dependent Stability of a Phenylpyrrole Fungicide
| pH | Temperature (°C) | Half-life (t½) in days |
| 4.0 | 25 | 18.4 - 19.2 |
| 7.0 | 25 | 22.6 - 25.1 |
| 9.2 | 25 | 15.8 - 16.6 |
Experimental Protocols
Protocol for Assessing the pH Stability of this compound (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound at different pH values.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12). Common buffers include HCl/KCl (pH 2), acetate (pH 4), phosphate (pH 7), and borate (pH 9, 12).
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
In separate, light-protected vials, add a small aliquot of the this compound stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Incubate the vials at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
Include a control sample stored at a lower temperature (e.g., 4°C).
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each vial.
-
Neutralize the pH of the acidic and basic samples by adding an appropriate volume of base or acid, respectively.
-
Dilute the samples with the mobile phase to a concentration suitable for analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method.
-
The mobile phase could consist of an acetonitrile/water gradient. Detection can be performed using a UV detector at the λmax of this compound (approximately 252 nm).
-
Quantify the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each pH.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.
-
Visualizations
References
photodegradation of pyrrolnitrin and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photodegradation of pyrrolnitrin and strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for this compound?
A1: Photodegradation is the breakdown of molecules caused by the absorption of light energy. For this compound, a potent antifungal agent, this is a significant concern as it can lead to a loss of biological activity and the formation of potentially toxic byproducts.[1] this compound is known to be labile upon exposure to UV light (>280 nm), causing a color change in solution from pale yellow to brown and a reduction in its antifungal efficacy.
Q2: What are the main factors that influence the photodegradation of this compound?
A2: The primary factors influencing this compound's photodegradation are the presence of light (especially UV radiation), the type of solvent used, and the presence of water. The degradation process is significantly affected by whether the solvent is anhydrous (water-free) or aqueous.[1]
Q3: What are the major photodegradation products of this compound?
A3: The photodegradation of this compound leads to different products depending on the solvent system.
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In anhydrous aprotic solvents (e.g., dry acetonitrile): The main product is 7,4'-dichlorospiro[1,3-dihydrobenzo(c)isoxazole-3,3'-pyrrolin-2'-one]. This occurs through an intramolecular oxidation of the pyrrole ring by the triplet-excited nitro group of this compound.[1]
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In aqueous aprotic solvents (e.g., acetonitrile with water): Two main products are formed concurrently: the same spiro-benzoisoxazoline mentioned above and 3,7-dichloro-8-hydroxy-8,8a-dihydropyrrolo[2,3-b]indol-2-one. The latter is formed through intramolecular cyclization by the singlet-excited nitro group and hydroxylation by water.[1]
Prolonged irradiation in either solvent system can lead to the formation of undetermined polar polymeric products.[1]
Troubleshooting Guide
Issue 1: I am observing a decrease in the antifungal activity of my this compound solution over time.
This is a common issue and is often linked to photodegradation. Follow these troubleshooting steps to identify the cause and prevent further loss of activity.
Troubleshooting Steps:
-
Assess Light Exposure:
-
Question: Is your this compound solution, whether in a stock vial or in an experimental setup, exposed to ambient light or direct sunlight for extended periods?
-
Action: this compound is highly sensitive to light. Minimize exposure at all stages of your experiment.
-
-
Review Storage Conditions:
-
Question: How are you storing your this compound stock solutions and experimental samples?
-
Action: Store all this compound-containing solutions in amber glass vials or containers wrapped in aluminum foil to block light. For long-term storage, refrigeration in the dark is recommended.
-
-
Check Solvent Purity:
-
Question: Are you using anhydrous or aqueous solvents?
-
Action: The presence of water can alter the photodegradation pathway. If your experiment requires anhydrous conditions, ensure your solvents are properly dried and handled under an inert atmosphere.
-
Preventative Measures:
-
Work in a Dimly Lit Environment: When preparing solutions or setting up experiments, work under low-light conditions or use red light, which is less energetic.
-
Use Protective Coverings: During experiments where light exposure is unavoidable (e.g., incubation in a clear plate), shield the samples with aluminum foil or use opaque plates.
-
Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment to minimize degradation during storage.
Issue 2: My this compound solution has changed color from pale yellow to brown.
A color change is a visual indicator of this compound degradation.
Troubleshooting Steps:
-
Confirm Degradation:
-
Action: Analyze a small aliquot of the discolored solution using High-Performance Liquid Chromatography (HPLC) to confirm the presence of degradation products and quantify the remaining this compound. A suitable HPLC method is detailed in the Experimental Protocols section.
-
-
Identify the Source of Light Exposure:
-
Action: Retrace the handling and storage procedures of the solution to identify points of significant light exposure. This could be during weighing, dissolution, storage, or the experiment itself.
-
Preventative Measures:
-
Incorporate Antioxidants: For formulations where it will not interfere with the experimental outcome, consider adding an antioxidant like ascorbic acid (Vitamin C). Antioxidants can help to quench reactive oxygen species that may contribute to degradation. The optimal concentration would need to be determined empirically for your specific system.
-
Formulation with UV Absorbers: In non-biological applications, formulating this compound with UV-absorbing excipients could offer protection. This is a common strategy in the development of more stable agrochemical formulations.
Data Presentation
Table 1: Major Photodegradation Products of this compound
| Solvent Condition | Major Degradation Product | Chemical Name |
| Anhydrous Aprotic | 7,4'-dichlorospiro[1,3-dihydrobenzo(c)isoxazole-3,3'-pyrrolin-2'-one] | |
| Aqueous Aprotic | 7,4'-dichlorospiro[1,3-dihydrobenzo(c)isoxazole-3,3'-pyrrolin-2'-one] AND 3,7-dichloro-8-hydroxy-8,8a-dihydropyrrolo[2,3-b]indol-2-one |
Experimental Protocols
Protocol 1: Photostability Testing of this compound Solution
This protocol is adapted from the ICH Q1B guidelines for photostability testing.
Objective: To assess the stability of a this compound solution under controlled light exposure.
Materials:
-
This compound
-
Solvent of choice (e.g., HPLC-grade acetonitrile, with or without water)
-
Transparent containers (e.g., quartz or borosilicate glass vials)
-
Aluminum foil
-
Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Calibrated radiometer and lux meter.
-
HPLC system with a UV detector.
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired solvent at a known concentration.
-
Transfer aliquots of the solution into transparent vials.
-
Prepare a "dark control" sample by wrapping a vial completely in aluminum foil.
-
-
Light Exposure:
-
Place the transparent and dark control vials in the photostability chamber.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Maintain a constant temperature to minimize thermal degradation.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw aliquots from the light-exposed and dark control samples.
-
Analyze the samples by HPLC to determine the concentration of this compound and the formation of degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of the light-exposed samples to the dark control and the initial solution.
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify any major degradation products.
-
Protocol 2: HPLC Analysis of this compound and its Photodegradation Products
Objective: To separate and quantify this compound and its major photodegradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | Start with 50% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 252 nm (this compound absorbs at this wavelength) |
| Injection Volume | 10 µL |
Procedure:
-
Prepare standard solutions of this compound at various concentrations to create a calibration curve.
-
Inject the prepared standards and the samples from the photostability study.
-
Identify the this compound peak based on its retention time compared to the standard.
-
New peaks appearing in the chromatograms of the light-exposed samples are potential degradation products.
-
Quantify the amount of this compound in the samples using the calibration curve.
Visualizations
Caption: Photodegradation pathways of this compound in different solvent systems.
Caption: Workflow for conducting a photostability study of this compound.
References
Technical Support Center: Overcoming Low Bioavailability of Pyrrolnitrin in Soil
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of pyrrolnitrin in soil. The information is designed to assist researchers in optimizing their experiments and developing effective applications for this potent antifungal compound.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the application and analysis of this compound in soil environments.
Issue: Low or No Detectable this compound in Soil Samples
Symptoms:
-
Inability to detect this compound using analytical methods such as HPLC or LC-MS/MS after application to soil.
-
Significantly lower than expected concentrations of this compound in soil extracts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Rapid Degradation | This compound has a relatively short half-life in the environment, making it susceptible to rapid degradation by soil microbes and abiotic factors.[1] Consider using a more stable synthetic derivative like fludioxonil for comparative studies to understand the impact of stability.[1] |
| Strong Soil Adsorption | This compound may bind tightly to soil organic matter and clay particles, making it difficult to extract. The extent of this binding is described by the soil sorption coefficient (Koc).[2][3] |
| Inefficient Extraction | The chosen extraction solvent and method may not be effective for releasing this compound from the soil matrix. |
| Suboptimal Analytical Method | The sensitivity and specificity of the analytical method may be insufficient for detecting low concentrations of this compound in complex soil extracts. |
Workflow for Troubleshooting Low Detection:
Caption: Troubleshooting workflow for low this compound detection in soil.
Issue: Inconsistent or Poor Antifungal Efficacy in Soil
Symptoms:
-
This compound application does not effectively control the target fungal pathogen (e.g., Rhizoctonia solani) in soil-based experiments.
-
Variable results are observed across different soil types or experimental setups.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Bioavailability | The concentration of freely available, biologically active this compound in the soil solution is too low to inhibit fungal growth. This is a direct consequence of rapid degradation and strong sorption. |
| Antagonistic Soil Microbiome | The native soil microbial community may actively degrade this compound, reducing its concentration and efficacy. |
| Unfavorable Soil pH | The antifungal activity of this compound can be influenced by soil pH.[4] |
| Inadequate Formulation | Direct application of pure this compound to soil is often inefficient. |
Logical Relationship for Poor Efficacy:
Caption: Factors contributing to the poor antifungal efficacy of this compound in soil.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low bioavailability of this compound in soil?
A1: The primary reason is its relatively short half-life in the environment. This compound is susceptible to both microbial and abiotic degradation, which reduces its persistence and concentration in the soil. Additionally, its chemical structure suggests a tendency to adsorb to soil organic matter, further decreasing its availability in the soil solution to interact with target pathogens.
Q2: How do soil properties affect the stability of this compound?
A2: Soil properties such as pH, organic matter content, and microbial activity significantly impact this compound stability. Higher microbial activity can lead to faster biodegradation. Soil organic matter can bind this compound, reducing its bioavailability. The antifungal activity of this compound has been shown to be influenced by pH, with optimal activity observed under specific pH conditions.
Q3: Are there any strategies to improve the bioavailability and efficacy of this compound in soil?
A3: Yes, several strategies can be employed:
-
Controlled-Release Formulations: Encapsulating this compound in biodegradable polymers can protect it from rapid degradation and allow for a slower, more sustained release into the soil. This approach helps maintain an effective concentration for a longer period.
-
Nanoformulations: Developing nano-sized formulations of this compound can enhance its solubility, stability, and targeted delivery to the rhizosphere, where many soilborne pathogens reside.
-
Use of Adjuvants: Incorporating adjuvants into the formulation can help to reduce sorption to soil particles and improve the mobility of this compound in the soil.
Q4: What is a more stable alternative to this compound for soil applications?
A4: Fludioxonil is a synthetic phenylpyrrole fungicide that was developed as a more environmentally stable derivative of this compound. It has a longer half-life in soil and is widely used in agriculture. Studying the soil behavior of fludioxonil can provide valuable insights for developing strategies to improve the persistence of this compound.
Section 3: Data Presentation
Due to the limited availability of specific quantitative data for this compound's soil degradation and sorption in the public domain, the following tables provide a comparative overview of factors influencing the environmental fate of this compound and its more stable analog, fludioxonil. Researchers are encouraged to determine these parameters for their specific soil types and experimental conditions.
Table 1: Factors Influencing the Half-Life of Phenylpyrrole Fungicides in Soil
| Factor | Effect on Half-Life | Implication for this compound |
| Microbial Activity | Increased activity generally decreases half-life. | This compound is a microbial secondary metabolite and is likely susceptible to degradation by other soil microorganisms. |
| Soil Organic Matter | Higher organic matter can increase sorption, potentially protecting the compound from degradation and increasing persistence, but also reducing bioavailability. | The impact on this compound's half-life is complex and needs to be experimentally determined. |
| Soil pH | Can influence both microbial degradation rates and the chemical stability of the compound. | The optimal pH for this compound's antifungal activity suggests that its stability and efficacy are pH-dependent. |
| Temperature | Higher temperatures generally accelerate degradation processes. | Experiments should be conducted under controlled temperature conditions that mimic the target environment. |
| Sunlight (Photolysis) | Can lead to the degradation of the compound, especially at the soil surface. | This is a potential degradation pathway for this compound. |
Table 2: Soil Sorption Coefficients and Mobility
| Compound | Log Koc (Estimated Range) | Mobility Class | Implications |
| This compound | Data not readily available. Likely moderate to high based on its structure. | Expected to be slightly to moderately mobile. | Strong binding to soil organic matter can reduce leaching but also bioavailability. |
| Fludioxonil | 4.1 | Low to slight | Has a high potential for sorption to soil and low mobility. |
Note: Koc is the soil organic carbon-water partitioning coefficient. A higher Koc value indicates stronger binding to soil and lower mobility.
Section 4: Experimental Protocols
Protocol: Extraction and Quantification of this compound from Soil using HPLC
This protocol provides a general framework for the extraction and analysis of this compound from soil samples. Optimization will be required based on the specific soil type and available equipment.
1. Materials:
-
Soil sample containing this compound
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
-
Syringe filters (0.22 µm, PTFE)
-
HPLC system with a UV or DAD detector and a C18 column
2. Extraction Procedure:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of ethyl acetate to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 15 minutes in a sonication bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the soil particles.
-
Carefully decant the supernatant (ethyl acetate extract) into a clean flask.
-
Repeat the extraction (steps 2-6) two more times with fresh ethyl acetate.
-
Combine all the ethyl acetate extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at 40°C or under a gentle stream of nitrogen.
-
Re-dissolve the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Filter the re-dissolved sample through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a buffer like 0.1% formic acid in water). A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 252 nm.
-
Quantification: Create a standard curve using known concentrations of a pure this compound standard. Calculate the concentration in the soil sample based on the peak area and the standard curve.
Experimental Workflow for this compound Quantification:
Caption: Workflow for the extraction and HPLC quantification of this compound from soil.
Protocol: In Situ Bioassay for Antifungal Activity of this compound against Rhizoctonia solani
This bioassay assesses the efficacy of this compound in suppressing the growth of Rhizoctonia solani in a soil environment.
1. Materials:
-
Test soil (sterilized or non-sterilized)
-
Rhizoctonia solani culture grown on potato dextrose agar (PDA)
-
This compound stock solution of known concentration
-
Sterile water
-
Pots or containers for the soil
-
Sterile cork borer or scalpel
2. Procedure:
-
Prepare the test soil by amending it with the desired concentration of this compound. For a control group, amend the soil with the solvent used to dissolve the this compound. Mix thoroughly to ensure even distribution.
-
Fill the pots with the treated and control soils.
-
From an actively growing culture of R. solani on PDA, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.
-
In the center of each pot, create a small hole and place the mycelial plug.
-
Incubate the pots under controlled conditions (e.g., 25°C, high humidity) conducive to fungal growth.
-
Monitor the growth of R. solani over time by measuring the radial growth of the mycelium on the soil surface.
-
After a set incubation period (e.g., 7-14 days), assess the disease severity if a host plant is included in the assay.
-
Compare the fungal growth or disease severity in the this compound-treated soil to the control soil to determine the inhibitory effect.
Signaling Pathway of this compound Action:
Caption: Simplified signaling pathway of this compound's antifungal action.
References
Validation & Comparative
Validating Pyrrolnitrin Presence in Bacterial Cultures: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals working with bacterial cultures, accurately detecting and quantifying secondary metabolites is a critical step in discovery and development. Pyrrolnitrin, a potent antifungal compound produced by various bacteria, is of significant interest. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other validation methods for this compound, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely used and robust method for the quantitative analysis of this compound in bacterial cultures. Its high resolution, sensitivity, and reproducibility make it the preferred choice for accurate determination.
Principle of HPLC for this compound Detection
HPLC separates compounds in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For this compound, a nonpolar compound, reversed-phase HPLC is typically employed. In this setup, a nonpolar stationary phase is used with a polar mobile phase. This compound, being nonpolar, has a strong affinity for the stationary phase and a longer retention time. By comparing the retention time and the UV absorbance spectrum of a peak in the sample chromatogram to that of a pure this compound standard, its presence can be confirmed and quantified.
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines a general procedure for the extraction and HPLC analysis of this compound from a bacterial culture.
1. Sample Preparation and Extraction:
-
Culture Growth: Grow the bacterial strain of interest in a suitable liquid medium (e.g., Pigment Production Medium - PPM) or on agar plates at 28°C for 5 days to allow for sufficient production of this compound.[1]
-
Cell Harvesting:
-
For liquid cultures, centrifuge the broth to pellet the bacterial cells.
-
For plate cultures, scrape the cells from the agar surface and suspend them in sterile deionized water, followed by centrifugation to pellet the cells.[1]
-
-
Extraction:
-
Solvent Evaporation and Reconstitution:
-
Remove the extraction solvent (acetone or ethyl acetate) under vacuum.
-
Dissolve the resulting residue in a small, known volume of methanol or the HPLC mobile phase for injection.
-
2. HPLC Conditions:
The following table summarizes typical HPLC conditions for this compound analysis, derived from various published methods.
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) | Condition 3 (Isocratic) |
| Column | C18 reversed-phase | C18 reversed-phase | C18 reversed-phase |
| Mobile Phase | 45% Water, 30% Acetonitrile, 25% Methanol | Gradient of water and methanol | 100% Methanol |
| Flow Rate | 1.0 mL/min (typical) | 1.0 mL/min (typical) | 1.0 mL/min (typical) |
| Detection | UV at 252 nm | UV at 225 nm | UV at 252 nm |
| Injection Volume | 10-20 µL | 10-20 µL | 10-20 µL |
| Retention Time | Varies depending on exact conditions | Varies depending on exact conditions | ~3.02 min |
3. Quantification:
-
Prepare a standard curve by injecting known concentrations of a pure this compound standard.
-
Plot the peak area against the concentration to generate a linear regression curve.
-
The concentration of this compound in the bacterial extract can then be calculated from its peak area using the standard curve.
Alternative Method: Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) offers a simpler, faster, and more cost-effective qualitative or semi-quantitative alternative to HPLC. It is particularly useful for rapid screening of multiple samples.
Principle of TLC
TLC is a solid-liquid chromatographic technique where a sample is spotted onto a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a mobile phase. As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. This results in the separation of the components as distinct spots.
Experimental Protocol: TLC Analysis of this compound
1. Sample Preparation:
-
Prepare the bacterial extract as described in the HPLC sample preparation section.
2. TLC Plate and Mobile Phase:
-
Stationary Phase: Silica gel 60 F254 plates are commonly used.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 2:1 v/v) is a suitable mobile phase for separating this compound.
3. Development and Visualization:
-
Spot a small amount of the concentrated extract and a this compound standard onto the TLC plate.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to move up the plate until it is near the top.
-
Remove the plate and let it dry.
-
Visualize the spots:
-
Under UV light (254 nm), this compound will appear as a dark spot.
-
Spray the plate with a visualizing agent like van Urk's reagent or diazotized sulfanilic acid (DSA). This compound typically appears as a purple spot with van Urk's reagent and a pink or yellow-orange spot with DSA.
-
4. Analysis:
-
Calculate the Retention Factor (Rf) value for the sample spot and compare it to the Rf of the this compound standard. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Matching Rf values provide evidence for the presence of this compound.
Comparison of HPLC and TLC for this compound Validation
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Column chromatography | Planar chromatography |
| Analysis Type | Quantitative and Qualitative | Primarily Qualitative; Semi-quantitative possible |
| Resolution | High | Moderate |
| Sensitivity | High | Lower than HPLC |
| Throughput | Lower (one sample at a time) | Higher (multiple samples on one plate) |
| Cost | High (instrumentation, solvents, columns) | Low (plates, solvents, chambers) |
| Complexity | High (requires trained personnel) | Low (relatively simple to perform) |
| Reproducibility | High | Moderate |
Other Confirmatory Techniques
While HPLC and TLC are excellent for detection and quantification, other spectroscopic techniques are often used for unequivocal structural confirmation of the isolated this compound:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the detailed chemical structure of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.
Visualizing the Workflow
The following diagram illustrates the general workflow for validating the presence of this compound in a bacterial culture using HPLC.
Caption: Workflow for this compound Validation using HPLC.
Conclusion
The choice of method for validating this compound presence depends on the specific research needs. HPLC stands out as the superior technique for accurate and reliable quantification, essential for detailed studies and drug development. TLC, on the other hand, is an invaluable tool for rapid, high-throughput screening of bacterial isolates for this compound production. For absolute confirmation of the compound's identity, a combination of chromatographic and spectroscopic methods is recommended. This guide provides the foundational knowledge for researchers to select and implement the most appropriate methods for their work with this important microbial metabolite.
References
Pyrrolnitrin vs. Fluconazole: A Comparative Guide to Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of pyrrolnitrin, a naturally derived antibiotic, and fluconazole, a widely used synthetic azole. The following sections objectively evaluate their mechanisms of action, in vitro activity, and in vivo efficacy based on available experimental data.
Mechanisms of Action: Two Distinct Approaches to Fungal Inhibition
This compound and fluconazole combat fungal growth through fundamentally different mechanisms. Fluconazole targets the integrity of the fungal cell membrane, while this compound disrupts the core process of cellular respiration.
Fluconazole: As a member of the triazole class of antifungals, fluconazole selectively inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][2] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. By blocking the conversion of lanosterol to ergosterol, fluconazole leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols. This disruption of membrane synthesis results in fungistatic activity, inhibiting the growth and proliferation of susceptible fungi.
This compound: This antibiotic, isolated from various bacteria such as Pseudomonas and Burkholderia species, employs a different strategy by targeting the fungal respiratory electron transport chain. Specifically, this compound inhibits the electron transfer between dehydrogenases (like succinate dehydrogenase and NADH dehydrogenase) and coenzyme Q. This blockade of the terminal electron transport system disrupts mitochondrial respiration and uncouples oxidative phosphorylation, effectively shutting down the cell's primary energy production pathway. This leads to a rapid cessation of cellular functions and ultimately, fungal cell death.
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References
A Comparative Analysis of Pyrrolnitrin and Amphotericin B: Efficacy, Mechanism, and Safety
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics, the polyene macrolide Amphotericin B has long been a cornerstone for treating severe systemic mycoses. However, its significant toxicity necessitates the exploration of alternative agents. Pyrrolnitrin, a phenylpyrrole antibiotic derived from Pseudomonas species, presents a compelling case for comparative study due to its distinct mechanism of action and spectrum of activity. This guide provides an objective, data-driven comparison of these two antifungal compounds to inform research and development efforts.
Physicochemical Properties: A Tale of Two Structures
This compound and Amphotericin B exhibit distinct physicochemical properties that influence their solubility, stability, and formulation strategies. Amphotericin B is a large, amphiphilic molecule, rendering it poorly soluble in water, whereas this compound demonstrates greater solubility in organic solvents.
| Property | This compound | Amphotericin B |
| Chemical Formula | C₁₀H₆Cl₂N₂O₂ | C₄₇H₇₃NO₁₇ |
| Molar Mass | 257.07 g/mol [1] | 924.1 g/mol [2] |
| Appearance | Pale yellow crystals[1] | Bright yellow powder[2] |
| Solubility | Sparingly soluble in water; soluble in ethanol, butanol, ethyl acetate, and chloroform[1] | Insoluble in water at neutral pH; soluble in DMSO (30–40 mg/mL) and DMF (2–4 mg/mL) |
| Melting Point | 124.5 °C | Decomposes above 170 °C |
Mechanism of Action: Divergent Pathways to Fungal Cell Death
The fundamental difference between this compound and Amphotericin B lies in their mode of action. Amphotericin B directly targets the fungal cell membrane, while this compound disrupts cellular respiration.
Amphotericin B exerts its fungicidal activity by binding to ergosterol, a primary sterol in the fungal cell membrane. This binding leads to the formation of transmembrane channels, disrupting membrane integrity and causing leakage of intracellular ions and macromolecules, ultimately leading to cell death.
This compound , in contrast, inhibits the terminal electron transport system in fungal mitochondria. It is believed to block electron transfer between dehydrogenases and cytochrome components, thereby disrupting cellular respiration and leading to a halt in essential metabolic processes.
Spectrum of Activity: A Comparative Look at Antifungal Potency
Both this compound and Amphotericin B exhibit a broad spectrum of activity against various fungi. However, their potency, as indicated by Minimum Inhibitory Concentration (MIC) values, varies across different species.
| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | 10 - >100 | 0.03 - 1.0 |
| Cryptococcus neoformans | <0.78 - 1.56 | 0.03 - 1.0 |
| Aspergillus niger | 12.5 | ≤1 |
| Aspergillus fumigatus | - | 0.03 - 1.0 |
| Blastomyces dermatitidis | <0.78 | 0.03 - 1.0 |
| Histoplasma capsulatum | <0.78 | 0.03 - 1.0 |
| Trichophyton rubrum | 1 | - |
| Sporothrix schenckii | 3.12 | 0.03 - 1.0 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Toxicity Profile: A Critical Consideration
A significant point of divergence between the two compounds is their toxicity. Amphotericin B is well-known for its dose-limiting nephrotoxicity and infusion-related reactions. This is attributed to its interaction with cholesterol in mammalian cell membranes, which is structurally similar to ergosterol. In contrast, this compound has been reported to have low toxicity to mammalian species.
| Parameter | This compound | Amphotericin B |
| Primary Toxicity | Low mammalian toxicity reported | Nephrotoxicity, infusion-related reactions |
| Mechanism of Toxicity | Not well-defined, but appears to be selective for fungal systems | Binds to cholesterol in mammalian cell membranes, causing pore formation |
| Reported LD₅₀ (mice) | 1,000-2,000 mg/kg (oral) | Varies significantly with formulation |
Experimental Protocols
For researchers seeking to conduct their own comparative studies, adherence to standardized protocols is crucial for reproducible results.
Minimum Inhibitory Concentration (MIC) Determination (CLSI Broth Microdilution Method)
The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antifungal susceptibility testing. The M27 (for yeasts) and M38 (for filamentous fungi) documents are key resources.
Detailed Steps:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve the final inoculum concentration.
-
Drug Dilution: A two-fold serial dilution of the antifungal agent is prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the drug dilution is inoculated with the prepared fungal suspension. A drug-free well serves as a growth control, and an uninoculated well serves as a sterility control.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Detailed Steps:
-
Cell Seeding: Mammalian cells (e.g., HEK293, HepG2) are seeded into a 96-well plate and allowed to attach overnight.
-
Drug Treatment: The cells are treated with serial dilutions of the antifungal agent and incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated for approximately 4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 500-600 nm.
-
Viability Calculation: Cell viability is calculated as a percentage relative to untreated control cells.
Conclusion
This compound and Amphotericin B represent two distinct classes of antifungal agents with different physicochemical properties, mechanisms of action, and toxicity profiles. While Amphotericin B remains a potent, albeit toxic, therapeutic option, this compound's unique mechanism of targeting the electron transport chain and its reported lower mammalian toxicity make it an intriguing candidate for further investigation and development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to conduct further comparative studies and explore the therapeutic potential of these and other novel antifungal compounds.
References
Comparative Analysis of Pyrrolnitrin and its Synthetic Analog, Fludioxonil: Antifungal Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal activities of the natural product pyrrolnitrin and its synthetic analog, fludioxonil. We present a synthesis of experimental data, outline relevant methodologies, and visualize the key signaling pathways involved in their mechanism of action.
Introduction
This compound, a secondary metabolite isolated from various bacteria, including Pseudomonas and Burkholderia species, has long been recognized for its potent antifungal properties. Its discovery spurred the development of synthetic phenylpyrrole fungicides, most notably fludioxonil, which was introduced to improve photostability and is now widely used in agriculture for pre- and post-harvest disease control. Both compounds share a common primary mechanism of action, yet subtle differences in their activity and downstream cellular effects exist. This guide aims to provide a comprehensive overview for researchers engaged in antifungal drug discovery and development.
Comparative Antifungal Activity
The in vitro antifungal activity of this compound and fludioxonil has been evaluated against a range of fungal pathogens. The following table summarizes key quantitative data, primarily presented as the half-maximal effective concentration (EC₅₀) or the minimum inhibitory concentration (MIC). It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
| Fungal Species | Compound | Activity Metric | Value (µg/mL) | Reference |
| Aspergillus flavus | Fludioxonil | EC₅₀ | 0.06 - 0.11 | [1] |
| Aspergillus niger | This compound | MIC | 12.5 | [2] |
| Botrytis cinerea | Fludioxonil | EC₅₀ | 0.009 - 0.089 (Sensitive Isolates) | [3] |
| Fludioxonil | EC₅₀ | 0.95 - 10.44 (Highly Resistant Isolates) | [3] | |
| Candida albicans | This compound | MIC | 10 | [2] |
| Fusarium pseudograminearum | Fludioxonil | EC₅₀ | 0.0165 - 0.1789 | |
| Penicillium digitatum | Fludioxonil | EC₅₀ | 0.1 - 1 (Moderately Resistant Isolates) | |
| Trichophyton rubrum | This compound | MIC | 1 |
Mechanism of Action: A Shared Pathway with Divergent Effects
The primary target for both this compound and fludioxonil is the High Osmolarity Glycerol (HOG) signaling pathway, a conserved stress response cascade in fungi.
Key Points:
-
HOG Pathway Hyperactivation: Both compounds are thought to interact with a group III hybrid histidine kinase (HHK), a sensor protein in the HOG pathway. This interaction mimics osmotic stress, leading to the hyperactivation of the downstream MAP kinase cascade.
-
Cellular Consequences: The uncontrolled activation of the HOG pathway results in the over-accumulation of glycerol, leading to cellular swelling and eventual lysis.
-
Additional Mechanisms of Fludioxonil: Research suggests that fludioxonil may have a more complex mode of action than initially understood. Some studies indicate that it can induce the production of reactive oxygen species (ROS) and cause mitochondrial dysfunction.
-
This compound's Broader Spectrum: this compound has also been shown to inhibit the respiratory electron transport system in some fungi, which may contribute to its broader spectrum of activity that includes some bacteria.
Below is a diagram illustrating the HOG signaling pathway and the proposed points of interference by this compound and fludioxonil.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from standard methodologies for determining the MIC of antifungal agents.
Materials:
-
96-well microtiter plates
-
Fungal isolate
-
Appropriate liquid medium (e.g., Potato Dextrose Broth, RPMI-1640)
-
This compound and Fludioxonil stock solutions (in a suitable solvent like DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on a suitable agar medium.
-
Prepare a spore suspension or mycelial fragment suspension in sterile saline or broth.
-
Adjust the inoculum concentration to a standardized value (e.g., 1-5 x 10⁴ CFU/mL) using a hemocytometer or by spectrophotometric methods.
-
-
Serial Dilution of Antifungal Agents:
-
Add a defined volume of sterile broth to all wells of the 96-well plate.
-
In the first column of wells, add the antifungal stock solution to achieve the highest desired concentration.
-
Perform a two-fold serial dilution by transferring half of the volume from the first column to the second, and so on, across the plate. The last column serves as a growth control (no antifungal).
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well.
-
Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the control well. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Mycelial Growth Inhibition Assay (Amended Agar Method)
This method is commonly used to determine the EC₅₀ of fungicides against filamentous fungi.
Materials:
-
Petri dishes (90 mm)
-
Potato Dextrose Agar (PDA) or other suitable solid medium
-
This compound and Fludioxonil stock solutions
-
Fungal isolate
-
Sterile cork borer (5 mm diameter)
Procedure:
-
Preparation of Fungicide-Amended Agar:
-
Prepare and autoclave the agar medium.
-
Cool the molten agar to approximately 45-50°C.
-
Add the appropriate volume of the fungicide stock solution to the molten agar to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all plates and does not inhibit fungal growth.
-
Pour the amended agar into sterile Petri dishes and allow them to solidify. A set of control plates without any fungicide should also be prepared.
-
-
Inoculation:
-
From the edge of an actively growing fungal colony on an agar plate, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the fungus in the dark for a period sufficient for the mycelium in the control plates to reach a significant diameter (e.g., 3-7 days).
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.
-
The EC₅₀ value is calculated by regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.
-
Below is a workflow diagram for the mycelial growth inhibition assay.
Conclusion
This compound and its synthetic analog fludioxonil are potent antifungal agents that primarily target the HOG signaling pathway in fungi. While fludioxonil offers improved stability for agricultural applications, the natural product this compound exhibits a broader spectrum of activity that may be attributed to additional mechanisms of action. The quantitative data presented, alongside the detailed experimental protocols, provide a valuable resource for researchers in the field of antifungal drug development. Further comparative studies under standardized conditions are warranted to fully elucidate the subtle differences in the antifungal profiles of these important compounds.
References
Pyrrolnitrin: An In Vivo Efficacy Vetting Guide for Plant Pathogen Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of pyrrolnitrin, a natural antifungal compound, against key plant pathogens. Its performance is compared with alternative biocontrol agents and conventional chemical fungicides, supported by experimental data from peer-reviewed studies. This document is intended to serve as a resource for researchers and professionals in the fields of plant pathology, microbiology, and agricultural biotechnology.
Executive Summary
This compound, a secondary metabolite produced by various bacteria, most notably Pseudomonas and Burkholderia species, has demonstrated significant in vivo efficacy against a range of devastating plant pathogens. This guide focuses on its performance against cotton damping-off (Rhizoctonia solani), rice sheath blight (Rhizoctonia solani), and provides a comparative outlook on the management of Fusarium head blight in wheat (Fusarium graminearum). While direct comparative field data with leading chemical fungicides is not always available in the reviewed literature, the existing evidence strongly supports this compound's potential as a valuable tool in integrated pest management strategies.
I. Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in controlling key plant diseases.
Table 1: Control of Cotton Damping-Off (Rhizoctonia solani)
| Treatment | Active Ingredient/Agent | Application Method | Efficacy Metric | Result | Source |
| This compound-producing Bacteria | Pseudomonas fluorescens BL915 | Seed Treatment | Seedling Survival | Mutants of P. fluorescens BL915 that did not produce this compound did not suppress damping-off. When the this compound synthesis gene was restored, the ability to suppress the disease was also restored.[1][2] | [1][2] |
| Purified this compound | This compound | Seed Treatment | Seedling Survival | Increased from 13% (control) to 70% | [3] |
| Biocontrol Agent | Pseudomonas fluorescens | Seed Treatment | Seedling Survival | Increased from 30% (control) to 79% | |
| Chemical Fungicide | Carboxin/Thiram | Seed Treatment | Healthy Seedlings | A biofungicide with P. fluorescens was more effective than carboxin/thiram, increasing healthy seedlings by 3.42 to 3.57-fold. |
Table 2: Control of Rice Sheath Blight (Rhizoctonia solani)
| Treatment | Active Ingredient/Agent | Application Method | Efficacy Metric | Result | Source |
| This compound | This compound from Burkholderia cepacia | Foliar Spray | Disease Control Efficacy | >90% control at 11.1 µg/ml | |
| Biocontrol Agent | Pseudomonas fluorescens strain 7-14 | Not specified | Disease Reduction | 85% reduction in sheath blight | |
| Biocontrol Agent | Pseudomonas fluorescens isolate P11 | Foliar Spray (3 applications) | Percent Disease Index (PDI) Reduction | Reduced PDI to 13.70% from 21.10% (control) | |
| Biocontrol Agent | Pseudomonas fluorescens DMP1 | Seed Treatment | Disease Severity Reduction | 41.12% reduction | |
| Chemical Fungicide | Propiconazole 25% EC | Foliar Spray | Disease Severity Reduction | 33.46% PDI in treated vs. higher in control | |
| Chemical Fungicide | Azoxystrobin 25% SC | Foliar Spray | Disease Reduction | 70-71% effectiveness | |
| Chemical Fungicide | Hexaconazole 5EC | Foliar Spray | Percent Relative Lesion Height (% RLH) | 13.85% RLH vs 68.68% in control | |
| Chemical Fungicide | Tebuconazole 25.9% EC + Trifloxystrobin 50% WG | Foliar Spray | Disease Severity Reduction | Reduced severity to 22.9% - 25.7% |
Table 3: Management of Fusarium Head Blight (Fusarium graminearum) in Wheat
Based on the reviewed literature, this compound is not currently a documented treatment for Fusarium head blight of wheat. The primary management strategies for this disease rely on chemical fungicides.
| Treatment | Active Ingredient/Agent | Application Method | Efficacy Metric | Result | Source |
| Chemical Fungicide | Tebuconazole | Foliar Spray | FHB Severity Index Reduction | Significant reduction compared to non-treated control. | |
| Chemical Fungicide | Prothioconazole + Tebuconazole | Foliar Spray | FHB Severity Index Reduction | Significant reduction compared to non-treated control. | |
| Chemical Fungicide | Metconazole + Prothioconazole | Foliar Spray | FHB Severity Index Reduction | Significant reduction compared to non-treated control. | |
| Biocontrol (for comparison) | Bacillus amyloliquefaciens strain D747 | Foliar Spray | FHB Severity Index Reduction | Significant reduction in 1 of 6 varieties tested. |
II. Experimental Protocols
In Vivo Efficacy of this compound against Cotton Damping-Off (Rhizoctonia solani)
-
Pathogen Inoculum Preparation: R. solani is cultured on a suitable medium such as potato dextrose agar (PDA). For soil infestation, inoculum can be prepared by growing the fungus on autoclaved grain (e.g., oats or wheat) for 2-3 weeks. The colonized grain is then air-dried, ground, and incorporated into the soil at a specified concentration.
-
Planting and Treatment: Cotton seeds (e.g., cultivar 'Stoneville 474') are treated with either a suspension of a this compound-producing bacterial strain (e.g., Pseudomonas fluorescens BL915) at a known cell concentration (e.g., 10⁸ CFU/seed) or with purified this compound at a specific dose (e.g., 10 µ g/seed ). Untreated seeds serve as a negative control, and seeds treated with a commercial chemical fungicide can be used as a positive control. The treated seeds are then planted in soil infested with R. solani.
-
Growth Conditions: The experiment is conducted under greenhouse conditions with controlled temperature and humidity, typically favorable for disease development (e.g., 20-25°C).
-
Disease Assessment: Seedling emergence and survival are recorded at regular intervals (e.g., 14, 21, and 28 days after planting). Damping-off symptoms, such as lesions on the hypocotyl and root rot, are visually assessed. The percentage of healthy, surviving seedlings is calculated for each treatment group.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.
In Vivo Efficacy of this compound against Rice Sheath Blight (Rhizoctonia solani)
-
Pathogen Inoculation: R. solani is cultured on PDA. For inoculation in the field or greenhouse, mycelial plugs from the culture are often used. A common method involves inserting a mycelial plug into the sheath of the rice tiller at the maximum tillering stage. To maintain high humidity and promote infection, the inoculated area may be wrapped with aluminum foil or cotton.
-
Planting and Treatment: Rice seedlings (e.g., a susceptible cultivar) are transplanted into pots or field plots. At a specific growth stage (e.g., maximum tillering), plants are treated with a foliar spray of a this compound solution at a defined concentration (e.g., 11.1 µg/ml) or a suspension of a this compound-producing bacterium. Control groups include untreated plants and plants treated with a standard chemical fungicide (e.g., propiconazole or azoxystrobin).
-
Growth Conditions: The experiment is conducted in a greenhouse or in field plots under conditions conducive to sheath blight development (high humidity and temperature).
-
Disease Assessment: Disease severity is assessed at specific time points after inoculation (e.g., 10-14 days). The severity is often measured by the lesion length on the leaf sheath. The Percent Disease Index (PDI) can be calculated using a 0-9 scale, where 0 represents no infection and 9 represents severe infection. The PDI is calculated using the formula: PDI = (Sum of all disease ratings / (Total number of tillers assessed × Maximum disease grade)) × 100
-
Yield Assessment: At the end of the growing season, grain yield per plant or per plot is measured to determine the impact of the treatments on crop productivity.
-
Statistical Analysis: Data on disease severity and yield are subjected to statistical analysis (e.g., ANOVA) to compare the efficacy of the different treatments.
III. Visualizations
This compound Biosynthetic Pathway
The biosynthesis of this compound from the precursor L-tryptophan involves a four-step enzymatic pathway encoded by the prnABCD gene cluster.
Caption: Biosynthesis of this compound from L-tryptophan.
General Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an antifungal agent against a plant pathogen.
Caption: General workflow for in vivo antifungal efficacy testing.
IV. Mechanism of Action
This compound's primary mode of action is the inhibition of the fungal respiratory electron transport system. It specifically targets the terminal electron transport system, disrupting the normal flow of electrons and leading to a cessation of cellular respiration. This disruption of a fundamental cellular process results in the inhibition of fungal growth. The production of this compound by some biocontrol bacteria like Serratia plymuthica is regulated by quorum-sensing signaling. There is currently limited evidence to suggest that this compound's efficacy is primarily due to the activation of specific plant defense signaling pathways; its potent, direct antifungal activity appears to be the main mechanism of disease control.
V. Conclusion
This compound demonstrates significant in vivo efficacy against important plant pathogens, particularly Rhizoctonia solani, the causal agent of cotton damping-off and rice sheath blight. The data presented in this guide, derived from multiple studies, indicates that this compound and this compound-producing biocontrol agents can provide a level of disease control comparable to, and in some cases exceeding, that of conventional chemical fungicides. For cotton damping-off, the evidence for this compound's role in disease suppression is particularly strong. In the case of rice sheath blight, while promising results have been reported, more direct, side-by-side field trials with modern chemical fungicides would be beneficial for a more definitive comparison. For Fusarium head blight of wheat, current management practices do not include this compound, and further research would be needed to evaluate its potential against this pathogen. The detailed experimental protocols and visualizations provided in this guide offer a framework for future research and development of this compound-based biopesticides.
References
A Comparative Guide to Analytical Methods for Pyrrolnitrin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of pyrrolnitrin, a potent antifungal metabolite. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, including fermentation broths, pharmaceutical formulations, and environmental samples. This document outlines the performance of common analytical techniques, supported by experimental data, to aid researchers in choosing the most suitable method for their specific application.
Comparison of Analytical Methods
The quantification of this compound is primarily achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most prevalent. Spectrophotometric methods offer a simpler, albeit less specific, alternative. The performance of these methods is summarized below.
| Method | Principle | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance (typically at 252 nm)[1] | Solvent extraction (e.g., ethyl acetate, acetone), Solid-Phase Extraction (SPE) | Not explicitly found for this compound | Not explicitly found for this compound | Not explicitly found for this compound | Robust, widely available, good for routine analysis. | Moderate sensitivity, potential for matrix interference. |
| GC-MS | Separation based on volatility and polarity, detection by mass fragmentation | Solvent extraction, derivatization may be required | Not explicitly found for this compound | Not explicitly found for this compound | Not explicitly found for this compound | High sensitivity and specificity, structural confirmation. | Requires volatile and thermally stable analytes, more complex instrumentation. |
| Spectrophotometry | Measurement of light absorbance at a specific wavelength (approx. 252 nm)[1] | Simple dilution in a suitable solvent (e.g., ethanol) | Not explicitly found for this compound | Not explicitly found for this compound | Not explicitly found for this compound | Simple, rapid, and cost-effective. | Low specificity, susceptible to interference from other absorbing compounds. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
a. Sample Preparation (from microbial culture):
-
Centrifuge the fermentation broth to separate the supernatant and cell pellet.
-
Extract the supernatant with an equal volume of ethyl acetate or acetone.
-
For intracellular this compound, the cell pellet can be sonicated in the presence of the extraction solvent.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a suitable solvent (e.g., methanol, acetonitrile) for HPLC analysis.
b. HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: Isocratic or gradient elution with mixtures of acetonitrile and water, or methanol and water are frequently employed.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at approximately 252 nm, which is the maximum absorbance wavelength for this compound.[1]
-
Quantification: Based on a calibration curve generated from this compound standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
a. Sample Preparation:
-
Follow the same solvent extraction procedure as for HPLC.
-
The extract may require further clean-up using techniques like Solid-Phase Extraction (SPE) to remove interfering compounds.
-
Derivatization may be necessary to improve the volatility and thermal stability of this compound, although it is often amenable to direct analysis.
b. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column is typically used.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample.
-
MS Detector: Electron ionization (EI) is a common ionization mode. The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Quantification: Based on the peak area of a characteristic ion of this compound, using a calibration curve.
UV-Vis Spectrophotometry
a. Sample Preparation:
-
Prepare a solution of the sample containing this compound in a solvent that does not absorb at the analytical wavelength (e.g., ethanol).
-
The solution may need to be filtered or centrifuged to remove any particulate matter.
b. Measurement:
-
Measure the absorbance of the sample solution at the wavelength of maximum absorbance for this compound (approximately 252 nm) against a solvent blank.[1]
-
Quantification: Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. A calibration curve prepared with this compound standards should be used for accurate quantification.
Visualizing the Analytical Workflow
The following diagram illustrates a general workflow for the quantification of this compound from a microbial fermentation sample.
Caption: General workflow for this compound quantification.
Signaling Pathways and Logical Relationships
The biosynthesis of this compound from the primary metabolite tryptophan involves a series of enzymatic steps. Understanding this pathway can be crucial for optimizing production and for developing analytical strategies that might also target biosynthetic intermediates.
Caption: this compound biosynthetic pathway.
References
Comparative Transcriptomics of Fungi Treated with Pyrrolnitrin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of pyrrolnitrin and its synthetic analog, fludioxonil, on pathogenic fungi. Due to a lack of publicly available genome-wide transcriptomic studies on this compound, this guide leverages data from its close structural and functional analog, fludioxonil, to infer the cellular response. This information is supplemented by a comparative metabolomic study involving this compound, offering a multi-omics perspective on its mode of action.
Introduction to this compound and Phenylpyrrole Fungicides
This compound is a natural antifungal compound produced by several bacterial species, including Pseudomonas and Burkholderia.[1][2] It exhibits broad-spectrum activity against a variety of phytopathogenic fungi.[2] Its synthetic analog, fludioxonil, belongs to the phenylpyrrole class of fungicides and is widely used in agriculture. Both compounds are known to target the High Osmolarity Glycerol (HOG) signaling pathway in fungi, leading to cellular stress and lysis.[1] Recent studies suggest additional mechanisms, including the generation of reactive oxygen species (ROS) and mitochondrial dysfunction, are also key to their antifungal activity.[1]
Comparative Transcriptomic and Metabolomic Analysis
While direct comparative transcriptomic data for this compound is limited, studies on fludioxonil in fungi like Botrytis cinerea and Aspergillus fumigatus provide significant insights. A comparative metabolomic study on Botrytis cinerea treated with both this compound and fludioxonil reveals shared metabolic disruptions, reinforcing the validity of using fludioxonil transcriptomics as a comparative basis.
Key Affected Pathways and Cellular Responses
The primary cellular responses to this compound and fludioxonil involve osmotic stress, oxidative stress, and metabolic disruption. The table below summarizes the key affected pathways and the observed changes in gene expression and metabolite levels.
| Pathway/Process | This compound (Metabolomics in B. cinerea) | Fludioxonil (Transcriptomics in B. cinerea) | Alternative Antifungals (e.g., Azoles - Transcriptomics) |
| HOG Signaling Pathway | Not directly measured | Upregulation of stress response genes | Not a primary target; indirect effects may occur |
| Oxidative Stress Response | Induction of high ROS accumulation | Upregulation of stress response genes and MFS transporters | Upregulation of genes related to oxidative stress |
| Mitochondrial Function / TCA Cycle | Inhibition of the TCA cycle | Downregulation of genes related to mitochondrial respiration | Upregulation of ergosterol biosynthesis pathway genes |
| Amino Acid Metabolism | Inhibition of amino acid metabolism | Differential expression of amino acid metabolism genes | Varied effects on amino acid metabolism |
| Nucleic Acid Metabolism | Inhibition of nucleic acid metabolism | Downregulation of genes involved in DNA replication and cell cycle | Varied effects on nucleic acid metabolism |
| Cell Wall Integrity | Not directly measured | Upregulation of genes related to cell wall maintenance and peroxidase activity | Upregulation of genes involved in cell wall stress response |
| Transmembrane Transport | Not directly measured | Overexpression of ABC and MFS transporter genes (e.g., atrB, mfsM2) | Upregulation of drug efflux pump genes (e.g., ABC and MFS transporters) |
Quantitative Data Summary
The following table presents a summary of differentially expressed genes (DEGs) in Botrytis cinerea following fludioxonil treatment. This data is indicative of the likely transcriptomic response to this compound.
| Fungal Species | Treatment | Upregulated Genes (Count) | Downregulated Genes (Count) | Key Upregulated Gene Functions | Key Downregulated Gene Functions |
| Botrytis cinerea | Fludioxonil | >100 | >100 | Transmembrane transport (ABC/MFS), Oxidoreductase activity, Stress response | DNA replication, Cell cycle, Amino acid metabolism |
| Aspergillus fumigatus | Azoles | >100 | >100 | Ergosterol biosynthesis, Membrane efflux transporters, Iron metabolism | Varied metabolic pathways |
Signaling Pathways and Experimental Workflow
This compound/Fludioxonil Mode of Action
The diagram below illustrates the proposed signaling pathway affected by this compound and fludioxonil, leading to fungal cell death.
Caption: Proposed mechanism of this compound/fludioxonil antifungal activity.
Experimental Workflow for Comparative Transcriptomics
The following diagram outlines a typical workflow for a comparative transcriptomic study of antifungal agents.
Caption: A standard workflow for fungal RNA-Seq analysis.
Experimental Protocols
Fungal Culture and Treatment
-
Fungal Strain: Botrytis cinerea (e.g., B05.10 reference strain).
-
Culture Conditions: Grow the fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) at 22-25°C with shaking for a specified period to obtain sufficient mycelial mass.
-
Antifungal Treatment: Add this compound, fludioxonil, or an alternative antifungal (dissolved in a suitable solvent like DMSO) to the culture at a predetermined concentration (e.g., EC50 value). An equivalent volume of the solvent should be added to the control culture.
-
Incubation: Incubate the treated and control cultures for a defined period (e.g., 4-6 hours) to allow for transcriptional changes to occur.
-
Harvesting: Harvest the mycelia by filtration, wash with sterile water, and immediately freeze in liquid nitrogen to preserve RNA integrity.
RNA Isolation and Sequencing
-
RNA Extraction: Isolate total RNA from the frozen mycelia using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination. The quality and quantity of the extracted RNA should be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples using a standard kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification (poly-A selection), fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq, to generate a sufficient number of reads per sample for robust statistical analysis.
Bioinformatic Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality bases.
-
Read Alignment: Align the trimmed reads to the reference genome of the fungal species using a splice-aware aligner like HISAT2 or STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between the treatment and control groups using packages like DESeq2 or edgeR in R. Set significance thresholds (e.g., adjusted p-value < 0.05 and log2 fold change > 1).
-
Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify over-represented biological processes and pathways.
Conclusion
The transcriptomic and metabolomic data strongly suggest that this compound and its analog fludioxonil exert their antifungal effects through a multi-pronged attack on fungal cells. They over-stimulate the HOG pathway, induce severe oxidative stress, and disrupt central metabolic pathways, including the TCA cycle and amino acid metabolism. This leads to a cascade of events culminating in cell death. The overexpression of transporter genes appears to be a common resistance mechanism in fungi against these compounds. Future research involving direct RNA-sequencing of this compound-treated fungi is necessary to fully elucidate its specific transcriptomic signature and further refine our understanding of its mode of action for the development of novel antifungal strategies.
References
Pyrrolnitrin Cross-Resistance: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pyrrolnitrin's cross-resistance profile with other fungicides, supported by experimental data. The information is intended to aid in the development of effective and sustainable disease management strategies by understanding the potential for cross-resistance between different fungicide classes.
Quantitative Cross-Resistance Data
The following tables summarize the in vitro sensitivity of various fungal pathogens to this compound and other fungicides. This data is crucial for understanding the potential for cross-resistance.
Table 1: In Vitro Efficacy of this compound and Phenylpyrrole Fungicides against Botrytis cinerea
| Fungicide | Timepoint (hours) | IC50 (mg/L) |
| This compound | 72 | 0.0087[1] |
| 120 | 0.0224[1] | |
| Fludioxonil | 72 | 0.0039[1] |
| 120 | 0.0054[1] | |
| Fenpiclonil | 72 | 0.0396[1] |
| 120 | 0.0441 |
Table 2: Baseline Sensitivity of Botrytis cinerea to this compound (Spore Germination Assay)
A study of 204 isolates of Botrytis cinerea demonstrated a wide range of sensitivity to this compound. The effective concentration to inhibit 50% of spore germination (EC50) varied significantly among the isolates, with an 8.4-fold difference between the most and least sensitive strains. The distribution of EC50 values suggested the presence of subpopulations with reduced sensitivity.
Table 3: Cross-Resistance Profile of Botrytis cinerea Isolates with Varying Sensitivity to this compound
A subset of eight Botrytis cinerea isolates with differing EC50 values for this compound were tested against 14 other fungicides. A significant positive correlation was found between the EC50 values for this compound and the number of fungicides to which the isolates were resistant. Isolates less sensitive to this compound also exhibited resistance to fungicides from other chemical classes, indicating a multidrug resistance (MDR) phenotype.
| Isolate Group | This compound Sensitivity | Cross-Resistance Observed |
| Group 1 | Sensitive | Sensitive to most tested fungicides. |
| Group 2 | Moderately Resistant | Resistant to benzimidazoles, dicarboximides, and anilinopyrimidines. |
| Group 3 | Least Sensitive | Exhibited the broadest spectrum of resistance to other fungicide classes. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-resistance studies. Below are protocols for common assays used to determine fungicide sensitivity.
Mycelial Growth Inhibition Assay (Poisoned Agar Assay)
This method assesses the effect of a fungicide on the vegetative growth of a fungus.
-
Preparation of Fungicide Stock Solutions: Dissolve fungicides in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 g/L).
-
Preparation of Fungicide-Amended Media: Prepare a sterile molten agar medium (e.g., Potato Dextrose Agar - PDA). Allow it to cool to approximately 50-60°C.
-
Serial Dilutions: Create a series of fungicide concentrations by adding appropriate volumes of the stock solution to the molten agar. Ensure thorough mixing. A control plate with only the solvent and no fungicide should be prepared.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the growing edge of a young fungal culture onto the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.
-
Calculation of EC50: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value (the concentration of fungicide that inhibits mycelial growth by 50%) is then determined by probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.
Spore Germination Assay
This assay determines the effect of a fungicide on the germination of fungal spores.
-
Spore Suspension Preparation: Harvest spores from a mature fungal culture (e.g., 7-10 days old) by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80). Filter the suspension to remove mycelial fragments and adjust the spore concentration using a hemocytometer (e.g., to 1 x 10^5 spores/mL).
-
Preparation of Fungicide Solutions: Prepare serial dilutions of the fungicide in a suitable liquid medium or buffer.
-
Incubation: Mix the spore suspension with the different fungicide concentrations in microtiter plates or on microscope slides.
-
Assessment of Germination: After an incubation period (e.g., 6-24 hours) at an appropriate temperature, assess spore germination under a microscope. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.
-
Calculation of EC50: Count the number of germinated and non-germinated spores for each treatment (at least 100 spores per replicate). Calculate the percentage of germination inhibition relative to the control. The EC50 value is then determined as described for the mycelial growth assay.
Signaling Pathways and Mechanisms of Cross-Resistance
Cross-resistance between this compound and other fungicides, particularly phenylpyrroles like fludioxonil and dicarboximides like iprodione, is often linked to modifications in the High-Osmolarity Glycerol (HOG) signaling pathway. This pathway is a conserved stress-activated protein kinase (MAPK) cascade that regulates cellular responses to osmotic stress.
Mutations in the group III histidine kinase (HHK) gene, such as NikA in Penicillium species and Bos1 in Botrytis cinerea, are a primary mechanism of resistance. These mutations can lead to a state of constitutive activation or inactivation of the HOG pathway, reducing the fungicide's effectiveness.
Caption: HOG pathway and its role in fungicide resistance.
Experimental Workflow for Cross-Resistance Assessment
The following workflow outlines the key steps in a typical cross-resistance study.
Caption: Workflow for assessing fungicide cross-resistance.
References
Safety Operating Guide
Proper Disposal of Pyrrolnitrin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of pyrrolnitrin, an antibiotic with antifungal properties, is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, aligning with general hazardous chemical waste management principles. Adherence to these protocols is essential to minimize risks and maintain regulatory compliance.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). According to safety data sheets, this compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2].
Required Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of damage before use.
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against potential splashes.
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors[1].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3].
1. Waste Classification and Segregation:
-
Waste Stream: this compound waste should be classified as hazardous chemical waste.
-
Segregation: It is crucial to segregate this compound waste from other waste streams to prevent hazardous reactions. Do not mix with incompatible materials such as strong oxidizing agents.
2. Waste Collection and Containerization:
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The original container is often a suitable choice, provided it is in good condition. Otherwise, high-density polyethylene (HDPE) containers are recommended.
-
Container Filling: Do not overfill waste containers. It is best practice to fill containers to no more than 90% of their total capacity to allow for expansion and prevent spills.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste." The label should also include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
3. Storage of Waste:
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: It is advisable to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
4. Disposal of Contaminated Materials:
-
Solid Waste: Any materials that come into direct contact with this compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous solid waste in a designated and labeled container.
-
Empty Containers: Empty this compound containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste. After triple-rinsing, the container can often be disposed of as non-hazardous waste, but institutional guidelines should be followed.
5. Final Disposal Procedure:
-
Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company. These services are equipped to handle the proper treatment and disposal of chemical waste, often through incineration.
-
Documentation: Follow your institution's specific procedures for hazardous waste pickup requests and maintain all necessary documentation.
Data Summary for this compound Disposal
For quick reference, the following table summarizes the key quantitative and qualitative data for the proper disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | |
| Incompatible Materials | Strong Oxidizing Agents | |
| Recommended Container | Original Container or High-Density Polyethylene (HDPE) | |
| Container Fill Limit | < 90% of Total Capacity | |
| Disposal Method | Collection by Licensed Hazardous Waste Service (e.g., for Incineration) | |
| Empty Container Treatment | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste |
Experimental Protocols and Workflows
The procedures outlined above are based on established protocols for the management of hazardous chemical waste in a laboratory setting. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their standard operating procedures (SOPs) to ensure safety and compliance from the outset.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
